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Core Science & Biosynthesis

Foundational

(2r,3r)-3-Methylpent-4-en-2-ol chemical and physical properties

This technical guide details the chemical and physical properties, spectroscopic characterization, and stereoselective synthesis of (2R,3R)-3-Methylpent-4-en-2-ol , a critical chiral homoallylic alcohol used extensively...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical and physical properties, spectroscopic characterization, and stereoselective synthesis of (2R,3R)-3-Methylpent-4-en-2-ol , a critical chiral homoallylic alcohol used extensively in polyketide and macrolide antibiotic synthesis.

[1]

Executive Summary

(2R,3R)-3-Methylpent-4-en-2-ol (CAS: 74080-50-5) is a specific stereoisomer of the homoallylic alcohol 3-methyl-4-penten-2-ol. It is characterized by a syn relative stereochemistry between the hydroxyl group at C2 and the methyl group at C3. This molecule serves as a fundamental "Roche ester equivalent" in modern organic synthesis, allowing for the rapid assembly of propionate motifs found in complex natural products such as erythromycin and rifamycin. Its utility stems from the ability to transfer chirality from the reagent to the product with high fidelity via Type I allylboration reagents.

Molecular Identity & Stereochemistry

The rigorous identification of this molecule depends on understanding its absolute and relative stereochemistry.

AttributeDetail
IUPAC Name (2R,3R)-3-Methylpent-4-en-2-ol
Common Name Syn-crotyl alcohol adduct
CAS Registry Number 74080-50-5
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
SMILES CC=C
Stereochemical Designation (2R,3R)
Relative Configuration Syn (Erythro-like relationship in zig-zag projection)
Stereochemical Analysis

The (2R,3R) configuration corresponds to the syn diastereomer. In the context of crotylation:

  • (2R,3R) and (2S,3S): Syn isomers (derived from Z-crotylmetal reagents).

  • (2R,3S) and (2S,3R): Anti isomers (derived from E-crotylmetal reagents).

This distinction is critical when selecting the precursor for synthesis. The (2R,3R) isomer is formed via the reaction of acetaldehyde with a chiral (Z)-crotylborane reagent.

Physical & Chemical Properties

The following data represents standard values for the isolated pure liquid.

PropertyValue / RangeNotes
Physical State Colorless LiquidViscous oil at low temperatures
Boiling Point 125–127 °CAt 760 mmHg
Density 0.843 g/mLAt 20 °C
Refractive Index (

)
1.4350 – 1.4450Typical for C6 unsaturated alcohols
Flash Point ~28 °CFlammable liquid (Estimate)
Solubility Soluble in Et₂O, CH₂Cl₂, MeOHSparingly soluble in H₂O
Specific Rotation (

)
VariableMagnitude depends on concentration/solvent; typically determined by synthesis method.[1]

Spectroscopic Characterization

Differentiation between the syn (2R,3R) and anti diastereomers is most reliably achieved via ¹H NMR spectroscopy, specifically by analyzing the vicinal coupling constant (


) between the carbinol proton (H2) and the allylic proton (H3).
¹H NMR Signature (CDCl₃, 400 MHz)
  • H2 (Carbinol methine):

    
     3.4 – 3.6 ppm (multiplet).
    
  • H3 (Allylic methine):

    
     2.1 – 2.3 ppm (multiplet).
    
  • Coupling Constant (

    
    ): 
    
    • Syn Isomer ((2R,3R)):

      
       (Small coupling due to gauche relationship in the preferred conformation).
      
    • Anti Isomer:

      
       (Large coupling due to anti-periplanar relationship).
      
  • Vinyl Protons: Characteristic terminal alkene pattern (

    
     5.7–5.9 ppm for internal vinyl H, 
    
    
    
    5.0–5.1 ppm for terminal methylene).
IR Spectroscopy[2][7]
  • O-H Stretch: Broad band at 3300–3400 cm⁻¹.

  • C=C Stretch: Weak band at 1640 cm⁻¹.

  • C-H Stretch: 2900–3000 cm⁻¹ (Alkyl).

Synthesis: Brown-Crotylboration Protocol

The most authoritative method for synthesizing (2R,3R)-3-methylpent-4-en-2-ol with high enantiomeric excess (>95% ee) is the Brown Asymmetric Crotylboration . This method utilizes the chiral reagent


-crotyldiisopinocampheylborane (

).
Mechanistic Pathway

To obtain the (2R,3R)-syn isomer, the reaction must employ (+)-Ipc₂B-(Z)-crotylborane .

  • Reagent Selection: The (Z)-crotyl geometry dictates the syn relative stereochemistry via a closed, six-membered Zimmerman-Traxler transition state.

  • Chiral Controller: The (+)-Ipc (isopinocampheyl) ligand directs the absolute facial selectivity of the aldehyde addition.

Reaction Logic Diagram (DOT)

BrownCrotylboration cluster_legend Stereochemical Control Reagents Reagents: (+)-B-Methoxydiisopinocampheylborane + (Z)-Crotyl Potassium Intermediate (+)-Ipc2B-(Z)-Crotylborane (Reagent Generated in situ) Reagents->Intermediate BF3•OEt2, -78°C TS Zimmerman-Traxler TS (Six-Membered Chair) Intermediate->TS Add Aldehyde Aldehyde Acetaldehyde (Substrate) Aldehyde->TS Borinate Borinate Intermediate TS->Borinate Stereoselective C-C Bond Formation Oxidation Oxidative Workup (NaOH / H2O2) Borinate->Oxidation Cleavage of B-O bond Product (2R,3R)-3-Methylpent-4-en-2-ol (Syn Isomer, >95% ee) Oxidation->Product Yields Alcohol Legend1 (Z)-Crotyl → Syn Product Legend2 (+)-Ipc → (2R,3R) Absolute Config

Caption: Workflow for the asymmetric synthesis of (2R,3R)-3-methylpent-4-en-2-ol via Brown Crotylboration.

Experimental Protocol (Standardized)

Objective: Synthesis of (2R,3R)-3-methylpent-4-en-2-ol on a 10 mmol scale.

  • Reagent Preparation:

    • In a flame-dried flask under Argon, dissolve (+)-B-methoxydiisopinocampheylborane (1.2 equiv) in anhydrous Et₂O.

    • Cool to -78 °C. Add (Z)-crotylpotassium (or (Z)-crotyllithium) dropwise.

    • Add BF₃•OEt₂ (1.3 equiv) dropwise to sequester the methoxide and generate the active Lewis acidic borane species. Stir for 30 min at -78 °C.

  • Aldehyde Addition:

    • Add acetaldehyde (1.0 equiv) dropwise to the mixture at -78 °C.

    • Critical Step: Maintain temperature at -78 °C for 2–4 hours to ensure high enantioselectivity. The reaction proceeds via a closed chair transition state.

  • Oxidative Workup:

    • Warm the mixture to 0 °C.

    • Add 3M NaOH (3 equiv) followed carefully by 30% H₂O₂ (excess). Caution: Exothermic.

    • Reflux for 1 hour to fully hydrolyze the borinate ester and oxidize the boron byproducts.

  • Purification:

    • Extract with Et₂O, wash with brine, dry over MgSO₄.

    • Purify via flash column chromatography (SiO₂, Pentane/Ether gradient).

    • Validation: Check ¹H NMR for

      
       coupling (~4 Hz) to confirm syn diastereoselectivity.
      

Applications in Drug Development

(2R,3R)-3-Methylpent-4-en-2-ol is a "privileged structure" in medicinal chemistry.

  • Polyketide Assembly: It represents the C1-C6 segment of many macrolides. The terminal alkene allows for chain extension via Olefin Metathesis (Grubbs) or Ozonolysis (to generate an aldehyde for further aldol reactions).

  • Protecting Group Strategy: The secondary alcohol is often protected as a TBS ether or PMB ether immediately after synthesis to prevent side reactions during chain elongation.

  • Stereochemical Standard: Used as a reference standard to assign absolute configuration of natural products via Mosher ester analysis.

References

  • Brown, H. C.; Bhat, K. S. "Chiral Synthesis via Organoboranes. 7. Stereoselective and Enantioselective Synthesis of erythro- and threo-3-Methyl-4-penten-2-ol." Journal of the American Chemical Society, 1986 , 108, 293–294. Link

  • Roush, W. R. "Allylboronates in Organic Synthesis." Comprehensive Organic Synthesis, 1991, Vol 2, 1–53.
  • PubChem Compound Summary. "(2R,3R)-3-Methylpent-4-en-2-ol."[2] National Center for Biotechnology Information. Link

  • Heathcock, C. H. "Acyclic Stereocontrol through the Aldol Reaction." Science, 1981, 214, 395-405.

Sources

Exploratory

IUPAC name (2R,3R)-3-methylpent-4-en-2-ol

An In-depth Technical Guide to (2R,3R)-3-methylpent-4-en-2-ol: Synthesis, Characterization, and Application Executive Summary: (2R,3R)-3-methylpent-4-en-2-ol is a chiral allylic alcohol that serves as a valuable stereode...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2R,3R)-3-methylpent-4-en-2-ol: Synthesis, Characterization, and Application

Executive Summary: (2R,3R)-3-methylpent-4-en-2-ol is a chiral allylic alcohol that serves as a valuable stereodefined building block in modern organic synthesis. Its two adjacent stereocenters (C2 and C3) and versatile functional groups—a secondary alcohol and a terminal alkene—make it a precursor for the synthesis of complex natural products and pharmaceutical agents.[1][2][3] This guide provides a comprehensive technical overview intended for researchers and drug development professionals. It details the molecule's physicochemical and spectroscopic properties, outlines a robust protocol for its stereoselective synthesis based on fundamental principles of asymmetric induction, and explores its utility in key chemical transformations, such as the Sharpless asymmetric epoxidation. All methodologies are presented with an emphasis on the underlying mechanistic rationale to provide actionable, field-proven insights.

(2R,3R)-3-methylpent-4-en-2-ol is an organic compound with the molecular formula C₆H₁₂O.[4][5] As a member of the chiral allylic alcohol family, its significance lies in the precise three-dimensional arrangement of its atoms. The designation (2R,3R) specifies the absolute configuration at the two contiguous stereocenters, C2 (bearing the hydroxyl group) and C3 (bearing the methyl group). This specific diastereomer, often referred to as a syn or Cram-chelate type product depending on the synthetic approach, is a synthetically powerful intermediate. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent alkene, such as epoxidations, making it a cornerstone of stereocontrolled synthesis.[6] Furthermore, this moiety is found in the terminal structures of various polyketide natural products, making its synthesis and stereochemical assignment a topic of significant research interest.[1]

Diagram 1: Stereochemical Representation of (2R,3R)-3-methylpent-4-en-2-ol

Caption: Felkin-Anh model showing nucleophile attack past the smallest group (S).

Experimental Protocol: Diastereoselective Grignard Addition

This protocol describes the synthesis via the addition of vinylmagnesium bromide to the chiral starting material, (R)-lactaldehyde protected as its benzyl ether. This is followed by methylation and deprotection steps. An analogous procedure using methylmagnesium bromide on crotonaldehyde is well-documented and serves as a reliable basis.

[7]***

Diagram 3: Synthetic Workflow

Synthesis_Workflow start (R)-Lactaldehyde derivative step1 1. Grignard Addition start->step1 reagent1 Vinylmagnesium Bromide in THF, 0°C reagent1->step1 intermediate Intermediate Alcohol step1->intermediate workup1 2. Aqueous NH₄Cl Quench & Extraction intermediate->workup1 purify1 3. Column Chromatography workup1->purify1 product (2R,3R)-3-methylpent-4-en-2-ol purify1->product Sharpless_Epoxidation substrate (2R,3R)-3-methylpent-4-en-2-ol OH C=C product (2R,3R,4S)-3-methyl-4,5-epoxypentan-2-ol OH Epoxide substrate->product Epoxidation of top (si) face reagents Ti(O-iPr)₄ L-(+)-DET t-BuOOH, CH₂Cl₂ reagents->substrate:e

Sources

Foundational

Spectroscopic Characterization of (2r,3r)-3-Methylpent-4-en-2-ol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral allylic alcohol, (2r,3r)-3-Methylpent-4-en-2-ol. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral allylic alcohol, (2r,3r)-3-Methylpent-4-en-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights to offer a comprehensive characterization of this molecule. Given the absence of a complete public database of experimental spectra for this specific diastereomer, this guide will focus on a detailed, theory-backed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Stereochemistry

(2r,3r)-3-Methylpent-4-en-2-ol possesses a molecular formula of C₆H₁₂O and a molecular weight of 100.16 g/mol .[1][2] The structure contains two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3] This guide specifically addresses the (2R,3R) diastereomer, which belongs to the syn or erythro family of diastereomers. The relative stereochemistry of these two centers profoundly influences the molecule's three-dimensional conformation and, consequently, its spectroscopic signatures.

Figure 1: Chemical structure of (2r,3r)-3-Methylpent-4-en-2-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For (2r,3r)-3-Methylpent-4-en-2-ol, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals for each of the non-equivalent protons in the molecule. The presence of two chiral centers renders the molecule asymmetric, leading to complex splitting patterns.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (CH₃)~1.2Doublet (d)~6.5
H2~3.8Multiplet (m)J(H2,H1) = ~6.5, J(H2,H3) = ~7.0
H3~2.5Multiplet (m)J(H3,H2) = ~7.0, J(H3,C3-CH3) = ~7.0, J(H3,H4) = ~8.0
H4~5.7DDDJ(H4,H5-trans) = ~17.0, J(H4,H5-cis) = ~10.5, J(H4,H3) = ~8.0
H5 (cis)~5.1Doublet of Doublets (dd)J(H5-cis,H4) = ~10.5, J(H5-cis,H5-trans) = ~1.5
H5 (trans)~5.2Doublet of Doublets (dd)J(H5-trans,H4) = ~17.0, J(H5-trans,H5-cis) = ~1.5
C3-CH₃~1.1Doublet (d)~7.0
OHVariable (1.5-4.0)Singlet (s, broad)-

Rationale for Predictions:

  • Chemical Shifts: The chemical shifts are estimated based on standard values for similar functional groups. The protons on the carbon bearing the hydroxyl group (H2) and the vinyl protons (H4, H5) are expected to be the most downfield.

  • Multiplicity and Coupling Constants: The splitting patterns arise from spin-spin coupling between neighboring protons.

    • The vinyl protons (H4, H5) will exhibit characteristic splitting patterns for a terminal alkene. The large trans coupling (~17 Hz) and smaller cis coupling (~10.5 Hz) are expected.[4]

    • The allylic coupling between H3 and the vinyl protons is typically small.[5][6]

    • The diastereotopic nature of the molecule due to the two chiral centers means that protons that might appear equivalent in a simpler molecule will be non-equivalent.[7]

  • OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature, and it often appears as a broad singlet due to chemical exchange.[8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in a unique chemical environment.

Carbon LabelPredicted Chemical Shift (δ, ppm)
C1~20
C2~70
C3~45
C4~140
C5~115
C3-CH₃~15

Rationale for Predictions:

  • The carbon atom bonded to the electronegative oxygen (C2) will be significantly deshielded and appear at a lower field.

  • The sp² hybridized carbons of the double bond (C4 and C5) will also be downfield, with the internal carbon (C4) typically at a lower field than the terminal carbon (C5).

  • The remaining sp³ hybridized carbons will appear at higher fields.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like (2r,3r)-3-Methylpent-4-en-2-ol would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchAlcohol
~3080=C-H stretchAlkene
~2970, ~2880C-H stretchAlkane
~1645C=C stretchAlkene
~1460, ~1380C-H bendAlkane
~1100C-O stretchSecondary Alcohol
~990, ~910=C-H bend (out-of-plane)Monosubstituted Alkene

Rationale for Predictions:

  • O-H Stretch: A broad and strong absorption around 3400 cm⁻¹ is the most characteristic feature of an alcohol, arising from hydrogen bonding.[8][9][10]

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both sp³ (alkane) and sp² (alkene) hybridized carbons. The sp² C-H stretch appears just above 3000 cm⁻¹.

  • C=C Stretch: The carbon-carbon double bond stretch for a terminal alkene is expected around 1645 cm⁻¹.

  • C-O Stretch: A strong absorption in the fingerprint region around 1100 cm⁻¹ is characteristic of a C-O single bond in a secondary alcohol.

  • Out-of-Plane Bends: The out-of-plane bending vibrations for the terminal alkene protons are expected in the 1000-900 cm⁻¹ region and are diagnostic for this functional group.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background spectrum of the clean salt plates.

  • Sample Scan: Run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/zProposed FragmentComments
100[C₆H₁₂O]⁺Molecular ion (M⁺). Likely to be of low abundance.
85[M - CH₃]⁺Loss of a methyl group.
82[M - H₂O]⁺Loss of water (dehydration), a common fragmentation for alcohols.[11][12][13]
57[C₄H₉]⁺ or [C₃H₅O]⁺Various fragmentation pathways.
45[C₂H₅O]⁺Alpha-cleavage between C2 and C3, a very common fragmentation for secondary alcohols.[11][12] This is often the base peak.
43[C₃H₇]⁺Propyl cation.
41[C₃H₅]⁺Allyl cation.

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak for alcohols is often weak or absent in EI-MS due to rapid fragmentation.[14]

  • Alpha-Cleavage: The most characteristic fragmentation for alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group (alpha-cleavage).[11][12] For (2r,3r)-3-Methylpent-4-en-2-ol, cleavage between C2 and C3 would yield a resonance-stabilized fragment with m/z = 45.

  • Dehydration: The loss of a water molecule (M-18) is another common fragmentation pathway for alcohols.[13]

  • Allylic Cleavage: Cleavage of the allylic bond between C3 and the methyl group can also occur.

MS_Fragmentation Molecule (2r,3r)-3-Methylpent-4-en-2-ol (m/z = 100) Alpha_Cleavage Alpha-Cleavage (C2-C3 bond) Molecule->Alpha_Cleavage Dehydration Dehydration (-H₂O) Molecule->Dehydration Fragment_45 [C₂H₅O]⁺ m/z = 45 Alpha_Cleavage->Fragment_45 Fragment_82 [C₆H₁₀]⁺ m/z = 82 Dehydration->Fragment_82

Figure 3: Key fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile liquid like (2r,3r)-3-Methylpent-4-en-2-ol, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is used.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation (Electron Ionization - EI).

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for (2r,3r)-3-Methylpent-4-en-2-ol. By applying fundamental spectroscopic principles and considering the stereochemical nuances of the molecule, a comprehensive analytical profile has been constructed. The predicted data, summarized in the tables and figures, serve as a valuable reference for the identification and characterization of this specific diastereomer. The outlined experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data for this class of compounds.

References

Sources

Exploratory

Unraveling the Enigma of CAS 74080-50-5: A Case of Mistaken Identity?

For researchers, scientists, and drug development professionals, the accurate identification of a chemical compound is the critical first step in any investigation. The Chemical Abstracts Service (CAS) registry number is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate identification of a chemical compound is the critical first step in any investigation. The Chemical Abstracts Service (CAS) registry number is the universally accepted standard for this purpose. However, a comprehensive search for CAS number 74080-50-5 has yielded no publicly available information, suggesting a potential error in the identifier or its association with a highly restricted or obscure substance.

This in-depth guide will navigate the process of addressing such a scenario, providing a structured approach for researchers when faced with an unidentifiable CAS number. We will explore potential reasons for the lack of data and outline a systematic workflow for verification and further investigation.

The Significance of a Valid CAS Number

A CAS number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system, maintained by the Chemical Abstracts Service, a division of the American Chemical Society, is essential for:

  • Unambiguous Identification: Eliminating confusion arising from different naming conventions (IUPAC, common names, trade names).

  • Information Retrieval: Facilitating precise searches across diverse databases and publications.

  • Safety and Regulatory Compliance: Ensuring accurate handling, storage, and transportation of chemicals.

The absence of information for a specific CAS number like 74080-50-5 immediately raises a red flag, necessitating a thorough verification process.

Initial Verification Workflow

When a CAS number search proves fruitless, a systematic approach to verification is crucial. The following workflow is recommended to rule out common errors and explore alternative avenues of identification.

Foundational

The Role of (2R,3R)-3-Methylpent-4-en-2-ol as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary (2R,3R)-3-methylpent-4-en-2-ol (MPO) is a highly versatile homoallylic alcohol that serves as a cornerstone in modern asymmetric synthesis. Featuring contiguous stereocenters (a C2 hydroxyl and a C3 met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-3-methylpent-4-en-2-ol (MPO) is a highly versatile homoallylic alcohol that serves as a cornerstone in modern asymmetric synthesis. Featuring contiguous stereocenters (a C2 hydroxyl and a C3 methyl group) alongside a terminal alkene, it provides a dense array of functional handles for downstream elaboration. As a Senior Application Scientist, I have utilized this motif extensively—not only as a structural linchpin in the total synthesis of complex polyketides but also as a fundamental intermediate in the production of fine chemicals, fragrances, and pharmaceuticals[1].

This technical guide dissects the mechanistic rationale behind its stereoselective synthesis, its application in complex target-oriented synthesis, and the latest analytical paradigms for its stereochemical validation.

Structural Significance & Chemical Profile

The MPO moiety is characterized by an anti relationship between the C2 hydroxyl and C3 methyl groups. This precise stereochemical configuration is critical because:

  • The Terminal Alkene: Acts as a latent functional group, primed for cross-metathesis, ozonolysis (yielding aldehydes), or epoxidation.

  • The Secondary Alcohol: Can be protected (e.g., as a TBS or MOM ether) or subjected to Mitsunobu inversion to access the syn diastereomer[2].

  • Contiguous Stereocenters: Establish the necessary conformational bias required for subsequent substrate-directed reactions, such as Felkin-Anh controlled additions.

Mechanistic Pathways for Asymmetric Synthesis

The synthesis of (2R,3R)-3-methylpent-4-en-2-ol requires stringent control over both diastereoselectivity and enantioselectivity. This is predominantly achieved via the asymmetric crotylation of acetaldehyde. Two premier methodologies dominate this landscape: the Brown crotylation (using diisopinocampheylborane derivatives) and the Roush crotylation (using tartrate-modified allylboronates)[3].

Causality of the Brown Crotylation

To achieve the anti diastereomer, an (E)-crotylmetal species must be employed. In the Brown crotylation, (+)-B-methoxydiisopinocampheylborane is treated with (E)-crotylpotassium to form the chiral (E)-crotylborane reagent[3]. The reaction proceeds through a highly ordered, six-membered Zimmerman-Traxler cyclic transition state. The (E)-geometry of the crotyl group forces the methyl group into an equatorial position within the chair-like transition state, exclusively yielding the anti relationship. Simultaneously, the bulky isopinocampheyl (Ipc) ligands sterically block one face of the aldehyde, dictating the absolute stereochemistry (enantioselectivity)[4].

Mechanism Acetaldehyde Acetaldehyde (Electrophile) Complex Zimmerman-Traxler Cyclic Transition State Acetaldehyde->Complex Crotylborane (E)-Crotyl-B(Ipc)2 (Chiral Nucleophile) Crotylborane->Complex Equatorial Equatorial Methyl (Anti-Diastereoselectivity) Complex->Equatorial Facial Ipc Ligand Shielding (Enantioselectivity) Complex->Facial Product (2R,3R)-3-Methylpent-4-en-2-ol (Target Building Block) Equatorial->Product Facial->Product

Fig 1. Logical flow of the asymmetric Brown crotylation via a Zimmerman-Traxler transition state.

Applications in Complex Molecule Synthesis

The MPO moiety is a ubiquitous terminal structural feature in various polyketide natural products[5]. Its utility as a building block is demonstrated in the synthesis of highly complex targets where early-stage stereocontrol is paramount.

Natural Product / TargetOrganism SourceRole of MPO Moiety / Synthetic Step
(+)-Capsulactone Penicillium capsulatumTerminal structural feature; absolute configuration assigned via chemical degradation and LC-MS.
Jatrophane Diterpene Pl-4 Euphorbia speciesNorthern fragment synthesized via Roush crotylation of an ethylene glycol-derived aldehyde.
Tedanolide Marine spongeC1-C17 macrolactone accessed rapidly via Brown crotylation of acetaldehyde.
Chaetomugilins Endophytic fungiTerminal polyketide moiety embedded in azaphilone structures[6].

Experimental Protocol: Stereoselective Synthesis

Trustworthiness & Self-Validation: The following protocol utilizes the Brown crotylation method. Every step is designed as a self-validating system to ensure stereochemical fidelity.

Step 1: Generation of the (E)-Crotylborane Reagent
  • Procedure: To a cooled (-45 °C) mixture of KOtBu (1.0 equiv) and trans-2-butene (1.5 equiv) in anhydrous THF, add n-BuLi (1.0 equiv) dropwise. Stir for 15 minutes.

  • Causality: The combination of KOtBu and n-BuLi (Schlosser's base) provides the superbasic conditions required to deprotonate the unactivated alkene while strictly preserving the (E)-geometry[3].

  • Transmetallation: Cool the mixture to -78 °C and add (+)-B-methoxydiisopinocampheylborane (1.2 equiv) dropwise. Add BF3·OEt2 (1.3 equiv) to activate the boron complex[3].

Step 2: Asymmetric Crotylation
  • Procedure: Add freshly distilled acetaldehyde (1.0 equiv) dropwise to the -78 °C solution. Stir for 4 hours at -78 °C.

  • Causality: Maintaining cryogenic temperatures (-78 °C) is non-negotiable. It maximizes the energy difference between the diastereomeric transition states, ensuring high facial selectivity dictated by the Ipc ligands[4].

Step 3: Oxidative Workup and Isolation
  • Procedure: Quench the reaction with 3N NaOH and 30% H2O2. Reflux gently for 1 hour. Extract with diethyl ether.

  • Causality: The oxidative workup cleaves the robust B-O bond, releasing the free homoallylic alcohol. It also oxidizes the chiral auxiliary to isopinocampheol, which can be separated via crystallization or chromatography[3].

  • In-Process Control (Self-Validation): Analyze the crude mixture via 1H NMR. The anti vs. syn ratio can be determined by integrating the distinct carbinol methine protons. Enantiomeric excess (ee) should be validated via chiral GC (target >95% ee)[4].

Analytical Validation & Stereochemical Assignment

Historically, assigning the stereochemistry of terminal MPO moieties in scarce natural products relied heavily on computational analyses of NMR, ECD, and specific rotation—methods fraught with ambiguities[5]. Recently, a breakthrough chiral LC-MS strategy has revolutionized this process[7].

Developed by Oikawa and colleagues (2025), this method combines chemical degradation, stereoselective synthesis of all four MPO diastereomers, and highly sensitive chiral LC-MS analysis[5]. For instance, in the structural confirmation of (+)-capsulactone, the natural product was chemically degraded to isolate the MPO fragment, which was then derivatized into a p-nitrobenzoyl ester[7].

Analytical Causality: This derivatization enhances both UV detectability and ionization efficiency for MS. The retention time was perfectly matched against the synthetic (2R,3R) standard using a CHIRALPAK ID-3 column (4.6 × 250 mm, 3 μm) at a flow rate of 0.6 mL/min at 40 °C, with a gradient elution from 50% MeOH to 100% MeOH[5].

AnalyticalWorkflow Isolation Natural Product Isolation Degradation Chemical Degradation Isolation->Degradation Derivatization Derivatization (p-Nitrobenzoyl ester) Degradation->Derivatization LCMS Chiral LC-MS Analysis Derivatization->LCMS Assignment Absolute Configuration Assignment LCMS->Assignment

Fig 2. Chiral LC-MS workflow for stereochemical assignment of MPO-containing natural products.

Conclusion

The (2R,3R)-3-methylpent-4-en-2-ol building block is a masterclass in synthetic utility. By understanding the rigorous mechanistic causality behind its synthesis—specifically the Zimmerman-Traxler transition state dynamics—researchers can reliably install contiguous stereocenters with absolute precision. Coupled with modern chiral LC-MS validation techniques, the MPO moiety continues to enable the discovery and synthesis of next-generation therapeutics and complex natural products.

References

  • MySkinRecipes. "(2R,3S)-3-Methylpent-4-en-2-ol - MySkinRecipes".[1] URL:

  • Oikawa, M., et al. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures". ResearchGate (2025).[5] URL:

  • Beilstein Journals. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures".[6] URL:

  • PubMed. "A chiral LC-MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures".[7] URL:

  • PMC. "Synthesis of an Advanced Intermediate of the Jatrophane Diterpene Pl-4: A Dibromide Coupling Approach".[2] URL:

  • Thieme-Connect. "Allylation of Carbonyl and Imino Groups".[3] URL:

  • PMC. "Enantiodivergent hydroboration reactions of a racemic allenylsilane with diisopinocampheylborane and Curtin–Hammett controlled double asymmetric crotylboration reactions".[4] URL:

  • Thieme-Connect. "Synthesis of the C1–C17 Macrolactone of Tedanolide". URL:

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Exploratory

A Guide to the 3-Methylpent-4-en-2-ol Moiety in Polyketides: From Natural Occurrence to Biosynthetic Insights

Prepared by: Gemini, Senior Application Scientist Abstract: Polyketides represent a vast and structurally diverse class of natural products, many of which are foundational to modern medicine.[1][2] Their biosynthesis, or...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: Polyketides represent a vast and structurally diverse class of natural products, many of which are foundational to modern medicine.[1][2] Their biosynthesis, orchestrated by Polyketide Synthases (PKSs), typically involves the sequential condensation of simple carboxylic acid units.[3][4] However, nature frequently deviates from this canonical pathway to install unique structural motifs, thereby expanding chemical diversity and biological function. This technical guide focuses on one such intriguing deviation: the natural occurrence of the 3-methylpent-4-en-2-ol (MPO) moiety. This isoprenoid-like, β-branched terminal unit presents a biosynthetic puzzle that challenges the standard model of PKS-mediated chain assembly.[5][6] We will explore the known natural products containing this moiety, delve into the proposed enzymatic machinery responsible for its formation, and present robust methodologies for its isolation and stereochemical determination. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, biosynthesis, and medicinal chemistry.

Introduction: The Architectural Diversity of Polyketides

Polyketides are a cornerstone of natural product chemistry, yielding compounds with a broad spectrum of biological activities, including antibiotic, anticancer, and immunosuppressive properties.[7][8] These molecules are assembled by large, multi-domain enzymes known as Polyketide Synthases (PKSs).[1] The fundamental process involves the decarboxylative Claisen condensation of a starter unit (often acetyl-CoA or propionyl-CoA) with a series of extender units, most commonly malonyl-CoA or methylmalonyl-CoA.[3][7]

The structural diversity of polyketides arises from several factors:

  • Choice of Starter and Extender Units: The selection of different building blocks by the Acyltransferase (AT) domains dictates the primary carbon skeleton.[7][9]

  • Degree of Reduction: Following each condensation, the resulting β-keto group can be optionally modified by a suite of domains: a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), leading to hydroxyl, alkenyl, or fully saturated alkyl moieties, respectively.[3][6]

  • Stereochemical Control: The KR and other domains exert precise stereochemical control, generating chiral centers along the polyketide chain.

  • Post-PKS Modifications: After the backbone is synthesized, tailoring enzymes can introduce further complexity through glycosylation, methylation, oxidation, and other transformations.[8]

While this modular system accounts for immense diversity, the discovery of "irregular" structural units, such as the 3-methylpent-4-en-2-ol (MPO) moiety, suggests that PKS machinery possesses an even greater biosynthetic repertoire than previously understood.

The 3-Methylpent-4-en-2-ol (MPO) Moiety: A Unique Structural Unit

Chemical Structure and Stereochemistry

The 3-methylpent-4-en-2-ol (MPO) moiety is a six-carbon fragment characterized by a terminal vinyl group and two adjacent chiral centers at C-2 (bearing a hydroxyl group) and C-3 (bearing a methyl group). This structure (C6H12O) can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[10] The determination of the absolute configuration of this flexible terminal unit in a larger natural product is a significant analytical challenge.[11][12]

Physicochemical Properties

As a small, functionalized alcohol, the MPO moiety imparts specific physicochemical characteristics to the parent polyketide. Its properties are summarized below.

PropertyValueSource
Molecular Formula C6H12O[13][14]
Molecular Weight 100.16 g/mol [13][14]
Boiling Point ~125.5 °C[13]
Density ~0.843 g/cm³[13]
XLogP3 1.4[13][14]

Natural Occurrence of the MPO Moiety in Polyketides

The MPO moiety is a recurring structural feature found at the terminus of various polyketide natural products, particularly those isolated from fungal and cyanobacterial sources.[11] Its presence is a key characteristic of several families of bioactive compounds.

Known MPO-Containing Natural Products

The following table summarizes representative natural products that feature the MPO structural unit.

Natural Product Family/NameStructural ClassProducing Organism(s)Key Biological ActivityReferences
Chaetomugilins AzaphiloneChaetomium globosum, Chaetomium mugilpossiblyCytotoxic, Antibacterial[11]
Chaetoviridins AzaphiloneChaetomium globosum, Chaetomium virideAntifungal, Cytotoxic[11]
Ouhanemide α-Pyrone PolyketideCyanobacterium (Okeania sp.)Not fully characterized[11]
(+)-Capsulactone α-Pyrone PolyketidePenicillium capsulatumNot fully characterized[12]

Biosynthesis of the MPO Moiety: A Departure from Canonical Logic

The incorporation of the MPO moiety cannot be explained by the standard PKS mechanism of linear head-to-tail condensation of (methyl)malonyl-CoA units. Its structure, featuring a β-branch (the C3-methyl group) and a terminal vinyl group, is reminiscent of isoprenoid building blocks. This has led to the proposal of a specialized enzymatic pathway that merges principles from both polyketide and isoprenoid biosynthesis.[5]

The Biosynthetic Anomaly

A standard Type I PKS module extends a polyketide chain by two carbons (from malonyl-CoA) or three carbons with an α-methyl branch (from methylmalonyl-CoA). The MPO moiety requires a mechanism that can add a C2 unit (acetyl-CoA) to the β-position of a growing polyketide chain, a process known as β-branching .[6]

Proposed Biosynthetic Pathway: The HMG-CoA Synthase (HMGS) Cassette

The prevailing hypothesis is that the MPO moiety is installed by a dedicated cassette of enzymes homologous to those found in isoprenoid biosynthesis, particularly 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGS).[5][6] This cassette works in concert with the main PKS assembly line to create the β-branched structure.

The key steps are as follows:

  • Malonyl-ACP Formation: An acyl transferase (AT) loads a malonyl group from malonyl-CoA onto a discrete acyl carrier protein (ACPD).

  • Decarboxylation: A specialized ketosynthase domain lacking a catalytic cysteine (KS0), or an acyltransferase/decarboxylase (AT/DC) didomain, decarboxylates malonyl-ACPD to form acetyl-ACPD.[6]

  • Claisen Condensation: An HMGS-like enzyme catalyzes the Claisen condensation between the acetyl group on ACPD and the β-keto group of the growing polyketide chain, which is tethered to the main PKS's ACP. This forms a β-branched, γ-carboxylated intermediate.

  • Dehydration and Decarboxylation: A specialized enoyl-CoA hydratase-like (ECH) domain catalyzes a dehydration and subsequent decarboxylation, generating a terminal vinyl group.

  • Final Reductive Step: The ketone at the C-2 position is reduced by a ketoreductase (KR) domain to yield the final hydroxyl group of the MPO moiety.

Biosynthetic_Pathway cluster_PKS Main PKS Module cluster_Cassette β-Branching Cassette PKS_ACP Growing Polyketide (β-ketoacyl-ACP) HMGS HMGS-like Enzyme PKS_ACP->HMGS MalonylCoA Malonyl-CoA ACPD Malonyl-ACPD MalonylCoA->ACPD AT AcetylACP Acetyl-ACPD AcetylACP->HMGS ACPD->AcetylACP KS0 / DC Intermediate1 HMG-ACP Intermediate HMGS->Intermediate1 ECH ECH Domain Intermediate1->ECH Intermediate2 Vinyl-keto Intermediate ECH->Intermediate2 KR KR Domain Intermediate2->KR MPO Terminal MPO Moiety KR->MPO

Caption: Proposed biosynthetic pathway for the MPO moiety via a β-branching cassette.

Isolation and Structural Elucidation

The analysis of MPO-containing natural products requires a robust workflow to isolate the compound of interest and definitively determine its structure, particularly its stereochemistry.

General Isolation Workflow

A typical workflow involves extraction from the producing organism's culture, followed by chromatographic separation.

Isolation_Workflow Culture Fungal / Cyanobacterial Culture Broth & Mycelia Extraction Solvent Extraction (e.g., EtOAc, MeOH) Culture->Extraction Crude Crude Extract Extraction->Crude Partition Solvent Partitioning Crude->Partition Fractions Polar & Non-polar Fractions Partition->Fractions VLC VLC / Flash Chromatography (Silica, C18) Fractions->VLC SemiPure Semi-pure Fractions VLC->SemiPure HPLC Preparative HPLC (C18, Chiral Column) SemiPure->HPLC Pure Pure MPO-Compound HPLC->Pure

Caption: General workflow for the isolation of MPO-containing polyketides.

Spectroscopic Analysis

Standard 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are essential for elucidating the planar structure. The MPO moiety has a characteristic spectroscopic signature.

Proton (¹H)Typical Chemical Shift (ppm)Multiplicity
H-2 (CH-OH)3.8 - 4.2m
H-3 (CH-CH₃)2.2 - 2.6m
H-4 (CH=CH₂)5.7 - 6.0ddd
H-5 (CH=CH₂)5.0 - 5.2m
CH₃ (on C-3)1.0 - 1.2d
CH₃ (on C-2)1.1 - 1.3d
Protocol: Stereochemical Assignment via Chiral LC-MS

Due to the high conformational flexibility of the MPO moiety, computational methods for stereochemical assignment can be unreliable.[11] A validated approach combines chemical degradation with chiral LC-MS analysis.[12]

Objective: To determine the absolute configuration of the C-2 and C-3 stereocenters of the MPO moiety in a purified natural product.

Principle: The natural product is chemically cleaved to release a smaller, chiral fragment derived from the MPO unit. This fragment is then compared to all four synthetically prepared stereoisomers of the same fragment using chiral liquid chromatography-mass spectrometry (LC-MS). Co-elution with a specific synthetic standard provides an unambiguous assignment.

Methodology:

  • Chemical Degradation: a. Protection: Protect any reactive functional groups on the core of the natural product if necessary. Protect the C-2 hydroxyl of the MPO moiety with a UV-active protecting group (e.g., p-nitrobenzoyl chloride) to facilitate detection. b. Ozonolysis: Cleave the terminal double bond of the MPO moiety using ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS). This reaction cleaves the C4-C5 bond and oxidizes C4 to a carboxylic acid. c. Esterification: Convert the resulting carboxylic acid to its methyl ester (e.g., using trimethylsilyldiazomethane) to create a stable, volatile derivative for analysis. The final product is a methyl 3-(protected-oxy)-2-methylbutanoate fragment.

  • Synthesis of Standards: a. Synthesize all four stereoisomers of the methyl 3-hydroxy-2-methylbutanoate fragment using established stereoselective methods (e.g., Evans aldol reaction).[11] b. Protect the hydroxyl group of each synthetic standard with the same protecting group used in Step 1a.

  • Chiral LC-MS Analysis: a. Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC) capable of separating the four stereoisomers. b. Method Development: Optimize the mobile phase (e.g., hexane/isopropanol or methanol/acetonitrile gradients) to achieve baseline separation of the four synthetic standards. c. Analysis: Inject the derivatized fragment obtained from the natural product (from Step 1c) and compare its retention time to those of the four synthetic standards injected under the identical chromatographic conditions. d. Confirmation: Co-inject the natural product derivative with the synthetic standard that has the matching retention time to confirm their identity.

Biological Activity and Therapeutic Potential

Many of the natural products containing the MPO moiety belong to the azaphilone class. Azaphilones are known for a wide range of biological activities, including cytotoxic, antimicrobial, antifungal, and antiviral properties. The MPO tail is often crucial for this activity, likely influencing membrane interactions or binding to target proteins. The ability to modify or synthesize this moiety could open avenues for developing novel therapeutic agents with improved potency or selectivity.

Conclusion and Future Directions

The 3-methylpent-4-en-2-ol moiety is a compelling example of nature's ability to innovate on established biosynthetic themes. Its presence in several classes of bioactive polyketides highlights a specialized enzymatic toolkit that merges polyketide and isoprenoid synthesis logic. Understanding the structure, function, and engineering potential of the β-branching cassettes that produce this moiety is a key frontier in polyketide research.

Future work in this area should focus on:

  • Genomic Identification: Mining microbial genomes for HMG-CoA synthase-like cassettes within or near PKS gene clusters to identify new potential producers of MPO-containing and other β-branched polyketides.

  • Enzymatic Characterization: Heterologous expression and in vitro reconstitution of the β-branching enzymes to confirm their precise mechanism and substrate specificity.

  • Biosynthetic Engineering: Leveraging the β-branching cassette as a tool in synthetic biology to create novel, non-natural polyketides with engineered side chains for drug discovery programs.[15][16]

  • Stereochemical Methods: Developing more direct and sensitive methods for the stereochemical assignment of flexible terminal groups in natural products.

By unraveling the secrets of these non-canonical biosynthetic pathways, the scientific community can expand the accessible chemical space of natural products and pave the way for the next generation of polyketide-based therapeutics.

References

  • Calderone, C. T. (2008). Isoprenoid-like alkylations in polyketide biosynthesis. PubMed. [Link]

  • Hertweck, C. (2009). Biosynthesis of Polyketide Synthase Extender Units. PMC. [Link]

  • Kwon, Y., et al. (2022). Representative natural products sharing the 3-methylpent-4-en-2-ol... ResearchGate. [Link]

  • Kikuchi, H., et al. (2023). Ketosynthase engineering enhances activity and shifts specificity towards non-native extender units in type I linear polyketide synthase. bioRxiv. [Link]

  • Mori, T., et al. (2011). Enzymatic extender unit generation for in vitro polyketide synthase reactions: structural and functional showcasing of Streptomyces coelicolor MatB. PubMed. [Link]

  • Kittilä, T., et al. (2016). Promiscuity of a modular polyketide synthase towards natural and non-natural extender units. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Polyketide. Wikipedia. [Link]

  • Handelsman, Lab. (2006). Hydroxymalonyl-acyl carrier protein (ACP) and aminomalonyl-ACP are two additional type I polyketide synthase extender units. Handelsman Lab. [Link]

  • SCIEPublish. (n.d.). Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish. [Link]

  • Williams, R. J., et al. (2020). Polyketide β-branching: diversity, mechanism and selectivity. RSC Publishing. [Link]

  • ResearchGate. (1970). Biosynthesis: Aromatic Polyketides, Isoprenoids, Alkaloids. ResearchGate. [Link]

  • Cane, D. E., & Du, L. (2011). The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. Accounts of Chemical Research. [Link]

  • de Lima, A. F., et al. (2013). Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics. PMC. [Link]

  • Kwon, Y., et al. (2025). A chiral LC-MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. PubMed. [Link]

  • Wang, T. (2015). Bioinspired iterative synthesis of polyketides. Frontiers. [Link]

  • Walsh, C. T., & Tang, Y. (2022). Chapter 3: Polyketide Natural Products. Books. [Link]

  • Kogi Digital Library. (n.d.). Preface. Kogi Digital Library. [Link]

  • Charkoudian, L. K. (2010). Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. [Link]

  • ResearchGate. (2024). Biosynthetic pathway for polyketides production and main engineering... ResearchGate. [Link]

  • Loutet, S. A., & Nodwell, J. R. (2016). Steps towards the synthetic biology of polyketide biosynthesis. PMC. [Link]

  • PubChem. (n.d.). (2r,3r)-3-Methylpent-4-en-2-ol. PubChem. [Link]

  • PubChem. (n.d.). 3-Methyl-4-penten-2-ol. PubChem. [Link]

  • Chemler, J. A., et al. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. MDPI. [Link]

  • Gahloth, D., et al. (2012). An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides. Frontiers. [Link]

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Foundational

The Art of Precision: A Technical Guide to the Stereoselective Synthesis of Chiral Allylic Alcohols

Introduction: The Centrality of Chiral Allylic Alcohols in Modern Synthesis Chiral allylic alcohols are foundational building blocks in contemporary organic synthesis. Their importance stems from the versatile reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Centrality of Chiral Allylic Alcohols in Modern Synthesis

Chiral allylic alcohols are foundational building blocks in contemporary organic synthesis. Their importance stems from the versatile reactivity of the alcohol and the adjacent double bond, which can be transformed with high levels of stereoinduction into a multitude of more complex functionalities.[1] These motifs are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their efficient and stereocontrolled synthesis a critical endeavor for researchers in both academic and industrial settings. This in-depth guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of chiral allylic alcohols, focusing on the underlying principles, practical methodologies, and the causal logic behind experimental choices.

I. Foundational Strategies: Enantioselective Reduction of Prochiral Ketones

One of the most direct and reliable approaches to chiral allylic alcohols is the asymmetric reduction of the corresponding prochiral α,β-unsaturated ketones (enones). This strategy hinges on the ability of a chiral catalyst to deliver a hydride to one of the two enantiotopic faces of the carbonyl group with high fidelity.

A. The Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Asymmetric Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of enantioselective synthesis, renowned for its predictability, broad substrate scope, and typically excellent stereocontrol.[2][3] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol such as (S)-proline, to mediate the reduction of a prochiral ketone by a borane source, like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[4]

Mechanism of Action:

The efficacy of the CBS reduction lies in the formation of a rigid, chiral complex between the oxazaborolidine catalyst and the borane reducing agent. This complex then coordinates to the ketone, positioning it in a sterically defined environment. The ketone orients itself to minimize steric hindrance between its substituents and the chiral framework of the catalyst.[4] This pre-organization dictates the facial selectivity of the subsequent intramolecular hydride transfer from the borane to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol in high excess.[5] The catalyst is then regenerated, allowing for a catalytic cycle.

Diagram 1: Catalytic Cycle of the CBS Reduction

CBS_Reduction Catalyst Chiral Oxazaborolidine Catalyst Activated_Catalyst Activated Catalyst- Borane Complex Catalyst->Activated_Catalyst + BH₃ Ketone_Complex Ketone-Catalyst Complex Activated_Catalyst->Ketone_Complex + Prochiral Enone Hydride_Transfer Intramolecular Hydride Transfer Ketone_Complex->Hydride_Transfer Alkoxyborane Alkoxyborane Intermediate Hydride_Transfer->Alkoxyborane Product_Release Product Release & Catalyst Regeneration Chiral_Alcohol Chiral Allylic Alcohol Alkoxyborane->Catalyst Regeneration Alkoxyborane->Chiral_Alcohol Workup

Caption: The catalytic cycle of the CBS reduction, highlighting catalyst activation, substrate coordination, and stereoselective hydride transfer.

Experimental Protocol: Asymmetric Reduction of a Prochiral Enone

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Preparation (In Situ): The chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) is dissolved in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6 equivalents) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 15-20 minutes to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition and Reduction: The prochiral enone (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the reaction mixture at a controlled temperature (typically between -40 °C and 0 °C) to enhance enantioselectivity. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at low temperature. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography to afford the chiral allylic alcohol. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Table 1: Representative CBS Reductions of Prochiral Enones

Enone SubstrateCatalystYield (%)ee (%)Reference
1-Phenyl-2-propen-1-one(S)-CBS9296[2]
4,4-Dimethyl-2-cyclohexen-1-one(R)-CBS8898[6]
(E)-4-Phenyl-3-buten-2-one(S)-CBS95>99[3]
B. Asymmetric Transfer Hydrogenation (ATH): A Practical Alternative

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral ketones, offering operational simplicity and avoiding the use of pyrophoric borane reagents.[7] This method typically employs a transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand, and a hydrogen donor such as isopropanol or formic acid.

Organocatalytic Transfer Hydrogenation:

In recent years, organocatalytic transfer hydrogenation has gained significant traction.[8] This approach utilizes small organic molecules, such as chiral secondary amines (e.g., imidazolidinones), to catalyze the reduction of enones in the presence of a hydrogen donor like Hantzsch ester.[8]

Mechanism of Action (Organocatalytic):

The mechanism involves the reversible formation of a chiral iminium ion between the enone and the amine catalyst. This activation lowers the LUMO of the substrate, making it more susceptible to hydride attack from the Hantzsch ester. The chiral environment of the catalyst directs the hydride delivery to one face of the molecule, establishing the stereocenter.

Diagram 2: Organocatalytic Transfer Hydrogenation Workflow

ATH_Workflow Start Prochiral Enone + Chiral Amine Catalyst + Hantzsch Ester Iminium_Formation Iminium Ion Formation (Activation) Start->Iminium_Formation Stereoselective_Reduction Stereoselective Hydride Transfer from Hantzsch Ester Iminium_Formation->Stereoselective_Reduction Hydrolysis Hydrolysis Stereoselective_Reduction->Hydrolysis Product Chiral Saturated Ketone Hydrolysis->Product Reduction_to_Alcohol Subsequent Reduction (e.g., NaBH₄) Product->Reduction_to_Alcohol Final_Product Chiral Allylic Alcohol Reduction_to_Alcohol->Final_Product

Caption: A generalized workflow for obtaining chiral allylic alcohols via organocatalytic transfer hydrogenation of enones followed by carbonyl reduction.

II. Kinetic Resolution and Dynamic Kinetic Resolution (DKR) of Racemic Allylic Alcohols

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of allylic alcohols, enzymatic acylation is a widely used method. However, a significant drawback of kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer.[9]

Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by coupling the kinetic resolution with an in situ racemization of the slower-reacting enantiomer.[9] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[9]

A. Chemoenzymatic Dynamic Kinetic Resolution

A highly effective approach to the DKR of allylic alcohols involves the combination of a lipase for the enantioselective acylation and a transition metal complex for the racemization of the unreacted alcohol.[10][11][12] Lipases such as Candida antarctica lipase B (CALB) are highly effective at discriminating between the two enantiomers of an allylic alcohol, while ruthenium complexes are often employed for the racemization step.[10][13]

Mechanism of Action:

The process operates through a concurrent cycle. The lipase selectively acylates one enantiomer of the allylic alcohol, for instance, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The ruthenium catalyst then facilitates the racemization of the remaining (S)-alcohol back to the racemic mixture, continually feeding the substrate for the enzymatic acylation. This synergistic process channels the entire racemic starting material into a single enantiomeric product.

Diagram 3: Chemoenzymatic DKR of a Racemic Allylic Alcohol

DKR_Cycle cluster_0 Dynamic Kinetic Resolution Racemic_Alcohol Racemic Allylic Alcohol ((R)- and (S)-enantiomers) S_Alcohol (S)-Allylic Alcohol R_Alcohol (R)-Allylic Alcohol S_Alcohol->R_Alcohol Ru Catalyst (Racemization) R_Alcohol->S_Alcohol Ru Catalyst (Racemization) R_Acetate (R)-Allylic Acetate (Single Enantiomer Product) R_Alcohol->R_Acetate Lipase (e.g., CALB) + Acyl Donor (Fast)

Caption: The synergistic cycle of chemoenzymatic DKR, where lipase-catalyzed resolution is coupled with metal-catalyzed racemization.

Experimental Protocol: DKR of a Racemic Allylic Alcohol

  • Reaction Setup: To a solution of the racemic allylic alcohol (1.0 equivalent) in an appropriate organic solvent (e.g., toluene) under an inert atmosphere, add the racemization catalyst (e.g., a Ru complex, 1-5 mol%), a mild base (e.g., triethylamine, 1.0 equivalent), the acyl donor (e.g., isopropenyl acetate, 1.5 equivalents), and the lipase (e.g., immobilized CALB).[10]

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) until complete conversion of the starting material is observed by GC or HPLC analysis.[10]

  • Work-up and Purification: The enzyme is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the enantiomerically enriched allylic acetate.

  • Hydrolysis (Optional): The resulting allylic acetate can be hydrolyzed under mild basic conditions (e.g., K₂CO₃ in methanol) to afford the corresponding chiral allylic alcohol.

Table 2: Selected Examples of DKR of Allylic Alcohols

SubstrateRacemization CatalystLipaseYield (%)ee (%)Reference
1-Phenylethanol[RuCl₂(p-cymene)]₂Pseudomonas cepacia lipase>80>99[12]
1-(4-Methoxyphenyl)ethanolRu-cat. 1CALB95>99[10]
1-Octen-3-olShvo's catalystCALB92>99[14]

III. Asymmetric Epoxidation of Achiral Allylic Alcohols: The Sharpless-Katsuki Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a landmark achievement in organic synthesis, providing a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[15][16] This reaction utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[17] The resulting chiral 2,3-epoxyalcohols are versatile intermediates that can be regioselectively opened to furnish a wide array of functionalized compounds, including other chiral allylic alcohols.

Mechanism and Stereochemical Prediction:

The active catalyst is a dimeric titanium-tartrate complex.[15] The allylic alcohol substrate coordinates to the titanium center, and the TBHP delivers the oxygen atom to one face of the double bond. The choice of the tartrate enantiomer dictates the stereochemical outcome. A well-established mnemonic allows for the prediction of the product's stereochemistry: when the allylic alcohol is drawn with the alcohol in the bottom right corner, L-(+)-DET directs epoxidation from the top face, while D-(-)-DET directs it from the bottom face.

Diagram 4: Sharpless Asymmetric Epoxidation Mnemonic

Sharpless_Mnemonic cluster_L_DET L-(+)-DET cluster_D_DET D-(-)-DET L_Alcohol Allylic Alcohol (OH in SW quadrant) L_Epoxide Top-face Epoxidation L_Alcohol->L_Epoxide Ti(OiPr)₄, TBHP D_Alcohol Allylic Alcohol (OH in SW quadrant) D_Epoxide Bottom-face Epoxidation D_Alcohol->D_Epoxide Ti(OiPr)₄, TBHP

Caption: A visual mnemonic for predicting the stereochemical outcome of the Sharpless asymmetric epoxidation based on the chirality of the DET ligand.

Experimental Protocol: Sharpless Asymmetric Epoxidation

  • Apparatus and Reagent Preparation: All glassware must be rigorously dried. The reaction is conducted under an inert atmosphere (argon or nitrogen) in anhydrous dichloromethane (CH₂Cl₂) at low temperature (e.g., -20 °C). Molecular sieves are often added to ensure anhydrous conditions, as water deactivates the catalyst.[15]

  • Catalyst Formation: To a solution of the chiral tartrate ester (e.g., L-(+)-DET, ~6 mol%) in CH₂Cl₂, add titanium(IV) isopropoxide (~5 mol%). The mixture is stirred for 30 minutes at -20 °C to pre-form the chiral catalyst.

  • Substrate Addition: The allylic alcohol (1.0 equivalent) is added to the catalyst solution.

  • Epoxidation: A solution of TBHP in an organic solvent (e.g., decane) is added dropwise. The reaction is maintained at -20 °C and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of water or an aqueous solution of ferrous sulfate to decompose excess peroxide. The mixture is filtered through Celite®, and the organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.

Table 3: Examples of Sharpless Asymmetric Epoxidation

Allylic AlcoholTartrate LigandYield (%)ee (%)Reference
(E)-2-Hexen-1-olL-(+)-DET8594[18]
GeraniolL-(+)-DET7795[18]
Cinnamyl alcoholD-(-)-DET9098[16]

IV. Modern Organocatalytic and Allylation Strategies

While the aforementioned methods are well-established, the field of stereoselective synthesis is continuously evolving, with organocatalysis and novel allylation reactions offering new avenues to chiral allylic alcohols.

A. Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the synthesis of chiral molecules.[1] An elegant one-pot protocol involves an enantioselective enone epoxidation followed by a Wharton rearrangement to afford the allylic alcohol.[1] This sequence can be catalyzed by a single chiral aminocatalyst, providing access to a diverse range of allylic alcohols with high enantioselectivities.[1]

B. Enantioselective Carbonyl Allylation

The enantioselective addition of an allyl group to an aldehyde is a powerful method for constructing chiral homoallylic alcohols.[19] While not directly yielding allylic alcohols, these products are closely related and represent a key class of chiral building blocks. Catalytic enantioselective methods often employ chiral Lewis acids or chiral organocatalysts to control the stereochemical outcome of the addition of an achiral allylmetal reagent (e.g., allylsilane or allylstannane) to the carbonyl group.[19][20]

Conclusion

The stereoselective synthesis of chiral allylic alcohols is a mature yet dynamic field of research. The methods discussed in this guide—enantioselective reduction of enones, dynamic kinetic resolution, and asymmetric epoxidation—represent the cornerstones of this area, each offering distinct advantages in terms of substrate scope, operational simplicity, and stereocontrol. The continued development of novel organocatalytic and other transition-metal-catalyzed reactions promises to further expand the synthetic chemist's toolkit, enabling the efficient and precise construction of these invaluable chiral building blocks for applications ranging from natural product synthesis to drug discovery.

References

  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS. Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Allylic Alcohols: A Highly Enantioselective Route to Acyloin Acetates. Organic Letters. Available at: [Link]

  • Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group. Available at: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Chemistry Portal. Available at: [Link]

  • A catalytic enantioselective allylation reaction of aldehydes in an aqueous medium. Tetrahedron Letters. Available at: [Link]

  • Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates. PubMed. Available at: [Link]

  • An organocatalytic asymmetric allylic alkylation allows enantioselective total synthesis of hydroxymetasequirin-A and metasequirin-B tetramethyl ether diacetates. Semantic Scholar. Available at: [Link]

  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. Available at: [Link]

  • Enzyme- and Ruthenium-Catalyzed Dynamic Kinetic Resolution of Functionalized Cyclic Allylic Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • A Highly Enantioselective Allylation Reaction of Aldehydes with Allyltrimethylsilane Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Letters. Available at: [Link]

  • Sharpless epoxidation. Wikipedia. Available at: [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate. Available at: [Link]

  • ASYMMETRIC TRANSFER HYDROGENATION OF ENONES VIA COUNTERANION ENHANCED CATALYSIS. reposiTUm. Available at: [Link]

  • Pinnick oxidation. Grokipedia. Available at: [Link]

  • Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate. PMC. Available at: [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC. Available at: [Link]

  • Pinnick oxidation. Wikipedia. Available at: [Link]

  • An Organocatalytic Asymmetric Allylic Alkylation Allows Enantioselective Total Synthesis of Hydroxymetasequirin-A and Metasequirin-B Tetramethyl Ether Diacetates. Organic Letters. Available at: [Link]

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters. Available at: [Link]

  • Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. Available at: [Link]

  • Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Jacobsen epoxidation. Wikipedia. Available at: [Link]

  • Substituted carbonyl compound synthesis by allylation. Organic Chemistry Portal. Available at: [Link]

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Sharpless Asymmetric Epoxidation. Scribd. Available at: [Link]

  • Carbonyl allylation. Wikipedia. Available at: [Link]

  • Asymmetric allylic oxidation reactions catalyzed by a chiral nonracemic and C2-symmetric 2,2′-bipyridyl copper(i) complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pinnick oxidation. Organic Chemistry Reaction. Available at: [Link]

  • Sharpless Asymmetric Epoxidation. Dalal Institute. Available at: [Link]

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  • Jacobsen-Katsuki Epoxidations. Wipf Group. Available at: [Link]

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  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

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Exploratory

Architectural Mastery in Asymmetric Synthesis: The Strategic Role of Chiral Alcohols

Executive Summary Chiral alcohols are foundational pillars in modern organic synthesis, serving as critical intermediates, chiral auxiliaries, and core structural motifs in Active Pharmaceutical Ingredients (APIs). The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral alcohols are foundational pillars in modern organic synthesis, serving as critical intermediates, chiral auxiliaries, and core structural motifs in Active Pharmaceutical Ingredients (APIs). The stereoselective reduction of prochiral ketones to chiral alcohols represents one of the most rigorously studied transformations in chemical development. As a Senior Application Scientist, understanding the mechanistic causality behind these transformations is paramount. This guide deconstructs the two most prominent chemical methodologies for accessing chiral alcohols—the Corey-Bakshi-Shibata (CBS) reduction and the Noyori Asymmetric Hydrogenation—focusing on the precise molecular interactions that dictate stereocontrol and the self-validating experimental protocols required for successful execution.

Mechanistic Paradigms of Asymmetric Induction

The synthesis of enantiopure alcohols relies on the creation of a highly ordered, energy-differentiated transition state. The success of a catalytic system depends on its ability to maximize the difference in activation energy (


) between the diastereomeric transition states leading to the (R) and (S) enantiomers.
Dual Activation in the CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is unique among catalytic hydride transfers because the chiral oxazaborolidine catalyst functions through bifunctional Lewis acid-base catalysis[1]. The nitrogen atom of the oxazaborolidine ring acts as a Lewis base, coordinating and activating the borane reducing agent. Simultaneously, the ring's boron atom acts as a Lewis acid, coordinating the carbonyl oxygen of the prochiral ketone[1]. This dual activation places the stoichiometric reductant and the substrate in immediate proximity, forcing a highly structured six-membered transition state. Facial selectivity is strictly dictated by steric hindrance; the ketone aligns its smaller substituent toward the catalyst's bulky groups, ensuring highly predictable stereochemical outcomes[1].

Outer-Sphere Mechanism in Noyori Hydrogenation

Traditional metal-catalyzed reductions require the direct coordination of the substrate to the metal center (an inner-sphere mechanism). In stark contrast, Noyori's Ru(II)-BINAP-diamine complexes operate via an outer-sphere mechanism[2]. The "Noyori-class" catalysts are bifunctional: the ruthenium metal and the amine ligand actively participate in the transition state[2]. The concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the C=O bond occurs through a pericyclic transition state[3]. Because the ketone never coordinates directly to the metal, this mechanism dramatically accelerates catalytic turnover rates (TON > 100,000) and enables exceptional chemoselectivity, reducing ketones in the presence of reducible olefins[3].

Quantitative Landscape of Asymmetric Reductions

To rationally select a synthetic route, scientists must weigh substrate scope, atom economy, and operational parameters. The following table synthesizes the performance metrics of the primary methodologies used to generate chiral alcohols.

MethodologyCatalyst TypeReductantTypical Substrate ScopeTypical ee%Key Advantage
CBS Reduction Chiral OxazaborolidineBorane (e.g., BH₃·SMe₂)Aralkyl, dialkyl, and sterically hindered ketones90 - 98%Highly predictable stereochemistry; excellent for bench-scale synthesis.
Noyori Hydrogenation Ru(II)-BINAP-DiamineMolecular H₂ (10-50 atm)Broad; aromatic, heteroaromatic, and functionalized ketones>99%Unmatched atom economy and turnover number (TON); ideal for industrial scale-up.
Biocatalysis (ADHs) Alcohol DehydrogenasesIsopropanol / GlucoseSpecific to enzyme pocket>99%Green chemistry; operates at ambient temperature in aqueous media.

Architectural Workflow: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction must be executed with strict adherence to order-of-addition and temperature controls to prevent the uncatalyzed, racemic reduction of the ketone by free borane.

CBS_Mechanism Cat Chiral Oxazaborolidine (Lewis Acid/Base) Complex1 Borane Coordination (N-B Bond Formation) Cat->Complex1 BH3 addition Complex2 Ketone Activation (B-O Bond Formation) Complex1->Complex2 Prochiral ketone addition TS 6-Membered Cyclic Transition State Complex2->TS Steric differentiation Prod Chiral Secondary Alcohol + Catalyst Regeneration TS->Prod Intramolecular hydride transfer Prod->Cat Catalyst turnover

Catalytic cycle of the CBS reduction highlighting dual Lewis acid/base activation.

Self-Validating Protocol: Synthesis of (R)-2-Bromo-1-phenylethanol

Adapted for maximum enantiomeric excess based on established methodologies[4].

  • System Preparation & Catalyst Pre-coordination:

    • Action: Flame-dry a round-bottom flask under Argon. Add 2-bromoacetophenone (1.0 eq) and dissolve in anhydrous THF. Cool the system to 0 °C. Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise[4].

    • Causality: The presence of water severely diminishes enantiomeric excess; absolute anhydrous conditions are non-negotiable[5]. Pre-coordinating the catalyst with the substrate at 0 °C primes the Lewis acid-base complex before the bulk reducing agent is introduced.

  • Controlled Borane Addition:

    • Action: After 10 minutes of stirring, add BH₃·SMe₂ (0.6 eq) dropwise over a strict 30-minute period via a syringe pump, maintaining the internal temperature at exactly 0 °C[4].

    • Causality: The slow addition rate is the most critical parameter. It ensures the steady-state concentration of uncoordinated borane remains near zero, effectively suppressing the non-stereoselective background reduction pathway[4].

  • In-Process Control (IPC):

    • Action: Monitor via TLC.

    • Validation: Disappearance of the UV-active ketone spot confirms the hydride transfer is complete.

  • Quench and Product Isolation:

    • Action: Quench the reaction by the extremely slow, dropwise addition of methanol at 0 °C, followed by warming to room temperature and adding 1 M HCl[4].

    • Causality: Methanol safely decomposes excess borane with the evolution of hydrogen gas. The acidic workup breaks down the boron-product complexes. Crucially, basic conditions must be avoided, as the bromohydrin product is highly sensitive to base and will rapidly undergo intramolecular cyclization to form an unwanted epoxide[4].

Architectural Workflow: Noyori Asymmetric Hydrogenation

The Noyori hydrogenation is a marvel of atom economy, but it requires precise activation of the precatalyst to initiate the outer-sphere mechanism.

Noyori_Cycle Precat Ru(II) Precatalyst (BINAP/Diamine) Active 16e- Ru-Amide Active Species Precat->Active Base activation (-HCl) Hydride 18e- Ru-Hydride (H-Ru-N-H) Active->Hydride H2 heterolytic cleavage OuterSphere Outer-Sphere Pericyclic TS Hydride->OuterSphere Ketone approach Product Enantiopure Alcohol OuterSphere->Product Concerted H-/H+ transfer Product->Active Product release

Outer-sphere bifunctional mechanism of the Noyori asymmetric hydrogenation.

Self-Validating Protocol: Ru-Catalyzed Ketone Hydrogenation
  • Catalyst Activation:

    • Action: In a high-pressure reactor under Argon, combine the prochiral ketone, RuCl₂[(R)-BINAP][(R,R)-DPEN] (0.01 mol%), and a strong base such as potassium tert-butoxide (t-BuOK) in anhydrous 2-propanol.

    • Causality: The precatalyst is inactive in its stable form. The strong base is required to abstract HCl from the ruthenium complex, generating the highly reactive 16-electron Ru-amide active species[2].

  • Pressurization and Hydrogenation:

    • Action: Purge the reactor with H₂ gas three times, then pressurize to 10–50 atm. Stir vigorously at room temperature.

    • Causality: High hydrogen pressure drives the heterolytic cleavage of H₂ across the Ru-N bond, forming the 18-electron Ru-hydride intermediate. Vigorously stirring overcomes the mass transfer limitations of dissolving H₂ gas into the liquid phase.

  • In-Process Control (IPC):

    • Action: Monitor hydrogen uptake via a mass flow controller or pressure drop.

    • Validation: A plateau in reactor pressure indicates complete conversion. Subsequent GC/HPLC analysis confirms chemoselectivity, as the outer-sphere mechanism strictly reduces C=O bonds while leaving isolated olefins intact[3].

Emerging Frontiers: Kinetic Resolution

Beyond direct asymmetric reduction, the kinetic resolution of racemic secondary alcohols using Ru-catalysts provides another powerful pathway to enantiopure chiral alcohols[6]. By exploiting Ru-catalysts of minimal stereogenicity, researchers can achieve highly efficient kinetic resolution of challenging substrates, such as aryl-alkenyl alcohols, through hydrogen transfer mechanisms[6]. When coupled with in situ racemization of the unreacted enantiomer, this evolves into Dynamic Kinetic Resolution (DKR), theoretically allowing for 100% yield of a single enantiomer from a racemic mixture.

References

1.[1] "Corey-Bakshi-Shibata Reduction - Alfa Chemistry", alfa-chemistry.com. 2.[4] "Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol", benchchem.com. 3.[5] "Corey–Itsuno reduction", wikipedia.org. 4.[3] "Noyori Asymmetric Hydrogenation", chem-station.com. 5.[7] "A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction", benchchem.com. 6.[2] "Asymmetric hydrogenation", wikipedia.org. 7.[6] "Highly Efficient Kinetic Resolution of Aryl-Alkenyl Alcohols by Ru-Catalyzed Hydrogen Transfer", nih.gov.

Sources

Foundational

Commercial availability and purity of (2r,3r)-3-Methylpent-4-en-2-ol

An In-depth Technical Guide to the Commercial Availability and Purity of (2R,3R)-3-Methylpent-4-en-2-ol For researchers, scientists, and professionals in drug development, the procurement of chiral building blocks with h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Commercial Availability and Purity of (2R,3R)-3-Methylpent-4-en-2-ol

For researchers, scientists, and professionals in drug development, the procurement of chiral building blocks with high stereochemical fidelity is a cornerstone of successful synthesis campaigns. (2R,3R)-3-Methylpent-4-en-2-ol, an allylic alcohol with two stereocenters, serves as a valuable intermediate in the synthesis of complex natural products and pharmaceutical agents.[1] Its specific stereoconfiguration can be critical for achieving the desired biological activity and pharmacological profile. This guide provides a comprehensive overview of its commercial availability and details the rigorous analytical methodologies required to verify its chemical and stereoisomeric purity.

Commercial Availability and Procurement

(2R,3R)-3-Methylpent-4-en-2-ol is accessible through a variety of specialized chemical suppliers that focus on providing building blocks for research and development. While availability is generally good, the stated purity, particularly the stereoisomeric purity, can vary between suppliers and batches. It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) for each lot to ensure it meets the stringent requirements of stereoselective synthesis.[2]

Several vendors list this compound, often with purities reported to be in the range of 97-99%.[2][3][4] Below is a summary of representative suppliers.

SupplierStated PurityNotes
SynHet >99%Offers bulk and pre-packaged quantities; notes availability of various analytical methods upon request.[2]
AiFChem 98%A supplier of building blocks for pharmaceutical and biotech companies.[3][5]
BLD Pharmatech Ltd. Not specifiedManufacturer of chemical building blocks for various research industries.[5]
Ambeed, Inc. Not specifiedSpecializes in building blocks and advanced intermediates.[5]
MilliporeSigma (via BLD Pharmatech) 98%Available through their catalog, indicating a partnership with other suppliers.
Fluorochem (via CymitQuimica) 97%Lists various quantities for laboratory use.[4]

Note: This table is illustrative and not exhaustive. Researchers should verify current stock and specifications directly with suppliers.

The Criticality of Purity Verification

Given that (2R,3R)-3-Methylpent-4-en-2-ol has four possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—the primary analytical challenge is not just confirming chemical identity but quantifying the stereoisomeric purity. The presence of undesired stereoisomers can lead to complex separation challenges in later synthetic steps and potentially impact the efficacy and safety of the final active pharmaceutical ingredient (API).

The principal analytical techniques for this purpose are chiral chromatography, both gas and liquid, which are designed to separate enantiomers and diastereomers.[6][] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the compound's structural integrity and identifying any gross chemical impurities.[]

Analytical Methodologies for Purity Determination

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective and widely used technique for the analysis of volatile chiral compounds like small alcohols.[6] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Causality of Method Choice: For a volatile alcohol like 3-methylpent-4-en-2-ol, direct analysis via chiral GC is often the most straightforward and sensitive method for determining enantiomeric and diastereomeric excess.[6][8] Cyclodextrin-based columns are particularly well-suited for this class of compounds due to their ability to form transient diastereomeric inclusion complexes with the analytes.[9][10] While derivatization (e.g., acylation to form an acetate ester) can sometimes enhance separation, it adds a reaction step and is often not necessary with modern, highly selective columns.[9]

Experimental Protocol: Chiral GC Analysis

  • Column Selection: Utilize a capillary column with a cyclodextrin-based chiral stationary phase. A common choice is a CP Chirasil-DEX CB column (or equivalent), which is known for its broad applicability in separating chiral alcohols.[9]

  • Sample Preparation:

    • Prepare a stock solution of (2R,3R)-3-Methylpent-4-en-2-ol in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions as necessary to fall within the linear range of the detector.

  • GC Instrument Parameters (Typical):

    • Injector: 230°C

    • Detector (FID): 250°C

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).[11]

    • Split Ratio: 20:1 to 50:1, to avoid column overloading.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 2-5°C/min) to an upper temperature (e.g., 150°C) to ensure elution of all components.[11]

  • Data Analysis:

    • Integrate the peak areas for all observed stereoisomers.

    • Calculate the Diastereomeric Excess (d.e.) and Enantiomeric Excess (e.e.) using the standard formulas based on peak areas.

G cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_analysis Data Analysis Sample 3-Methylpent-4-en-2-ol Sample Dilution Prepare Solution (~1 mg/mL) Sample->Dilution Solvent High-Purity Solvent (e.g., Dichloromethane) Solvent->Dilution Injector GC Injector (230°C, Split Mode) Dilution->Injector Column Chiral Capillary Column (e.g., Cyclodextrin-based) Injector->Column Oven Temperature-Programmed Oven Detector FID Detector (250°C) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate e.e. & d.e. Integration->Calculation caption Workflow for Chiral GC Purity Analysis.

Workflow for Chiral GC Purity Analysis.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful alternative and complementary technique to GC. It is particularly useful for confirming GC results or for compounds that may have lower volatility.[][12] The separation principle is similar, relying on a chiral stationary phase, but the mobile phase is a liquid.

Causality of Method Choice: Polysaccharide-based CSPs are extremely versatile and effective for resolving a wide array of chiral molecules, including alcohols.[12][13] By screening a few standard columns and mobile phases (normal-phase is common for this type of analyte), a robust separation method can be quickly developed.[13]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Use a polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or AD-H column.

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase consisting of a mixture of HPLC-grade n-Hexane and an alcohol modifier like 2-Propanol or Ethanol. A typical starting ratio is 95:5 (v/v) n-Hexane:2-Propanol.[12]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Dissolve the (2R,3R)-3-Methylpent-4-en-2-ol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[12]

  • HPLC Instrument Parameters (Typical):

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detector: UV detector set to a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

    • Injection Volume: 5 - 20 µL.

  • Data Analysis:

    • Record the chromatogram and identify the peaks corresponding to the different stereoisomers.

    • Calculate the stereoisomeric purity based on the integrated peak areas.

G cluster_prep Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Alcohol Sample Dissolve Dissolve Sample in Mobile Phase Sample->Dissolve MobilePhase Prepare & Degas Mobile Phase (e.g., Hexane/IPA) MobilePhase->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Injector Autosampler/Injector Filter->Injector Pump HPLC Pump (Isocratic Flow) Pump->Injector Column Chiral Stationary Phase (e.g., Polysaccharide) Injector->Column Detector UV Detector (e.g., 210 nm) Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Determine Purity Integration->Calculation caption Workflow for Chiral HPLC Purity Analysis.

Workflow for Chiral HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the compound's molecular structure and assessing its chemical purity (i.e., the absence of non-isomeric impurities).

  • ¹H and ¹³C NMR: These standard experiments will verify the connectivity of the atoms, confirming the presence of the vinyl group, the two methyl groups, the two methine protons, and the hydroxyl group. The number of signals in the ¹³C NMR spectrum can indicate the overall symmetry and confirm that the correct constitutional isomer is present.[14][15]

  • Assessing Stereoisomeric Purity: Standard NMR will not distinguish between the (2R,3R) and (2S,3S) enantiomers. However, it can be used to detect and quantify diastereomeric impurities—(2R,3S) and (2S,3R)—if they are present at levels typically greater than 1-5%, as they will exhibit a distinct set of signals.

  • Potential Impurities: Beyond stereoisomers, NMR can readily identify process-related impurities such as residual solvents or unreacted starting material, like 3-methyl-4-penten-2-one.[1]

Conclusion

(2R,3R)-3-Methylpent-4-en-2-ol is a commercially available chiral building block essential for many synthetic applications. However, its utility is directly tied to its stereochemical purity. Researchers and drug development professionals must not rely solely on the supplier's stated purity. A rigorous, self-validating approach using orthogonal analytical techniques is critical. Chiral GC and/or HPLC are mandatory for quantifying enantiomeric and diastereomeric purity, while NMR spectroscopy serves to confirm structural identity and rule out other chemical impurities. By implementing these detailed analytical protocols, scientists can ensure the quality and integrity of this crucial starting material, paving the way for reliable and reproducible synthetic outcomes.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • (2R,3R)-3-Methylpent-4-en-2-ol (CAS No. 74080-50-5) Suppliers - ChemicalRegister. (n.d.). ChemicalRegister. Retrieved February 28, 2026, from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (2023, August 25). LCGC International. Retrieved February 28, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 28, 2026, from [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - SciSpace. (2022, August 26). SciSpace. Retrieved February 28, 2026, from [Link]

  • Distinguishing pentanol isomers in 13C DEPT NMR spectroscopy. (2015, September 17). Chemistry Stack Exchange. Retrieved February 28, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). LCGC International. Retrieved February 28, 2026, from [Link]

  • Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • ¹H NMR spectrum (A, left) and ¹³C NMR spectrum (B, right) of 1-pentanol... - ResearchGate. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2r,3r)-3-Methylpent-4-en-2-ol via asymmetric reduction

Application Note & Protocol: AN-2026-03 Topic: Stereoselective Synthesis of (2R,3R)-3-Methylpent-4-en-2-ol via Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Abstract & Significance The chiral alcohol (2R,3R)-3-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-2026-03

Topic: Stereoselective Synthesis of (2R,3R)-3-Methylpent-4-en-2-ol via Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Abstract & Significance

The chiral alcohol (2R,3R)-3-Methylpent-4-en-2-ol is a valuable stereodefined building block in organic synthesis. Its vicinal stereocenters and versatile functional groups (a secondary alcohol and a vinyl group) make it a key intermediate for the synthesis of complex natural products and active pharmaceutical ingredients.[1][2][3] The precise control of its absolute and relative stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities.[4][5]

This document provides a comprehensive guide to the synthesis of (2R,3R)-3-Methylpent-4-en-2-ol with high diastereomeric and enantiomeric purity. The protocol leverages a state-of-the-art Dynamic Kinetic Resolution (DKR) powered by a Noyori-type Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of the precursor ketone, 3-methylpent-4-en-2-one.[6][7] We will detail the underlying principles of the method, provide a robust, step-by-step experimental protocol, and outline the necessary analytical techniques for verifying the stereochemical outcome.

Principle of the Method: Asymmetric Transfer Hydrogenation & Dynamic Kinetic Resolution

The core of this synthesis is the highly selective reduction of a prochiral ketone. The starting material, 3-methylpent-4-en-2-one, possesses a single stereocenter at the C3 position, which is prone to racemization under basic conditions. This lability is key to the success of the strategy.

The reaction proceeds via a Dynamic Kinetic Resolution (DKR). Here is the causality:

  • Racemization: A base, typically the triethylamine (TEA) component of the hydrogen source, facilitates the enolization of the ketone. This process continuously racemizes the C3 stereocenter, ensuring that both (R)- and (S)-enantiomers of the starting ketone are available throughout the reaction.

  • Asymmetric Transfer Hydrogenation (ATH): A chiral Ruthenium catalyst, specifically one derived from (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, or (R,R)-TsDPEN, selectively reduces one of the ketone enantiomers much faster than the other.[8][9]

  • Stereocontrol: The catalyst, [(R,R)-TsDPEN-Ru(p-cymene)Cl], creates a well-defined chiral environment. It preferentially recognizes and reduces the (S)-enantiomer of the ketone, delivering a hydride to the Re face of the carbonyl. This concerted action establishes the (2R) and (3R) stereocenters simultaneously, funneling the entire racemic starting material into a single desired diastereomer.[6][7]

The hydrogen donor for this transformation is a stable and easy-to-handle azeotropic mixture of formic acid and triethylamine (HCOOH/TEA), which avoids the need for high-pressure gaseous hydrogen.[8]

reaction_scheme Figure 1: Reaction Scheme via DKR-ATH cluster_rac Base-mediated Racemization rac_ketone Racemic 3-Methylpent-4-en-2-one (mixture of R and S) inv1 rac_ketone->inv1 product (2R,3R)-3-Methylpent-4-en-2-ol (>95:5 d.r., >99% e.e.) catalyst [(R,R)-TsDPEN-Ru(p-cymene)Cl] (0.5 mol%) HCOOH:NEt3 (5:2) Solvent, Temp catalyst->inv1 DKR-ATH inv1->product inv2 s_ketone (S)-Ketone s_ketone->inv1 Fast Reduction r_ketone (R)-Ketone s_ketone->r_ketone r_ketone->inv2 Slow Reduction

Figure 1: Reaction Scheme via DKR-ATH

Materials & Reagents

Reagent/MaterialGradeSupplier (Example)Notes
3-Methylpent-4-en-2-one≥95%Sigma-AldrichStarting material.
[(R,R)-TsDPEN-Ru(p-cymene)Cl]Catalyst GradeStrem ChemicalsChiral catalyst. Handle under inert gas.
Formic Acid≥98%ACS ReagentComponent of the hydrogen source.
Triethylamine (TEA)≥99.5%AnhydrousComponent of the hydrogen source.
Dichloromethane (DCM)AnhydrousDriSolv®Reaction solvent.
Diethyl EtherAnhydrousACS GradeFor extraction.
Saturated NaHCO₃ solutionLab Grade-For aqueous workup.
Brine (Saturated NaCl)Lab Grade-For aqueous workup.
Magnesium Sulfate (MgSO₄)AnhydrousLab GradeFor drying organic layers.
Silica Gel230-400 meshGrade 60For column chromatography.
Hexanes / Ethyl AcetateHPLC Grade-Eluent for chromatography.
Nitrogen or Argon GasHigh Purity-For inert atmosphere.

Scientist's Note on Reagent Quality: The success of this stereoselective reaction is highly dependent on the purity of the catalyst and the anhydrous nature of the solvent. Ensure the catalyst is stored under an inert atmosphere and that anhydrous solvents are used to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol is designed for a 5.0 mmol scale reaction.

workflow A 1. Setup & Inerting (N2/Ar atmosphere) B 2. Reagent Charging - Ketone (1.0 eq) - Solvent (DCM) - Catalyst (0.005 eq) A->B C 3. H-Source Addition - HCOOH:NEt3 (5:2, 2.5 eq) - Add dropwise at 0°C B->C D 4. Reaction - Warm to 28°C - Stir for 12-24h C->D E 5. Monitoring (TLC or GC-MS) D->E E->D Incomplete F 6. Quenching - Cool to 0°C - Add sat. NaHCO3 E->F Complete G 7. Extraction - Separate layers - Extract aqueous with Et2O (3x) F->G H 8. Drying & Concentration - Combine organics - Dry (MgSO4), filter, concentrate G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Analysis - NMR (Structure) - Chiral GC (d.r., e.e.) I->J

Figure 2: Step-by-Step Experimental Workflow

4.1. Preparation of Hydrogen Source

  • Rationale: The 5:2 azeotropic mixture of formic acid and triethylamine is a stable, liquid hydrogen donor. Preparing it beforehand ensures accurate addition.

  • In a fume hood, carefully add formic acid (9.21 g, 200 mmol) to triethylamine (10.12 g, 100 mmol) in a flask cooled in an ice bath.

  • Stir the mixture for 10 minutes. This mixture is stable and can be stored under nitrogen. For this protocol, you will need 12.5 mmol (approx. 1.5 mL) of this mixture.

4.2. Reaction Setup and Execution

  • Add 3-methylpent-4-en-2-one (490 mg, 5.0 mmol, 1.0 equiv.) and the Ru-catalyst [(R,R)-TsDPEN-Ru(p-cymene)Cl] (16.0 mg, 0.025 mmol, 0.005 equiv.) to a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with high-purity nitrogen or argon gas for 10 minutes.

  • Add anhydrous dichloromethane (DCM, 25 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add the pre-mixed HCOOH/TEA (12.5 mmol, 2.5 equiv.) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 28°C).

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (staining with KMnO₄) or GC-MS until the starting ketone is fully consumed.

4.3. Workup and Purification

  • Once the reaction is complete, cool the flask back to 0°C.

  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer three times with diethyl ether (3 x 25 mL).

  • Combine all organic layers and wash once with brine (25 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure alcohol.

Expected Results & Characterization

ParameterExpected Value
Yield 85–95%
Appearance Colorless Oil
Diastereomeric Ratio (d.r.) >95:5 (syn:anti)
Enantiomeric Excess (e.e.) >99% for the (2R,3R) isomer

5.1. Structural Characterization (NMR)

  • ¹H and ¹³C NMR should be used to confirm the structure of the product, matching literature values for 3-methylpent-4-en-2-ol. The relative stereochemistry (syn) can often be inferred from coupling constants.

5.2. Stereochemical Analysis (Chiral GC)

  • Rationale: The most critical analysis is determining the stereochemical purity. Chiral gas chromatography is the ideal method to separate all four possible stereoisomers.[1]

  • Protocol:

    • Column: Use a chiral GC column (e.g., Beta-DEX™ 225 or similar).

    • Sample Prep: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a suitable solvent (e.g., hexane or DCM).

    • GC Conditions (Example):

      • Injector Temp: 220°C

      • Detector Temp (FID): 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp at 2°C/min to 120°C.

    • Analysis:

      • You should observe two major peaks for the syn enantiomers ((2R,3R) and (2S,3S)) and two minor peaks for the anti enantiomers ((2R,3S) and (2S,3R)).

      • Diastereomeric Ratio (d.r.) Calculation:

        • d.r. = [Area(2R,3R) + Area(2S,3S)] / [Area(2R,3S) + Area(2S,3R)]

      • Enantiomeric Excess (e.e.) Calculation:

        • e.e. (%) = [ |Area(2R,3R) - Area(2S,3S)| / (Area(2R,3R) + Area(2S,3S)) ] * 100

      • Based on the catalyst used, the major peak will correspond to the (2R,3R) isomer.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / Stalled Reaction Inactive catalyst (air/moisture exposure). Insufficient H-source.Use fresh, anhydrous solvent. Ensure catalyst was handled under inert gas. Add an additional 0.5 equiv. of HCOOH/TEA.
Low Diastereoselectivity (d.r.) Insufficient base for racemization. Reaction temperature too high.Ensure the full 2.5 equiv. of HCOOH/TEA is used. Run the reaction at a slightly lower temperature (e.g., 20-25°C).
Low Enantioselectivity (e.e.) Impure or wrong enantiomer of catalyst.Verify the catalyst source and identity. Ensure no chiral contaminants are present.

References

  • Jiang, Y., Jiang, J., Zhang, X., & Wang, Z. (2012). Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism. Angewandte Chemie International Edition, 51(9), 2106-2110. [Link]

  • Václavík, J., & Kačer, P. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6803-6831. [Link]

  • Wang, D., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(22), 16045-16054. [Link]

  • Ashley, E. R., Sherer, E. C., Pio, B., Orr, R. K., & Ruck, R. T. (2017). Ruthenium-Catalyzed Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation of β-Chromanones by an Elimination-Induced Racemization Mechanism. ACS Catalysis, 7(2), 1068-1075. [Link]

  • Suo, R., et al. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journal of Organic Chemistry, 21, 2243-2249. [Link]

  • Sharma, P., et al. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. The Journal of Organic Chemistry, 84(14), 8963-8973. [Link]

  • Suo, R., et al. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. PMC. [Link]

  • Suo, R., et al. (2025). A chiral LC-MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journal of Organic Chemistry, 21, 2243-2249. [Link]

  • Suo, R., et al. (2025). A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures. Beilstein Archives. [Link]

  • Britze, K., et al. (2011). Asymmetric dihydroxylations of 1-substituted (E)- and (Z)-3-methylpent-2-en-4-ynes: full compliance with the Sharpless mnemonic re-established and embellished. Organic Letters, 13(5), 1020-1023. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Product Brochure. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. Reaction Database. [Link]

  • NROChemistry. (2022). Noyori Hydrogenation. YouTube. [Link]

  • Morken, J. P., et al. (2018). Streamlined Catalytic Enantioselective Synthesis of α-Substituted β,γ-Unsaturated Ketones and Either of the Corresponding Tertiary Homoallylic Alcohol Diastereomers. PMC. [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Reaction Database. [Link]

  • Myers, A. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Chem 115 Course Notes. [Link]

  • Wang, C., et al. (2016). Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. Chemical Communications, 52(40), 6708-6711. [Link]

  • Al-Aboudi, A., et al. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. Records of Natural Products, 12(4), 368-375. [Link]

  • PubChem. (2r,3r)-3-Methylpent-4-en-2-ol. PubChem Compound Summary for CID 11309480. [Link]

  • Buchler GmbH. Asymmetric Synthesis. Company Information. [Link]

  • Nemchinova, V. V., et al. (2020). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 18(39), 7721-7737. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

Sources

Application

Asymmetric hydrogenation protocols for 3-methyl-4-penten-2-one

Application Note & Protocol Topic: High-Fidelity Asymmetric Hydrogenation Protocols for 3-Methyl-4-penten-2-one Abstract: This document provides a comprehensive guide to the asymmetric hydrogenation of 3-methyl-4-penten-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity Asymmetric Hydrogenation Protocols for 3-Methyl-4-penten-2-one

Abstract: This document provides a comprehensive guide to the asymmetric hydrogenation of 3-methyl-4-penten-2-one, a prochiral β,γ-unsaturated ketone. The synthesis of its chiral product, 3-methyl-2-pentanone, is a critical step in the development of various fine chemicals and pharmaceutical intermediates. This guide offers detailed experimental protocols, mechanistic insights, and data analysis procedures designed for researchers, scientists, and professionals in drug development. We will explore the nuances of catalyst selection, reaction optimization, and analytical validation to ensure high enantioselectivity and yield.

Principles and Mechanistic Insights

The asymmetric hydrogenation of unsaturated ketones is a cornerstone of modern stereoselective synthesis. For a substrate like 3-methyl-4-penten-2-one, the challenge lies in achieving chemoselectivity (C=O vs. C=C reduction) and enantioselectivity (formation of the (R)- or (S)-enantiomer of 3-methyl-2-pentanone). While the hydrogenation of the C=C double bond is possible, protocols for α,β-unsaturated ketones often show that with the right catalyst, the C=O can be selectively reduced.[1] The principles for β,γ-unsaturated systems are similar, where catalyst design is paramount.

The most effective catalysts for this transformation are typically based on transition metals such as rhodium, ruthenium, and iridium, coordinated to chiral phosphorus-containing ligands.[2] These ligands, such as the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), create a rigid and well-defined chiral environment around the metal center.[3]

The catalytic cycle, broadly accepted for ketone hydrogenation, involves several key steps:

  • Catalyst Activation: The pre-catalyst is activated under hydrogen pressure, often in the presence of a base, to form a reactive metal-hydride species.

  • Substrate Coordination: The ketone's carbonyl group coordinates to the chiral metal complex. The steric and electronic properties of the chiral ligand force the substrate to adopt a specific orientation to minimize steric hindrance.

  • Stereo-determining Step: A hydride from the metal center is transferred to the carbonyl carbon. This step is often irreversible and dictates the stereochemistry of the final product.[3] The ligand's architecture ensures this transfer happens preferentially to one of the two enantiotopic faces of the carbonyl.

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol (or, in this case, the alkoxide) is released, and the catalyst is regenerated by reacting with another molecule of hydrogen, completing the cycle.

The choice of metal is as critical as the ligand. Ruthenium-BINAP systems, for instance, are highly effective for hydrogenating functionalized ketones.[3] Rhodium complexes are also widely used, particularly for the hydrogenation of alkenes, but have shown efficacy for ketones as well.[2][4]

Asymmetric Hydrogenation Catalytic Cycle cluster_cycle Catalytic Cycle Precatalyst [M(L*)]X₂ (Pre-catalyst) Active_Catalyst [MH₂(L*)] (Active Hydride Species) Precatalyst->Active_Catalyst + H₂ Substrate_Complex [MH₂(L*)](Ketone) (Substrate Complex) Active_Catalyst->Substrate_Complex + Ketone Product_Complex [M(L*)](Alkoxide)H Substrate_Complex->Product_Complex Hydride Transfer (Stereo-determining) Product_Complex->Active_Catalyst + H₂ - Chiral Product caption Fig 1: Generalized Catalytic Cycle

Caption: A generalized catalytic cycle for transition-metal-catalyzed asymmetric hydrogenation.

Experimental Protocols

This section details a representative protocol for the asymmetric hydrogenation of 3-methyl-4-penten-2-one using a Ruthenium-BINAP based catalyst system. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

Materials and Reagents
  • Substrate: 3-Methyl-4-penten-2-one (prochiral ketone)

  • Catalyst: [RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru-BINAP precursor[3][5]

  • Solvent: Anhydrous, degassed methanol or ethanol

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment:

    • High-pressure autoclave or Parr hydrogenator

    • Schlenk flasks and gas-tight syringes

    • Magnetic stirrer and hot plate

    • Standard glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

    • Chiral GC column for enantiomeric excess (ee) analysis

General Hydrogenation Procedure

The following protocol is a starting point and may require optimization for specific catalyst batches and desired outcomes.

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged thoroughly with an inert gas.

  • Catalyst Charging: In a glovebox or under a positive pressure of argon, charge the reactor with the Ruthenium-BINAP catalyst (e.g., 0.01 to 0.1 mol% relative to the substrate).

  • Solvent and Substrate Addition: Add anhydrous, degassed methanol (or another suitable solvent) to the reactor via cannula or syringe to achieve a substrate concentration of approximately 0.5-1.0 M. Add the 3-methyl-4-penten-2-one substrate.

  • System Purge: Seal the reactor. Purge the system by pressurizing with H₂ (e.g., to 5 atm) and then carefully venting. Repeat this process 3-5 times to ensure an inert atmosphere of hydrogen.

  • Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm). Begin stirring and heat the reaction to the target temperature (e.g., 30-60 °C).

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake. For more precise monitoring, small aliquots can be carefully withdrawn (after depressurizing and re-purging) and analyzed by GC or TLC.

  • Reaction Completion & Work-up: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Open the reactor and filter the contents through a short pad of silica gel or celite to remove the catalyst. Concentrate the filtrate using a rotary evaporator. The resulting crude product, 3-methyl-2-pentanone, can be further purified by flash column chromatography if necessary.

Experimental_Workflow A Reactor Prep (Inert Atmosphere) B Charge Catalyst & Solvent A->B C Add Substrate (3-methyl-4-penten-2-one) B->C D Seal & Purge with H₂ C->D E Pressurize & Heat (Reaction Start) D->E F Monitor Progress (H₂ uptake / GC) E->F G Cool & Vent H₂ F->G H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification (Chromatography) I->J K Analysis (Chiral GC, NMR) J->K

Caption: Standard workflow for asymmetric hydrogenation experiments.

Data Analysis and Characterization

Structural Verification

The identity of the product, 3-methyl-2-pentanone, should be confirmed using standard analytical techniques.[6][7]

  • ¹H NMR: Will show characteristic peaks for the ethyl, methyl, and acetyl groups.

  • ¹³C NMR: Will confirm the number of unique carbons.

  • Mass Spectrometry (MS): Will show the correct molecular ion peak for C₆H₁₂O (m/z = 100.16).

Enantiomeric Excess (ee) Determination

Determining the enantiomeric purity is the most critical analysis. Chiral Gas Chromatography (GC) is the method of choice for volatile ketones.

  • Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXcst), is required.

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Method (Example):

    • Injector Temp: 220 °C

    • Detector (FID) Temp: 250 °C

    • Oven Program: Start at 40 °C (hold 2 min), ramp at 2 °C/min to 150 °C.

    • Carrier Gas: Hydrogen or Helium.

  • Analysis: The two enantiomers, (R)-3-methyl-2-pentanone and (S)-3-methyl-2-pentanone, will have different retention times. The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:

    • ee (%) = |(A_major - A_minor) / (A_major + A_minor)| x 100

Comparative Data and Catalyst Screening

The choice of catalyst and conditions can dramatically impact both conversion and enantioselectivity. While specific data for 3-methyl-4-penten-2-one is not extensively published, we can extrapolate from general principles of ketone hydrogenation.[8][9] The following table provides a starting point for screening.

Catalyst System (Metal/Ligand)SolventH₂ Pressure (atm)Temp (°C)S/C RatioExpected Outcome
Ru / (S)-BINAP Methanol20-5040-601000:1High ee for functionalized ketones.[3]
Rh / (R,R)-Et-DuPhos THF10-3025-40500:1Excellent for various C=C and C=O reductions.[4]
Ir / (S)-PHOX Dichloromethane50-8025-501000:1Effective for unfunctionalized olefins and imines, adaptable for ketones.[10]
Ru / TsDPEN 2-Propanol/BaseTransfer H₂25-402000:1High activity in transfer hydrogenation systems.[11][12]

Trustworthiness: Troubleshooting & Field-Proven Insights

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient H₂ pressure, or low temperature.

    • Solution: Ensure the catalyst is handled under strictly anaerobic conditions. Increase hydrogen pressure or temperature incrementally. Consider a different solvent; polar protic solvents like methanol or ethanol often accelerate the reaction.[3]

  • Low Enantioselectivity (ee):

    • Cause: Non-optimal temperature, solvent, or catalyst-substrate mismatch.

    • Solution: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of reaction rate. Screen different solvents, as solvent polarity can influence the transition state geometry. The most critical factor is the chiral ligand; a screening of different ligand families (e.g., BINAP, DuPhos, Josiphos) may be necessary to find the optimal match for the substrate.

  • Poor Chemoselectivity (Reduction of C=C bond):

    • Cause: The catalyst system may have a higher affinity for the alkene than the ketone.

    • Solution: This is highly dependent on the metal-ligand combination. Ru-diamine catalysts are often highly chemoselective for the C=O group in the presence of a C=C bond.[3] Modifying the ligand's electronic properties can also tune selectivity.

Conclusion

The asymmetric hydrogenation of 3-methyl-4-penten-2-one provides an efficient, atom-economical route to chiral 3-methyl-2-pentanone. Success hinges on the careful selection of a chiral transition-metal catalyst and the optimization of reaction parameters. Ruthenium and Rhodium-based catalysts with chiral diphosphine ligands offer a robust starting point. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can reliably produce the desired chiral ketone with high yield and enantiomeric purity, facilitating advancements in pharmaceutical and fine chemical synthesis.

References

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. [Link]

  • Ch-35: IIT Madras: Metallurgical and Others. (2021, December 29). Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral catalysts [Video]. YouTube. [Link]

  • Wang, C., et al. (2019). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 141(48), 18956-18961. [Link]

  • Zhang, W., & Zhang, Z. (2025). Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. Chiral Chemistry, 1, 202507. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. [Link]

  • Li, C., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(25), 15993-15998. [Link]

  • Ohkuma, T., & Kitamura, M. (2011). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Rhodium Catalysis in Organic Synthesis (pp. 1-60). Wiley-VCH. [Link]

  • Wang, D., et al. (2021). Ruthenium-Catalyzed Formal Asymmetric Reductive Isomerization of α-Hydroxyenones. ACS Catalysis, 11(2), 1053-1059. [Link]

  • Wang, H., et al. (2016). Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. Chemical Communications, 52(42), 6952-6955. [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-33). Wiley-VCH. [Link]

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  • Wu, W., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8829-8834. [Link]

  • Bartók, M., et al. (2006). Enantioselective hydrogenation of exocyclic α,β-unsaturated ketones: Part II. Hydrogenation in the presence of (S)-proline. ResearchGate. [Link]

  • Li, C., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. National Center for Biotechnology Information. [Link]

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Method

Application Note: (2R,3R)-3-Methylpent-4-en-2-ol as a Keystone Chiral Synthon in Polyketide and Macrolide Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Strategic Role in Target-Oriented Synthesis In the realm of co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Role in Target-Oriented Synthesis

In the realm of complex natural product synthesis, the efficient construction of contiguous stereocenters remains a paramount challenge. (2R,3R)-3-Methylpent-4-en-2-ol (and its enantiomer) serves as an indispensable chiral building block, providing a highly conserved anti-1,2-dimethyl/hydroxyl stereotriad[1]. This structural motif is ubiquitous in the polypropionate sectors of bioactive marine macrolides and bacterial polyketides.

The strategic value of this synthon lies in its dual functionality:

  • The Secondary Alcohol: Readily protected (e.g., as a TBS or MOM ether) to direct subsequent facial selectivity in downstream aldol additions.

  • The Terminal Alkene: Acts as a versatile linchpin for chain extension. It can be subjected to olefin cross-metathesis (CM), hydroboration-oxidation to yield primary alcohols, or ozonolysis to generate reactive aldehydes for iterative coupling[2].

This divergence has been elegantly showcased in the total syntheses of potent antimitotic agents like (+)-discodermolide [3], the biofilm inhibitor carolacton [4], and the cytotoxic macrolide iriomoteolide-1a [2].

Mechanistic Causality: The Zimmerman-Traxler Paradigm

The synthesis of (2R,3R)-3-methylpent-4-en-2-ol relies on the enantio- and diastereoselective addition of an (E)-crotylmetal species to acetaldehyde. The causality behind the exceptional anti-selectivity (>95:5 dr) is governed by a highly ordered, six-membered Zimmerman-Traxler transition state .

When utilizing Roush's tartrate-modified (E)-crotylboronates or Brown's diisopinocampheylborane (Ipc


B) systems, the (E)-geometry of the crotyl unit strictly places the methyl group in an equatorial position within the chair-like transition state[1]. Simultaneously, the chiral auxiliary dictates the facial approach (Re vs. Si) to the acetaldehyde carbonyl, minimizing 1,3-diaxial interactions. The cryogenic temperature (-78 °C) is not merely a precaution; it is a thermodynamic necessity to rigidify this transition state, exponentially increasing the energy penalty for the competing diastereomeric pathways.

Quantitative Evaluation of Crotylation Methodologies

Choosing the correct crotylation method depends on the scale, required enantiomeric excess (ee), and operational constraints of the laboratory. Below is a comparative analysis of the primary methodologies used to generate this synthon.

Table 1: Comparison of Asymmetric Crotylation Methods for Acetaldehyde

MethodologyReagent SystemTyp. Diastereoselectivity (anti:syn)Typ. Enantiomeric Excess (ee)Operational Causality & Scalability
Brown Crotylation (+)-Ipc

B(E-crotyl)borane
> 99:1> 95%Moderate: Requires stoichiometric chiral auxiliary derived from

-pinene. Exceptional ee, but oxidative workup can be tedious on scale[2].
Roush Crotylation (E)-Crotylboronate + (R,R)-DIPT> 95:590 - 95%High: Tartrate auxiliaries are inexpensive. Reagents are stable and easily handled. Preferred for early-stage multi-gram scale-up[3].
Leighton Crotylation Chiral Silane Auxiliary> 95:5> 96%High: Uses highly crystalline, bench-stable silane reagents. Excellent for precise, late-stage fragment coupling[4].

Synthetic Divergence & Downstream Applications

The true power of (2R,3R)-3-methylpent-4-en-2-ol is realized in its downstream divergence. By manipulating the terminal olefin, chemists can rapidly assemble complex polyketide backbones.

G A Acetaldehyde + (E)-Crotyl Reagent B (2R,3R)-3-Methylpent-4-en-2-ol (Anti-Stereotriad) A->B Chiral Lewis Acid / -78°C (Zimmerman-Traxler TS) C Terminal Alkene Functionalization B->C OH Protection (TBS/MOM) D Cross-Metathesis (Chain Extension) C->D E Hydroboration (Primary Alcohol) C->E F Ozonolysis (Aldehyde) C->F G Complex Macrolides (Discodermolide, Carolacton) D->G E->G F->G

Figure 1: Retrosynthetic divergence of (2R,3R)-3-methylpent-4-en-2-ol in polyketide assembly.

Self-Validating Experimental Protocols

The following protocol details the Roush crotylation of acetaldehyde, optimized for high stereofidelity. A critical component of this protocol is the In-Process Quality Control (IPC) via Rychnovsky's acetonide analysis, ensuring the stereochemical integrity of the batch before committing it to multi-step synthesis[5].

Protocol 1: Synthesis of (2R,3R)-3-Methylpent-4-en-2-ol via Roush Crotylation

Materials & Reagents:

  • Diisopropyl (4R,5R)-2-((E)-but-2-en-1-yl)-1,3,2-dioxaborolane-4,5-dicarboxylate (Roush Reagent, 0.6 M in toluene)

  • Acetaldehyde (freshly distilled)

  • Powdered 4 Å molecular sieves (flame-dried)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation of the Chiral Environment: To an oven-dried, argon-purged Schlenk flask, add 30 mL of the Roush Reagent (18.0 mmol) and 2.0 g of freshly activated 4 Å molecular sieves.

    • Causality: Molecular sieves are mandatory. Trace moisture hydrolyzes the delicate boronate ester, leading to an achiral background reaction that plummets the enantiomeric excess[5].

  • Cryogenic Activation: Stir the suspension at room temperature for 15 minutes, then cool to strictly -78 °C using a dry ice/acetone bath. Allow 20 minutes for thermal equilibration.

  • Electrophile Addition: Dissolve freshly distilled acetaldehyde (12.0 mmol) in 10 mL of anhydrous toluene. Add this solution dropwise via cannula down the inner wall of the flask over 30 minutes.

    • Causality: Adding down the chilled flask wall pre-cools the acetaldehyde, preventing localized warming spikes that degrade the Zimmerman-Traxler transition state fidelity.

  • Reaction & Quench: Stir at -78 °C for 8 hours. Quench the reaction cold by adding 10 mL of aqueous 1M NaOH and 5 mL of 30% H

    
    O
    
    
    
    .
  • Workup: Warm to room temperature and stir for 2 hours to ensure complete oxidative cleavage of the boron-oxygen bond. Filter through a Celite® pad to remove sieves. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure (careful: product is volatile).
    
Protocol 2: Self-Validation via Acetonide Analysis

To definitively confirm the anti relative stereochemistry without relying solely on complex 1D


H-NMR coupling constants, convert a 50 mg aliquot of the product to its corresponding acetonide.
  • Derivatization: Treat the aliquot with 2,2-dimethoxypropane and a catalytic amount of PPTS in dichloromethane for 2 hours at room temperature[5].

  • 
    C-NMR Verification:  Acquire a 
    
    
    
    C-NMR spectrum of the crude acetonide.
    • Validation Checkpoint: The acetonide methyl groups for the anti -isomer will resonate distinctly at ~24.8 ppm and ~24.9 ppm . If the reaction failed and produced the syn-isomer, the shifts would appear widely separated at ~19 ppm and ~30 ppm due to the axial/equatorial strain in the chair conformation of the 1,3-dioxane ring[5].

References

  • Enantioselective Syntheses of the Proposed Structures of Cytotoxic Macrolides Iriomoteolide-1a and -1b | Organic Letters - ACS Public
  • Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products | Chemical Reviews - ACS Public
  • The Chemical Synthesis of Discodermolide - ResearchG
  • Scalable stereocontrolled total synthese of carolacton - ResearchG
  • Cytotoxicity of phenylpironetin analogs and the metabolic f

Sources

Application

Application Note & Protocol Guide: Stereoselective Allylation of Aldehydes for the Synthesis of Homoallylic Alcohols

Abstract: The stereoselective allylation of aldehydes represents a cornerstone transformation in modern organic synthesis, providing a powerful and convergent route to chiral homoallylic alcohols. These structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The stereoselective allylation of aldehydes represents a cornerstone transformation in modern organic synthesis, providing a powerful and convergent route to chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. This guide provides a comprehensive overview of the fundamental principles and practical applications of stereoselective allylation reactions. We will delve into the mechanistic underpinnings of stereocontrol, explore the utility of various catalytic systems, and provide detailed, validated protocols for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Stereocontrol in Homoallylic Alcohol Synthesis

The addition of an allyl nucleophile to an aldehyde generates a homoallylic alcohol, a versatile building block containing two adjacent stereocenters. The precise control over the relative and absolute stereochemistry of these centers is paramount, as even subtle changes in stereochemical configuration can drastically alter the biological activity of a molecule. The diastereoselectivity of the reaction is typically described as either syn or anti, referring to the relative orientation of the newly formed hydroxyl group and the substituent on the adjacent carbon.

The stereochemical outcome of the allylation reaction is largely governed by the geometry of the six-membered, chair-like transition state, as described by the Zimmerman-Traxler model. The orientation of the substituents on the allyl nucleophile and the aldehyde in this transition state dictates the final stereochemistry of the product. Achieving high levels of stereoselectivity, therefore, requires a catalyst or reagent that can effectively bias the formation of one specific transition state over all others.

Mechanistic Principles: The Zimmerman-Traxler Model

The Zimmerman-Traxler model rationalizes the stereochemical outcome of the allylation of aldehydes by considering the steric interactions within a six-membered, chair-like transition state. The reaction involves the coordination of the aldehyde oxygen to a metal center (or Lewis acid), followed by the nucleophilic attack of the allyl group.

Zimmerman_Traxler Zimmerman-Traxler Transition State Models cluster_syn Syn-Selective Transition State cluster_anti Anti-Selective Transition State M M O O M->O C_aldehyde C O->C_aldehyde R_aldehyde R_aldehyde C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde C_allyl_1 C C_aldehyde->C_allyl_1 C_allyl_1->M C_allyl_2 C C_allyl_1->C_allyl_2 R_allyl_ax R_allyl (axial) C_allyl_1->R_allyl_ax C_allyl_3 C C_allyl_2->C_allyl_3 caption_syn Favored for (E)-allyl nucleophiles, leading to syn products. M2 M O2 O M2->O2 C_aldehyde2 C O2->C_aldehyde2 R_aldehyde2 R_aldehyde C_aldehyde2->R_aldehyde2 H_aldehyde2 H C_aldehyde2->H_aldehyde2 C_allyl_1_2 C C_aldehyde2->C_allyl_1_2 C_allyl_1_2->M2 C_allyl_2_2 C C_allyl_1_2->C_allyl_2_2 R_allyl_eq R_allyl (equatorial) C_allyl_1_2->R_allyl_eq C_allyl_3_2 C C_allyl_2_2->C_allyl_3_2 caption_anti Favored for (Z)-allyl nucleophiles, leading to anti products.

Method

Application Notes and Protocols: The Strategic Use of (2R,3R)-3-Methylpent-4-en-2-ol in the Synthesis of Pharmaceutical Intermediates

Introduction: Identifying a Valuable Chiral Asset In the landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of active pharmaceutical ingredients (APIs) is paramount. Chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Identifying a Valuable Chiral Asset

In the landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of active pharmaceutical ingredients (APIs) is paramount. Chiral building blocks—small, enantiomerically pure molecules—are the foundational elements that enable the construction of complex, biologically active targets. (2R,3R)-3-methylpent-4-en-2-ol is one such critical building block.[1] This allylic alcohol, possessing two contiguous stereocenters, offers a unique combination of functionality and predefined stereochemistry, making it a valuable starting material for sophisticated synthetic routes.[1] Its utility lies in the strategic manipulation of its two key functional groups: the vinyl group, which can be precisely cleaved, and the secondary alcohol, which can direct further stereoselective transformations.

This guide provides an in-depth exploration of the application of (2R,3R)-3-methylpent-4-en-2-ol, focusing on its conversion into high-value pharmaceutical intermediates. We will dissect the causality behind experimental choices and provide robust, field-proven protocols for key transformations.

PropertyValueSource
IUPAC Name (2R,3R)-3-methylpent-4-en-2-ol[2][3]
CAS Number 74080-50-5[2][3]
Molecular Formula C₆H₁₂O[3]
Molecular Weight 100.16 g/mol [3]
Description A chiral allylic alcohol used as a fine chemical and pharmaceutical intermediate.[1][2]

Core Application: Stereocontrolled Synthesis of L-Threonine Precursors via Ozonolysis

One of the most powerful applications of (2R,3R)-3-methylpent-4-en-2-ol is in the synthesis of precursors to non-proteinogenic amino acids, most notably derivatives of L-threonine. The (2R,3R) stereochemistry of the starting material directly translates to the desired (2S,3R) configuration of L-threonine, a crucial component in various complex APIs and natural products.[4][5] The cornerstone of this synthetic strategy is the oxidative cleavage of the terminal vinyl group via ozonolysis.

Mechanistic Rationale: The Power of Oxidative Cleavage

Ozonolysis is a robust organic reaction that cleaves carbon-carbon double bonds.[6] The choice of workup conditions following the initial reaction with ozone dictates the final product. For the synthesis of amino acid precursors, a reductive workup is typically employed to yield an aldehyde from the terminal vinyl carbon, which is essential for subsequent transformations into the carboxylic acid moiety of the target amino acid.

The stereocenters at C2 and C3 of the starting material are unaffected by this reaction, meaning their absolute configuration is preserved. This is the key to the entire strategy: using the predefined stereochemistry of a relatively simple starting material to set the complex stereochemistry of the final product.

ozonolysis_workflow start (2R,3R)-3-Methylpent-4-en-2-ol protect Protection of Hydroxyl Group (e.g., TBS ether) start->protect Ensures stability during oxidation ozonolysis Ozonolysis (O₃) Low Temperature (-78 °C) protect->ozonolysis Cleavage of C=C bond workup Reductive Workup (e.g., Zn/H₂O or DMS) ozonolysis->workup Quenches ozonide aldehyde Chiral Aldehyde Intermediate (Protected Threonine Precursor) workup->aldehyde Preserves stereochemistry further Further Synthesis (e.g., Oxidation, Deprotection) aldehyde->further target L-Threonine Derivative further->target

Caption: Workflow for L-threonine precursor synthesis.

Detailed Protocol: Ozonolysis of a Protected (2R,3R)-3-Methylpent-4-en-2-ol Derivative

This protocol outlines the general procedure for the oxidative cleavage. The initial protection of the hydroxyl group is a critical step to prevent unwanted side reactions.

Materials:

  • Protected (2R,3R)-3-methylpent-4-en-2-ol (e.g., as a TBDMS ether)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generator

  • Sudan Red III (indicator)[6]

  • Dimethyl sulfide (DMS) or Zinc dust (Zn)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the protected alcohol (1.0 eq) in a 2:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a gas dispersion tube and a calcium chloride drying tube on the outlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Causality Check: The use of -78 °C is crucial to stabilize the reactive ozonide intermediate, preventing its explosive decomposition and minimizing side reactions.[6] Methanol is included to help trap the Criegee intermediate.

  • Ozone Addition: Add a catalytic amount of Sudan Red III indicator. Bubble ozone through the solution. The reaction is complete when the characteristic blue color of unreacted ozone persists or the red indicator color fades.[6]

  • Quenching: Stop the ozone flow and purge the solution with dry nitrogen or argon for 10-15 minutes to remove all excess ozone. This is a critical safety step.

  • Reductive Workup:

    • Method A (DMS): While maintaining the cold temperature, add dimethyl sulfide (2.0-3.0 eq) dropwise. The reaction is exothermic. Allow the mixture to slowly warm to room temperature and stir overnight.

    • Method B (Zinc): Add zinc dust (3.0-5.0 eq) and acetic acid (2.0 eq) to the cold solution. Stir vigorously and allow the mixture to warm to room temperature over 2-3 hours.

  • Workup and Isolation: Dilute the reaction mixture with water and extract with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde intermediate.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent DCM/MeOHGood solubility for substrate and stabilizes intermediates.
Temperature -78 °CPrevents decomposition of the highly reactive ozonide.[6]
Workup Agent DMS or Zn/H₂OEnsures the formation of the aldehyde rather than the carboxylic acid (oxidative workup).
Indicator Sudan Red IIIProvides a clear visual endpoint for the reaction, preventing over-ozonolysis.[6]

Advanced Application: Sharpless Asymmetric Epoxidation

The allylic alcohol moiety in (2R,3R)-3-methylpent-4-en-2-ol makes it an excellent substrate for the Sharpless Asymmetric Epoxidation.[7][8] This reaction installs an epoxide with high enantioselectivity, creating a third stereocenter and yielding a 2,3-epoxyalcohol.[7] These epoxyalcohols are exceptionally versatile intermediates, readily converted into diols, aminoalcohols, and ethers, all of which are common motifs in pharmaceuticals.[7]

Mechanistic Rationale: A Titanium-Tartrate Catalyst Core

The reaction's success hinges on a chiral catalyst formed in situ from titanium(IV) isopropoxide and a chiral dialkyl tartrate, typically diethyl tartrate (DET).[7][9] The allylic alcohol substrate coordinates to the titanium center, and the specific enantiomer of the tartrate ligand directs the delivery of the oxygen atom from the oxidant (tert-butyl hydroperoxide, TBHP) to one specific face of the double bond.[8][9]

  • Using L-(+)-Diethyltartrate ((+)-DET): Delivers the oxygen atom from the "bottom" face of the alkene when drawn in the standard orientation.

  • Using D-(−)-Diethyltartrate ((−)-DET): Delivers the oxygen atom from the "top" face of the alkene.

The presence of molecular sieves is critical to the reaction's success, as the titanium catalyst is extremely sensitive to water.[10]

sharpless_workflow setup Prepare Anhydrous Reaction Vessel with 3Å Molecular Sieves catalyst Catalyst Formation: Ti(OiPr)₄ + Chiral DET in DCM (-20 °C) setup->catalyst Strictly anhydrous conditions substrate Add (2R,3R)-3-Methylpent-4-en-2-ol catalyst->substrate Substrate coordination oxidant Add TBHP (pre-cooled) substrate->oxidant Initiates epoxidation reaction Maintain at -20 °C Monitor by TLC/GC oxidant->reaction workup Aqueous Workup (e.g., with FeSO₄ or NaOH) reaction->workup Decomposes excess oxidant product Chiral Epoxyalcohol Intermediate workup->product

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Detailed Protocol: Sharpless Asymmetric Epoxidation

This protocol is adapted from the original Sharpless procedure and provides a robust method for epoxidizing allylic alcohols.[11]

Materials:

  • (2R,3R)-3-methylpent-4-en-2-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyltartrate ((+)-DET) or D-(−)-Diethyltartrate ((−)-DET)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

  • Powdered 3Å molecular sieves

  • Dichloromethane (DCM), anhydrous

  • 10% aqueous NaOH solution, pre-cooled to 0 °C

Procedure:

  • Preparation: Suspend powdered 3Å molecular sieves (approx. half the weight of the substrate) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an argon atmosphere. Cool the suspension to -20 °C.

  • Catalyst Formation: To the stirred suspension, add the chiral diethyl tartrate (0.06 eq) followed by titanium(IV) isopropoxide (0.05 eq). Stir the mixture at -20 °C for 30 minutes. The resulting solution should be a clear, pale yellow.

  • Substrate Addition: Add a solution of (2R,3R)-3-methylpent-4-en-2-ol (1.0 eq) in DCM dropwise to the catalyst mixture.

  • Oxidant Addition: Add the anhydrous TBHP solution (1.5-2.0 eq) dropwise, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching and Workup: Pour the reaction mixture into a pre-cooled (0 °C) and vigorously stirred 10% aqueous NaOH solution. Stir for 1 hour at 0 °C, then allow to warm to room temperature. A biphasic mixture with a solid precipitate should form.

  • Causality Check: The aqueous NaOH workup serves two purposes: it hydrolyzes the titanium species into filterable solids and quenches any remaining peroxide oxidant.

  • Isolation: Filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM. Separate the organic layer from the filtrate, and extract the aqueous layer with additional DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude epoxyalcohol can be purified by flash column chromatography.

Conclusion

(2R,3R)-3-methylpent-4-en-2-ol stands out as a highly effective and versatile chiral building block. Its predefined stereochemistry provides a reliable foundation for constructing complex chiral centers in pharmaceutical intermediates. Through well-established and robust reactions like ozonolysis and Sharpless asymmetric epoxidation, researchers and drug development professionals can access a rich variety of downstream products with a high degree of stereochemical control. The protocols and insights provided herein serve as a practical guide for leveraging this valuable starting material to accelerate the synthesis of next-generation therapeutics.

References

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  • Tin, S., et al. (2016). Application of Threonine Aldolases for the Asymmetric Synthesis of α‐Quaternary α‐Amino Acids. ChemistryOpen, 5(5), 467-474. Retrieved from [Link]

  • Schlegel Group, Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 249-281). Pergamon. Retrieved from [Link]

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  • Journal of the Chemical Society (Resumed). (1949). 15. Preparation of L-threonine. Interconversion of the four stereoisomeric α-amino-β-hydroxybutyric acids. 76-80. Retrieved from [Link]

  • JOY BIOTECH. (n.d.). (2R,3R)-3-methylpent-4-en-2-ol CAS NO 74080-50-5. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 19). Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? Retrieved from [Link]

  • PubMed. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters, 15(22), 5076-5079. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Penten-2-ol. Coll. Vol. 2, p.498 (1943); Vol. 11, p.84 (1931). Retrieved from [Link]

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  • Testbook. (2023, December 6). The major product formed in the reaction of (2R, 3R) -2 - bromo -3 - methylpentane with Na OMe is. Retrieved from [Link]

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  • Hazra, N. K. (n.d.). Stereoselective synthesis. SlideShare. Retrieved from [Link]

  • Tohoku University. (2020). Second-generation synthesis of a chiral building block for oxygenated terpenoids via a ring-contractive coupling with a secondary alcohol. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Retrieved from [Link]

  • ResearchGate. (2014). Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products. Retrieved from [Link]

  • ResearchGate. (2020). Characteristic of L-threonine transaldolase for asymmetric synthesis of β-hydroxy-α-amino acids. Retrieved from [Link]

  • Chemical Communications. (2018). Stereoselective synthesis of α-methyl and α-alkyl ketones from esters and alkenes via cyclopropanol intermediates. 54(21), 2800-2803. Retrieved from [Link]

  • PubMed. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. 7, 818. Retrieved from [Link]

  • Allen. (n.d.). 2-mthylpent-2-ene on ozonolysis will give. Retrieved from [Link]

  • Filo. (2025, May 20). The IUPAC name of the products obtained by ozonolysis of 3, 4-dimethylhept-3-ene are. Retrieved from [Link]

  • MDPI. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(4), 850. Retrieved from [Link]

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Application

Application Note: A Practical Guide to the Chiral GC Analysis of Allylic Alcohols for Determining Enantiomeric Excess

Abstract The determination of enantiomeric purity is a critical parameter in the synthesis and development of chiral molecules, particularly in the pharmaceutical and fine chemical industries. Allylic alcohols are pivota...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of enantiomeric purity is a critical parameter in the synthesis and development of chiral molecules, particularly in the pharmaceutical and fine chemical industries. Allylic alcohols are pivotal chiral building blocks, and the accurate measurement of their enantiomeric excess (ee) is paramount. This comprehensive guide provides a detailed framework for the development and application of chiral gas chromatography (GC) methods for this purpose. We will delve into the core principles of chiral separation, the critical role of derivatization for enhancing analyte volatility and peak shape, a systematic approach to method development including column selection and parameter optimization, and the final calculation of enantiomeric excess. This document is designed to serve as a practical, field-proven protocol for scientists seeking to establish robust and reliable chiral GC analyses.

Introduction: The Significance of Enantiomeric Purity in Allylic Alcohols

Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they share many physical properties, their biological activities can differ profoundly. This is especially critical in drug development, where one enantiomer may be therapeutically active while the other is inactive or even toxic. Allylic alcohols are versatile synthetic intermediates, and their chirality often dictates the stereochemistry of the final product.[1] Therefore, a precise and accurate method to quantify the enantiomeric composition, expressed as enantiomeric excess (ee), is not just a quality control metric but a fundamental necessity.

Chiral Gas Chromatography (GC) stands out as a powerful technique for this analysis due to its high resolution, sensitivity, and speed.[2] This note will guide the user through the nuances of applying this technique specifically to the challenging class of allylic alcohols.

The Principle of Chiral GC Separation

The heart of chiral GC is the chiral stationary phase (CSP) coated on the inside of a capillary column.[2][3] The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[2] These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times for each enantiomer, which allows for their separation and quantification.[2]

Cyclodextrin-based CSPs are among the most widely used and effective for the separation of a broad range of chiral compounds, including alcohols.[2][3][4] Cyclodextrins are cyclic oligosaccharides that form a cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior.[3][4] Chiral recognition can occur through inclusion of the analyte (or a part of it) into the cavity, as well as through interactions with the hydroxyl groups on the rim of the cyclodextrin.[3][4]

Method Development Strategy: A Step-by-Step Approach

A successful chiral GC method is built upon a logical and systematic optimization of several key parameters. The following workflow provides a robust framework for developing a method tailored to your specific allylic alcohol.

MethodDevelopmentWorkflow Analyte Analyte Consideration (Volatility, Polarity) Column Step 1: Chiral Stationary Phase (CSP) Selection Analyte->Column Deriv Step 2: Derivatization (If Necessary) Column->Deriv Poor peak shape or volatility issues? GC_Params Step 3: GC Parameter Optimization Column->GC_Params Direct Injection Deriv->GC_Params Validation Step 4: Method Validation GC_Params->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: A logical workflow for chiral GC method development.

Analyte Consideration: The Challenge of Allylic Alcohols

Allylic alcohols contain a polar hydroxyl group, which can lead to several challenges in GC analysis:

  • Low Volatility: The hydrogen bonding capability of the -OH group can decrease volatility, requiring high elution temperatures which may lead to on-column degradation.

  • Peak Tailing: The polar -OH group can interact with active sites on the column or inlet, leading to asymmetric, tailing peaks that are difficult to integrate accurately.

For these reasons, while direct injection is sometimes possible, derivatization is often a necessary and highly recommended step.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in achieving enantiomeric separation. For allylic alcohols, cyclodextrin-based phases are the primary choice.

CSP TypeCommon DerivativesKey Characteristics & Applications
α-Cyclodextrin Permethylated, TrifluoroacetylThe small cavity size is suitable for small molecules like epoxides and some alcohols.[4]
β-Cyclodextrin Permethylated, Diacetyl, TrifluoroacetylThe most versatile and widely used. The asymmetrical geometry is effective for a broad range of enantiomers, including many alcohols and diols.[3][4]
γ-Cyclodextrin Permethylated, DiacetylThe largest cavity, suitable for larger analytes.[3]

Recommendation: Start with a permethylated β-cyclodextrin based column (e.g., β-DEX™ 120, Chiraldex® B-DM). These are robust and have demonstrated broad applicability for underivatized and derivatized alcohols.[3][4]

Step 2: The Critical Role of Derivatization

Derivatization is the process of chemically modifying the analyte to improve its analytical properties.[5] For allylic alcohols, the primary goal is to mask the polar hydroxyl group, thereby increasing volatility and thermal stability, and improving peak shape.[6]

Acylation , particularly with fluorinated anhydrides, is a common and effective strategy.[5][7] Reagents like Trifluoroacetic Anhydride (TFAA) react with the alcohol to form a stable and highly volatile trifluoroacetyl ester.[5][8]

Caption: Acylation of an alcohol with TFAA to form a volatile ester.

Step 3: Optimizing GC Parameters

Once a column is chosen and a derivatization strategy is in place, the instrumental parameters must be optimized.

ParameterTypical Starting PointRationale & Optimization Strategy
Injector Temperature 250 °CShould be hot enough to ensure rapid volatilization without causing thermal degradation of the analyte.
Injection Mode Split (e.g., 50:1 or 100:1)Prevents column overloading and ensures sharp peaks. The split ratio can be decreased for trace analysis.
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1-2 mL/min for Helium). Hydrogen provides faster analysis but requires additional safety precautions.
Oven Program Isothermal or RampStart with a slow temperature ramp (e.g., 2-5 °C/min) from a low initial temperature (e.g., 50-80 °C). This helps to maximize resolution. If peaks are well-separated, the ramp rate can be increased to shorten the run time.
Detector Flame Ionization Detector (FID)FID is robust, has a wide linear range, and is sensitive to carbon-containing compounds. Set temperature to 280-300 °C.

Detailed Protocol: A Case Study with 1-Phenyl-2-propen-1-ol

This protocol provides a practical example for determining the enantiomeric excess of a representative allylic alcohol.

4.1. Materials

  • Racemic 1-phenyl-2-propen-1-ol standard

  • Sample of 1-phenyl-2-propen-1-ol with unknown ee

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (as catalyst/acid scavenger)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • GC Vials with inserts

4.2. Derivatization Protocol

  • Sample Preparation: Accurately weigh ~1 mg of the allylic alcohol sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Ethyl Acetate to the vial and vortex to dissolve.

  • Reagent Addition: Add 50 µL of pyridine followed by 25 µL of TFAA.[9] Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Cap the vial tightly and heat at 60 °C for 20 minutes.

  • Quenching: Allow the vial to cool to room temperature. Add 500 µL of deionized water and vortex for 30 seconds to quench the excess TFAA.

  • Extraction: Allow the layers to separate. The top organic layer contains the derivatized analyte.

  • Drying: Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC injection.

4.3. GC Conditions

  • GC System: Agilent 8890 GC with FID (or equivalent)

  • Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: 250 °C, Split ratio 100:1

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Program: 80 °C (hold 1 min), ramp at 3 °C/min to 150 °C (hold 2 min)

  • Detector: FID at 280 °C

  • Injection Volume: 1 µL

Data Analysis and Calculation of Enantiomeric Excess (ee)

After the GC run, a chromatogram showing two separated peaks corresponding to the two enantiomers will be obtained.

  • Peak Identification: Inject a standard of a single, known enantiomer (if available) to identify which peak corresponds to the (R) and (S) enantiomer. If not available, they can be labeled as Peak 1 and Peak 2.

  • Integration: Integrate the area under each of the two enantiomer peaks. Ensure the baseline is set correctly for accurate integration.

  • Calculation: The enantiomeric excess (ee) is calculated using the areas of the two peaks.[10][11]

    Formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

    Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[10][11][12]

    Example Calculation:

    • Area of Enantiomer 1 = 84500

    • Area of Enantiomer 2 = 15500

    • ee (%) = (|84500 - 15500| / (84500 + 15500)) * 100

    • ee (%) = (69000 / 100000) * 100 = 69%

Method Validation and Trustworthiness

To ensure the reliability of your results, the analytical method should be validated.[13][14] Key parameters to assess include:

  • Specificity: The ability to assess the enantiomers in the presence of other components. This is demonstrated by resolving the enantiomers from any impurities.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Precision: The closeness of agreement between a series of measurements. Assessed by repeatedly injecting the same sample.

  • Accuracy: The closeness of the measured value to the true value. Can be assessed by analyzing a sample with a known ee.

  • Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[14][15]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Incorrect column choice; Oven ramp too fast; Column degradation.Screen different CSPs; Decrease oven ramp rate; Condition or replace the column.
Peak Tailing Active sites in the inlet or column; Incomplete derivatization.Use an ultra-inert inlet liner; Optimize derivatization conditions (time, temp, reagent excess).
No Peaks Derivatization failed; Injector issue; Sample too dilute.Check derivatization reagents and protocol; Check syringe and injector maintenance; Prepare a more concentrated sample.
Baseline Drift Column bleed; Contaminated carrier gas.Condition column at high temperature; Ensure high-purity gas and use traps.

Conclusion

The chiral GC analysis of allylic alcohols is a robust and reliable technique for determining enantiomeric excess. Success hinges on a systematic approach to method development, paying close attention to the selection of the chiral stationary phase and the strategic use of derivatization to overcome the challenges associated with polar analytes. By following the protocols and optimization strategies outlined in this guide, researchers can develop and validate methods that provide accurate and trustworthy data, which is essential for advancing research and ensuring the quality of chiral compounds.

References

  • Enantiomeric Excess (ee) Calculator. Pearson. Available at: [Link]

  • Avantor® Hichrom Chiral GC Columns. MAC-MOD Analytical. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • GC Derivatization. Ohio Valley Specialty. Available at: [Link]

  • Acylation Derivatization Reagents. ResearchGate. Available at: [Link]

  • γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. Royal Society of Chemistry. Available at: [Link]

  • A β-cyclodextrin covalent organic framework used as a chiral stationary phase for chiral separation in gas chromatography. ResearchGate. Available at: [Link]

  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate. Available at: [Link]

  • Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. PubMed. Available at: [Link]

  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

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  • Chiral Gas Chromatography. ResearchGate. Available at: [Link]

  • Can anyone suggest me the chiral column for the resolution of racemic allylic alcohols? ResearchGate. Available at: [Link]

  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS. Available at: [Link]

  • Chirality Transfer in Gold(I)-Catalysed Direct Allylic Etherifications of Unactivated Alcohols: Experimental and Computational Study. PMC. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. SciELO Colombia. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. PubMed. Available at: [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Available at: [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. ACS Publications. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

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Method

Application Note: Enhancing Chromatographic Resolution of Chiral Alcohols Through Derivatization

Introduction: The Challenge of Chiral Alcohol Separation In the pharmaceutical, agrochemical, and fine chemical industries, the stereochemistry of a molecule is a critical determinant of its biological activity. For chir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Chiral Alcohol Separation

In the pharmaceutical, agrochemical, and fine chemical industries, the stereochemistry of a molecule is a critical determinant of its biological activity. For chiral compounds, one enantiomer often exhibits the desired therapeutic or functional effect, while the other may be inactive or, in some cases, cause adverse effects. Consequently, the accurate quantification of enantiomeric excess (ee) is a cornerstone of quality control and drug development.

Chiral alcohols represent a common and important class of molecules. However, their enantiomers possess identical physical properties in an achiral environment, such as boiling point, solubility, and polarity. This makes their separation and quantification by standard chromatographic techniques like HPLC or GC on achiral stationary phases impossible. While direct separation on a chiral stationary phase (CSP) is a powerful option, indirect methods involving pre-column derivatization offer significant advantages, including the use of less expensive achiral columns, improved detection sensitivity, and often more robust and transferable methods.[1]

This application note provides a detailed guide to the principles and protocols for the derivatization of chiral alcohols, transforming them into diastereomers that are readily separable on conventional chromatographic systems.

The Principle: From Indistinguishable Enantiomers to Separable Diastereomers

The core strategy of this indirect approach is to react a racemic or scalemic mixture of a chiral alcohol with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).[2][3] This reaction converts the pair of enantiomers into a pair of diastereomers.

  • (R )-Alcohol + (S )-CDA → (R,S )-Diastereomer

  • (S )-Alcohol + (S )-CDA → (S,S )-Diastereomer

Unlike enantiomers, diastereomers have distinct physical and chemical properties.[1][3] This crucial difference means they will interact differently with the stationary and mobile phases in a chromatographic system, resulting in different retention times and allowing for their separation and quantification on a standard achiral column.[2][3] The relative peak areas of the resulting diastereomers directly correlate to the enantiomeric composition of the original alcohol sample.[3]

Diagram: The Fundamental Principle of Chiral Derivatization

G cluster_reagent Single Enantiomer CDA R_Alc (R)-Alcohol S_Alc (S)-Alcohol RS_Diastereomer (R,S)-Diastereomer R_Alc->RS_Diastereomer Reacts with SS_Diastereomer (S,S)-Diastereomer S_Alc->SS_Diastereomer Reacts with CDA (S)-CDA

Caption: Conversion of enantiomers to separable diastereomers.

Key Derivatization Strategies and Reagents

The choice of a CDA is dictated by the nature of the alcohol, the analytical technique (GC or HPLC), and the desired detection method. An ideal CDA should be enantiomerically pure, react rapidly and quantitatively under mild conditions, and produce stable diastereomers with significant chromatographic and/or spectroscopic differences.[4] This section details three widely used classes of reagents.

Mosher's Acid Chloride (MTPA-Cl)

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), the acid chloride of Mosher's acid, is one of the most reliable and extensively used CDAs for chiral alcohols and amines.[1][5][6] It reacts with alcohols to form stable diastereomeric esters. The presence of the trifluoromethyl group provides a powerful ¹⁹F NMR probe, but the phenyl group also allows for strong UV detection in HPLC.

Mechanism Insight: The reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as pyridine or 4-dimethylaminopyridine (DMAP), is required to scavenge the HCl byproduct and catalyze the reaction.[3] To ensure the measured diastereomeric ratio accurately reflects the original enantiomeric ratio, the reaction must be driven to completion.[4]

Diagram: MTPA-Cl Derivatization Mechanism

G cluster_product Resulting Diastereomers Chiral Alcohol (R/S-OH) Chiral Alcohol (R/S-OH) MTPA Ester (Diastereomer) MTPA Ester (Diastereomer) Chiral Alcohol (R/S-OH)->MTPA Ester (Diastereomer) + (R)-MTPA-Cl Pyridine or DMAP Diastereomer1 R-Alcohol-R-MTPA Diastereomer2 S-Alcohol-R-MTPA

Caption: Esterification of a chiral alcohol with MTPA-Cl.

Experimental Protocol: MTPA-Ester Formation for HPLC Analysis

  • Reagent Preparation:

    • Ensure the chiral alcohol sample (~1-2 mg) is dry and accurately weighed.

    • Use high-purity, enantiomerically pure (R)- or (S)-MTPA-Cl (1.2 - 1.5 molar equivalents).

    • Use anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Pyridine). Pyridine can act as both solvent and base.[3][5]

    • If using DCM, add a catalytic amount of DMAP (~0.1-0.2 equivalents).[3]

  • Derivatization Reaction:

    • In a dry 1.5 mL glass vial, dissolve the chiral alcohol in 200 µL of anhydrous DCM (or pyridine).

    • Add DMAP (if using DCM).

    • Cool the vial in an ice bath (0 °C).

    • Slowly add the MTPA-Cl (1.2 eq.).

    • Seal the vial and allow the reaction to stir at room temperature for 1-4 hours, or until TLC/LC analysis shows complete consumption of the starting alcohol.

  • Work-up and Sample Preparation:

    • Quench the reaction by adding 200 µL of saturated aqueous NH₄Cl solution.

    • Extract the organic phase by adding 500 µL of ethyl acetate, vortexing, and separating the layers. Repeat the extraction twice.

    • Combine the organic layers and wash with 500 µL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of mobile phase (e.g., 1.0 mL) for HPLC analysis.

Chiral Isocyanates

Reagents like (R)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEI) are highly effective for derivatizing chiral alcohols, particularly for HPLC analysis.[7][8] They react to form diastereomeric carbamates (urethanes).[9] The naphthyl group introduced by NEI is a strong chromophore and fluorophore, significantly enhancing detection sensitivity for UV-Vis or fluorescence detectors.[10]

Mechanism Insight: The reaction involves the nucleophilic attack of the alcohol's oxygen on the central carbon of the isocyanate group (-N=C=O). This process is often catalyzed by a Lewis acid or a tertiary amine base. The reaction is typically clean and high-yielding.

Diagram: General Experimental Workflow

G A 1. Dissolve Alcohol (Anhydrous Solvent) B 2. Add CDA & Catalyst (e.g., Isocyanate, Pyridine) A->B C 3. React (RT or heat) B->C D 4. Quench Reaction (e.g., add MeOH) C->D E 5. Purify/Extract (LLE or SPE) D->E F 6. Dry & Reconstitute E->F G 7. Analyze (HPLC or GC) F->G

Caption: A typical workflow for chiral derivatization.

Experimental Protocol: NEI Derivatization for HPLC-UV/Fluorescence Analysis

  • Reagent Preparation:

    • Dissolve the chiral alcohol (~1 mg) in 500 µL of anhydrous toluene or THF in a sealed vial.

    • Prepare a solution of (R)-NEI (1.5 eq.) in the same solvent.

    • A catalyst such as dibutyltin dilaurate (DBTDL) or triethylamine can be used to accelerate the reaction, but it is often unnecessary.

  • Derivatization Reaction:

    • Add the NEI solution to the alcohol solution.

    • Seal the vial and heat at 60-80 °C for 1-2 hours. Monitor the reaction for completion by TLC or a test HPLC run.

  • Work-up and Sample Preparation:

    • Cool the reaction mixture to room temperature.

    • To quench any excess NEI, add a small amount of methanol (50 µL) and let it stand for 15 minutes.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for direct injection into the HPLC system.

(-)-Menthyl Chloroformate

For gas chromatography (GC) applications, the volatility of the derivative is paramount. (-)-Menthyl chloroformate is an excellent CDA for this purpose, reacting with alcohols to form diastereomeric menthyl carbonates.[11][12] These derivatives are typically volatile and thermally stable enough for GC analysis.[13]

Mechanism Insight: Similar to MTPA-Cl, this is a nucleophilic acyl substitution. The alcohol attacks the carbonyl carbon of the chloroformate, and a base (typically pyridine) is used to neutralize the resulting HCl.

Experimental Protocol: Menthyl Carbonate Formation for GC-FID/MS Analysis

  • Reagent Preparation:

    • In a 1 mL conical vial, dissolve the chiral alcohol (~0.5-1 mg) in 100 µL of anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

  • Derivatization Reaction:

    • Slowly add (-)-menthyl chloroformate (1.2 eq.) to the cooled solution.

    • Allow the mixture to warm to room temperature and let it react for 30-60 minutes.

  • Work-up and Sample Preparation:

    • Add 500 µL of diethyl ether and 500 µL of 1M HCl.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the top ether layer to a clean vial.

    • Wash the ether layer with 500 µL of saturated NaHCO₃ solution, followed by 500 µL of brine.

    • Dry the ether layer with a small amount of anhydrous MgSO₄.

    • Filter or carefully decant the solution into a GC vial for analysis.

Data Presentation and Analysis

After successful derivatization and chromatographic separation, the enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers.

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Table 1: Comparison of Common Chiral Derivatizing Agents for Alcohols

Reagent ClassExample ReagentAnalyteDerivativeTypical MethodKey AdvantagesConsiderations
Chiral Acid Chlorides (R/S)-MTPA-ClAlcohols, AminesEster, AmideHPLC, ¹⁹F NMRWell-established, allows for absolute configuration determination by NMR.[5][14]Reagent is moisture-sensitive; must drive reaction to completion.[4]
Chiral Isocyanates (R/S)-NEIAlcohols, AminesCarbamateHPLCIntroduces strong chromophore/fluorophore for high sensitivity.[10]Isocyanates are toxic and moisture-sensitive; requires anhydrous conditions.
Chiral Chloroformates (-)-Menthyl ChloroformateAlcohols, AminesCarbonateGCForms volatile and thermally stable derivatives suitable for GC analysis.[11][13]Less common for HPLC; requires careful work-up to remove base.

Conclusion and Best Practices

Indirect chiral separation via derivatization is a robust, versatile, and cost-effective strategy for determining the enantiomeric purity of chiral alcohols. By converting enantiomers into diastereomers, researchers can leverage standard, widely available achiral chromatographic systems.

For successful implementation, always consider the following:

  • Purity of CDA: The enantiomeric purity of the derivatizing agent must be as high as possible, as any impurity will lead to an error in the final ee calculation.

  • Reaction Stoichiometry: Use a slight excess of the CDA to ensure the reaction goes to completion.[4][5] Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, skewing the results.[4]

  • Anhydrous Conditions: Many CDAs (especially acid chlorides and isocyanates) are highly reactive towards water. All glassware, solvents, and reagents must be scrupulously dry to prevent reagent hydrolysis and ensure high derivatization yields.

  • Method Validation: Always validate the method by running a derivatization of a racemic standard (50:50 mixture) to confirm that the peak area ratio is 1:1, ensuring there is no bias in the reaction or detection.

By carefully selecting the appropriate reagent and adhering to the detailed protocols, researchers can confidently and accurately resolve and quantify chiral alcohol enantiomers, a critical task in modern chemical and pharmaceutical development.

References

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  • Mosher's Acid. The Retort. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Mosher's acid. Wikipedia. Available at: [Link]

  • Use of (-)-menthyl chloroformate in the optical analysis of asymmetric amino and hydroxyl compounds by gas chromatography. ACS Publications. Available at: [Link]

  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Determination of enantiomeric excess. University of Bath. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

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  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. Available at: [Link]

  • Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Scientific Research Publishing. Available at: [Link]

  • Acids: Derivatization for GC Analysis.Google Books.
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  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Available at: [Link]

  • Chiral separation of ibutilide enantiomers by derivatization with 1-naphthyl isocyanate and high-performance liquid chromatography on a Pirkle column. Scilit. Available at: [Link]

  • Derivatization of fatty alcohol ethoxylates for liquid chromatography separation with UV-VIS detection. ResearchGate. Available at: [Link]

  • Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent. PubMed. Available at: [Link]

Sources

Application

Application Note: Chemoselective Oxidation of Allylic Alcohols to α,β-Unsaturated Carboxylic Acids

Executive Summary & Strategic Overview The transformation of primary allylic alcohols into their corresponding α,β-unsaturated carboxylic acids is a critical operation in complex molecule synthesis, natural product total...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The transformation of primary allylic alcohols into their corresponding α,β-unsaturated carboxylic acids is a critical operation in complex molecule synthesis, natural product total synthesis, and drug development. The primary challenge in this transformation is avoiding deleterious side reactions, such as double-bond isomerization, epoxidation, or oxidative cleavage of the alkene[1].

Mechanistic Causality & Protocol Selection

Choosing the correct oxidation protocol requires an understanding of the underlying reaction mechanics and the specific vulnerabilities of your substrate.

The Two-Step Paradigm: MnO₂ followed by Pinnick Oxidation

Causality & Logic: By decoupling the oxidation into two distinct mechanistic steps, researchers gain absolute control over the reaction progress, making this the method of choice for highly sensitive or complex substrates.

  • Step 1 (MnO₂): Activated manganese dioxide is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols to aldehydes (enals) via a radical intermediate on the solid MnO₂ surface. It leaves unactivated aliphatic alcohols completely untouched[3].

  • Step 2 (Pinnick Oxidation): The resulting enal is converted to the carboxylic acid using sodium chlorite (NaClO₂) in a buffered aqueous system. The reaction relies on chlorous acid (HClO₂) as the active oxidant. A critical mechanistic requirement is the addition of a chlorine scavenger (typically 2-methyl-2-butene); this prevents the highly reactive hypochlorous acid (HOCl) byproduct from undergoing electrophilic addition across the electron-rich allylic double bond[1].

The One-Pot Paradigm: TEMPO / BAIB

Causality & Logic: For streamlined workflows and scalable drug development, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) offers a highly chemoselective, metal-free alternative. TEMPO is oxidized in situ by the stoichiometric co-oxidant bis(acetoxy)iodobenzene (BAIB) to form an electrophilic oxoammonium species. This species rapidly oxidizes the primary alcohol to an aldehyde, and subsequently to the carboxylic acid upon hydration. The steric bulk of the TEMPO radical prevents the oxidation of secondary alcohols, making it highly selective for primary allylic alcohols[4].

Decision_Matrix Start Target: Allylic Alcohol Oxidation to Carboxylic Acid Decision Does the substrate contain highly sensitive secondary alcohols or acid-labile groups? Start->Decision PathA Yes: Two-Step Sequence Decision->PathA High Sensitivity PathB No: One-Pot Catalytic Decision->PathB Standard Substrates StepA1 Step 1: MnO2 Oxidation (Chemoselective for Allylic/Benzylic) PathA->StepA1 StepB1 TEMPO / BAIB System (Direct Oxidation via Oxoammonium) PathB->StepB1 StepA2 Step 2: Pinnick Oxidation (NaClO2, Buffer, HOCl Scavenger) StepA1->StepA2 Enal Intermediate Product α,β-Unsaturated Carboxylic Acid StepA2->Product StepB1->Product

Decision matrix for selecting allylic alcohol oxidation protocols.

Comparative Performance Data

ParameterProtocol A: MnO₂ / Pinnick SequenceProtocol B: TEMPO / BAIB One-Pot
Mechanistic Pathway Stepwise (Alcohol → Enal → Acid)Continuous Catalytic Cycle
Typical Yield 75–90%80–95%
Reaction Time 12–24 h (Step 1) + 2–4 h (Step 2)4–12 h (Total)
Chemoselectivity Extremely High (Tolerates 2° alcohols)High (May slowly oxidize unhindered 2° alcohols)
Alkene Isomerization < 1% (Highly suppressed)< 2%
Scalability Moderate (MnO₂ requires large solvent volumes)Excellent (Catalytic TEMPO, easy workup)

Self-Validating Experimental Protocols

Protocol A: Two-Step MnO₂ / Pinnick Sequence

Use this protocol when absolute chemoselectivity is required in the presence of competing secondary alcohols or highly sensitive functional groups.

Step 1: Oxidation to the Enal

  • Preparation: Dissolve the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 15.0 equiv by weight). Note: The reaction occurs on the surface of the MnO₂ lattice; therefore, a large weight excess is required to drive the reaction to completion.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–24 hours.

  • Validation (QC): Monitor via TLC (Hexanes/EtOAc). The product enal will be strongly UV-active (254 nm) and typically exhibits a higher

    
     than the starting alcohol.
    
  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the crude enal, which is usually pure enough for Step 2.

Step 2: Pinnick Oxidation to the Carboxylic Acid

  • Preparation: Dissolve the crude enal (1.0 equiv) in a mixture of tert-butanol and water (typically 4:1 v/v, 0.1 M).

  • Scavenger & Buffer: Add 2-methyl-2-butene (10.0 equiv) to scavenge HOCl, followed by sodium dihydrogen phosphate (NaH₂PO₄, 3.0 equiv) to buffer the solution to pH ~4.5.

  • Oxidant Addition: Cool the mixture to 0 °C. Add sodium chlorite (NaClO₂, 2.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. The reaction mixture will turn slightly yellow due to the generation of chlorine dioxide gas.

  • Validation (QC): TLC monitoring requires a drop of acetic acid in the eluent to prevent the carboxylic acid from streaking. ¹H NMR of an aliquot should show the disappearance of the distinct aldehyde proton (~9.5–10.0 ppm) and the appearance of a broad carboxylic acid peak (>11.0 ppm).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: One-Pot TEMPO / BAIB Catalytic Oxidation

Use this protocol for rapid, scalable synthesis where the substrate lacks competing, unhindered primary/secondary aliphatic alcohols.

TEMPO_Cycle TEMPO TEMPO Radical (Resting State) Oxoammonium Oxoammonium Ion (Active Electrophile) TEMPO->Oxoammonium Oxidation by BAIB Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Hydride Transfer from Substrate Hydroxylamine->TEMPO Re-oxidation Alcohol Allylic Alcohol (Substrate) Aldehyde Enal (Intermediate) Alcohol->Aldehyde Oxoammonium Acid Carboxylic Acid (Product) Aldehyde->Acid Oxoammonium + H2O Oxidant BAIB (Stoichiometric Oxidant) Oxidant->TEMPO 2.2 equiv. required

Catalytic cycle of TEMPO/BAIB-mediated oxidation of allylic alcohols.

Procedure:

  • Preparation: Dissolve the allylic alcohol (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (2:1 v/v, 0.2 M). Note: Water is strictly required to hydrate the intermediate aldehyde, enabling the second oxidation cycle to proceed to the carboxylic acid.

  • Catalyst Addition: Add TEMPO (0.2 equiv). The solution will take on a distinct red-orange hue.

  • Oxidant Addition: Add bis(acetoxy)iodobenzene (BAIB, 2.2 equiv) in a single portion. Causality: 2.0 equivalents are theoretically required (one for the alcohol-to-aldehyde transition, one for the aldehyde-to-acid transition); a slight excess ensures completion.

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

  • Validation (QC): As the reaction reaches completion and the BAIB is consumed, the intense red-orange color of the active TEMPO radical often fades to a pale yellow. Confirm completion via TLC (using an acidic eluent system).

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining oxidants. Separate the layers and extract the aqueous phase with DCM (2x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • [1] Pinnick oxidation - Wikipedia. Wikipedia. URL:[Link]

  • [4] Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis. MDPI via ResearchGate. URL:[Link]

  • [3] Total synthesis of antibiotics: recent achievements, limitations, and perspectives. SciSpace. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Substituted Pentenols

Welcome to the technical support center for the stereoselective synthesis of substituted pentenols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of substituted pentenols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical chemical transformations. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the stereoselective synthesis of substituted pentenols.

Question 1: My olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons) to form a pentenol precursor is yielding a poor E/Z selectivity. What are the primary factors I should investigate?

Answer: Low E/Z selectivity in olefination reactions is a frequent challenge. The stereochemical outcome is influenced by a delicate interplay of factors related to the substrate, reagents, and reaction conditions.

  • For Wittig Reactions: The nature of the ylide is paramount.

    • Stabilized Ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones): These ylides are more stable, allowing the reaction to equilibrate to the thermodynamically favored E-alkene. If you are obtaining the Z-isomer, it might indicate that the reaction is not reaching thermodynamic equilibrium. Consider increasing the reaction time or temperature.

    • Unstabilized Ylides (e.g., those with alkyl substituents): These ylides react kinetically to predominantly form the Z-alkene via an early, puckered transition state (the Wittig oxaphosphetane). To enhance Z-selectivity, use salt-free conditions, as lithium salts can lead to equilibration and a higher proportion of the E-isomer. The choice of solvent is also critical; polar aprotic solvents like THF or DME generally favor Z-alkene formation.

  • For Horner-Wadsworth-Emmons (HWE) Reactions: The structure of the phosphonate ylide and the reaction conditions are key.

    • Still-Gennari Modification: To favor the Z-alkene, employ phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and use strong, non-coordinating bases like KHMDS in the presence of 18-crown-6. This combination kinetically favors the Z-olefin.

    • Standard HWE Conditions: For the E-alkene, standard phosphonates (like diethyl or dimethyl esters) with bases such as NaH or KHMDS in THF are typically effective.

Troubleshooting Workflow for Poor E/Z Selectivity:

G start Low E/Z Selectivity Observed ylide_type Identify Ylide Type start->ylide_type wittig Wittig Reaction ylide_type->wittig Wittig hwe HWE Reaction ylide_type->hwe HWE wittig_stabilized Stabilized Ylide? wittig->wittig_stabilized hwe_e Targeting E-alkene? hwe->hwe_e wittig_unstabilized Unstabilized Ylide? wittig_stabilized->wittig_unstabilized No thermo_control Increase reaction time/temp for thermodynamic control (E-alkene) wittig_stabilized->thermo_control Yes kinetic_control Use salt-free conditions Use polar aprotic solvent (THF, DME) for kinetic control (Z-alkene) wittig_unstabilized->kinetic_control Yes hwe_z Targeting Z-alkene? hwe_e->hwe_z No hwe_e_solution Use standard phosphonates (diethyl/dimethyl) with NaH or KHMDS in THF hwe_e->hwe_e_solution Yes hwe_z_solution Employ Still-Gennari conditions: - Electron-withdrawing phosphonates - KHMDS with 18-crown-6 hwe_z->hwe_z_solution Yes

Caption: Troubleshooting decision tree for olefination E/Z selectivity.

Question 2: I am attempting an asymmetric allylation/crotylation to install a stereocenter, but the diastereoselectivity and/or enantioselectivity is low. What are the likely causes and how can I improve it?

Answer: Achieving high stereoselectivity in allylation and crotylation reactions is a significant challenge, often dependent on the precise matching of the substrate, chiral auxiliary or catalyst, and reaction conditions.

  • Substrate Control vs. Reagent Control: First, determine the source of stereochemical induction.

    • Substrate-Controlled Reactions: If your substrate contains a pre-existing stereocenter (e.g., a chiral aldehyde), its inherent facial bias will influence the approach of the nucleophile. The Felkin-Anh or chelation-controlled models are often predictive. If the inherent diastereoselectivity is low, you may need to switch to a reagent-controlled strategy.

    • Reagent-Controlled Reactions: This approach uses a chiral reagent or catalyst to override any substrate bias. The Brown allylation (using chiral boranes) and the Keck allylation (using a chiral Ti-BINOL catalyst) are powerful examples.

  • Common Pitfalls and Solutions:

    • Mismatched Stereochemistry: In some cases, the inherent facial bias of the substrate and the preference of the chiral reagent may be opposed, leading to poor selectivity. This is known as a "mismatched pair." The solution is to use the enantiomer of the chiral reagent, creating a "matched pair."

    • Lewis Acid Strength and Stoichiometry: The choice and amount of Lewis acid can be critical. In Keck-type allylations, the stoichiometry of the titanium(IV) isopropoxide and BINOL ligand must be precise to form the active catalyst. Excess Lewis acid can lead to a racemic background reaction.

    • Temperature Control: These reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) can significantly enhance selectivity by favoring the more ordered transition state.

Experimental Protocol: Brown Asymmetric Crotylation for High Diastereoselectivity and Enantioselectivity

This protocol is a general guideline for the synthesis of a homoallylic alcohol with high stereocontrol.

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve (+)- or (-)-diisopinocampheylborane (Ipc₂BH) in anhydrous diethyl ether at 0 °C.

  • Ylide Formation: Slowly add a solution of the corresponding (Z)- or (E)-crotyl potassium (prepared from cis- or trans-2-butene and a strong base) to the Ipc₂BH solution at -78 °C. Stir for 30 minutes to form the chiral allylborane reagent.

  • Aldehyde Addition: Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the chiral allylborane solution at -78 °C.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a solution of NaOH followed by H₂O₂. This oxidizes the boron species and releases the desired pentenol.

  • Purification: Extract the product with an organic solvent, dry over MgSO₄, concentrate, and purify by flash column chromatography.

Reagent CombinationPredicted Major Diastereomer
(Z)-crotylborane + Aldehydesyn
(E)-crotylborane + Aldehydeanti

This predictable relationship arises from the Zimmerman-Traxler transition state model, where the substituents on the allyl group and the aldehyde adopt pseudo-equatorial positions in a chair-like transition state to minimize steric interactions.

Question 3: My Sharpless asymmetric epoxidation of a pentenol is sluggish and gives low enantiomeric excess (ee). What should I check?

Answer: The Sharpless asymmetric epoxidation is a robust reaction, but its success hinges on the quality of the reagents and strict adherence to the protocol.

  • Catalyst Integrity: The titanium(IV) isopropoxide is extremely sensitive to moisture. Ensure it is freshly distilled or from a recently opened Sure/Seal™ bottle. The chiral tartrate ligand (DIPT or DET) should also be of high purity.

  • Oxidant Quality: Use anhydrous tert-butyl hydroperoxide (TBHP). The presence of water will deactivate the catalyst and lead to a racemic background reaction. Commercial solutions of TBHP in nonane or decane are often used.

  • Substrate Purity: The allylic alcohol substrate must be pure. Impurities can coordinate to the titanium center and inhibit catalysis.

  • Molecular Sieves: The use of activated 4Å molecular sieves is crucial for scavenging any trace amounts of water, thereby protecting the catalyst.

  • Stoichiometry: While this is a catalytic reaction, a stoichiometric amount of the tartrate ligand relative to the titanium is required to form the active dimeric catalyst. The typical ratio is Ti(OiPr)₄:DET/DIPT of 1:1.2.

Troubleshooting Diagram for Sharpless Epoxidation:

G start Low ee or Sluggish Reaction in Sharpless Asymmetric Epoxidation check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_substrate Assess Substrate Purity start->check_substrate reagent_solutions Use freshly distilled Ti(OiPr)4 Use high-purity tartrate ligand Use anhydrous TBHP check_reagents->reagent_solutions Moisture sensitive? condition_solutions Add activated 4Å molecular sieves Ensure correct Ti:tartrate ratio (1:1.2) Maintain low temperature (-20 °C) check_conditions->condition_solutions Protocol adherence? substrate_solutions Repurify the allylic alcohol substrate (e.g., by chromatography or distillation) check_substrate->substrate_solutions Impurities present? end Reaction Optimized reagent_solutions->end Resolved condition_solutions->end Resolved substrate_solutions->end Resolved

Caption: Key checkpoints for optimizing the Sharpless epoxidation.

Part 2: Advanced Troubleshooting and Mechanistic Insights

Topic: Controlling Remote Stereocenters in Pentenol Synthesis

A significant challenge is the control of stereocenters that are remote (i.e., not adjacent) to the reacting center. This often requires multi-step strategies where the stereochemistry of one center is used to direct the formation of another.

Case Study: Synthesis of a 1,3-anti Diol Moiety within a Pentenol

Problem: Achieving a 1,3-anti relationship between two hydroxyl groups, a common motif in polyketide natural products.

Strategy: Evans' Saksena Reduction

This method utilizes a chiral auxiliary to direct the diastereoselective reduction of a β-hydroxy ketone, which can be derived from an aldol addition.

  • Evans' Aldol Addition: A chiral N-acyloxazolidinone is used to perform a highly diastereoselective aldol addition, setting the first stereocenter.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved to reveal a β-hydroxy ketone.

  • Saksena Reduction: The substrate is treated with tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃). The reaction proceeds through a chair-like transition state where the bulky substituents occupy equatorial positions, leading to the desired 1,3-anti diol. The intramolecular delivery of the hydride is directed by the existing hydroxyl group.

Mechanism of Stereochemical Control in Saksena Reduction:

G cluster_0 Chelation-Controlled Hydride Delivery Ketone β-Hydroxy Ketone Chelate Boron Chelate Intermediate Ketone->Chelate Me4NBH(OAc)3 Product 1,3-anti Diol Chelate->Product Intramolecular Hydride Delivery

Caption: Chelation control in the Evans-Saksena reduction.

This strategy highlights how stereochemical information can be relayed across a molecule to control the formation of a remote stereocenter, a crucial concept in the synthesis of complex substituted pentenols.

References

  • Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983 , 24 (41), 4405–4408. [Link]

  • Brown, H. C.; Bhat, K. S. Chiral synthesis via organoboranes. 7. Diastereo- and enantioselective synthesis of homoallylic alcohols via addition of .gamma.-substituted allylic boranes to aldehydes. J. Am. Chem. Soc.1986 , 108 (19), 5919–5923. [Link]

  • Keck, G. E.; Geraci, L. S. Catalytic Asymmetric Allylation Reactions. In Modern Carbonyl Chemistry; Otera, J., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 435-463. [Link]

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

  • Evans, D. A.; Chapman, K. T.; Carreira, E. M. Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. J. Am. Chem. Soc.1988 , 110 (11), 3560–3578. [Link]

Optimization

Optimization of catalyst loading for asymmetric hydrogenation of allylic ketones

Topic: Optimization of Catalyst Loading (S/C Ratio) & Troubleshooting Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Content Lead: Senior Application Scientist, Catalysis Division Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Catalyst Loading (S/C Ratio) & Troubleshooting Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Content Lead: Senior Application Scientist, Catalysis Division

Introduction: The Efficiency Paradox

Welcome to the technical support hub for asymmetric hydrogenation. You are likely here because you are attempting the 1,2-reduction of an


-unsaturated ketone (enone)  to a chiral allylic alcohol , and you are hitting a wall.

This transformation is chemically distinct from standard ketone reduction due to the competing alkene moiety. The challenge is threefold:

  • Chemoselectivity: Reducing the C=O without touching the C=C.

  • Enantioselectivity: Controlling the facial attack on the carbonyl.

  • Loading: Achieving these results without using 5 mol% of an expensive Ruthenium or Iridium complex.

This guide moves beyond textbook definitions to address the causality of failure in the lab.

Module 1: Optimizing Catalyst Loading (S/C Ratio)

The Metric: The Substrate-to-Catalyst ratio (S/C) is the primary metric of efficiency.

  • Low Efficiency: S/C < 500 (High cost, difficult purification).

  • Target Efficiency: S/C 1,000 – 5,000 (Standard for complex intermediates).

  • High Efficiency: S/C > 10,000 (Industrial ideal).

FAQ: Loading & Kinetics

Q: I decreased my catalyst loading from 1 mol% to 0.1 mol% (S/C 1000), and the reaction stalled at 60% conversion. Is the catalyst dead? A: Not necessarily "dead," but likely "poisoned" or kinetically stalled.

  • The Cause: At 1 mol%, the catalyst overwhelms trace impurities. At 0.1 mol%, impurities (peroxides, Michael acceptors, acidic contaminants) become stoichiometric poisons relative to the metal center.

  • The Fix:

    • Purify the Substrate: Enones are Michael acceptors; they often contain oligomeric impurities. Distill or recrystallize the substrate immediately before reaction.

    • Check the Base: For Ru-BINAP/Diamine systems, the base (e.g.,

      
      -BuOK) activates the precatalyst. If the base is consumed by acidic impurities in the substrate, the catalyst never turns on. Ensure a Base:Catalyst ratio of at least 2:1, or significantly higher if the substrate is not neutral.
      

Q: How do I calculate the maximum theoretical S/C for my specific substrate? A: You must determine the Turnover Frequency (TOF) at


 (20% conversion).
  • Run a standard reaction at S/C 500.

  • Measure conversion at 15, 30, and 60 minutes.

  • Calculate the initial rate.

  • Extrapolate: If the reaction finishes in 10 minutes at S/C 500, you have massive excess activity. You can theoretically increase S/C to 5,000 and extend the time to ~100 minutes (assuming zero deactivation).

Module 2: Troubleshooting Selectivity (The "Wrong Product")

The most common failure mode in allylic ketone hydrogenation is the formation of the saturated ketone (via 1,4-reduction) or the saturated alcohol (over-reduction).

Troubleshooting Matrix: Chemoselectivity
Issue ObservedDiagnosisCorrective ActionMechanism
Saturated Ketone Formed 1,4-Reduction occurringChange Ligand/Metal. Ru-BINAP/Diamine favors 1,2-reduction. Monodentate phosphines or heterogeneous catalysts favor 1,4.The Ru-Diamine system operates via an outer-sphere mechanism that prefers the polar C=O bond over the non-polar C=C bond [1].
Saturated Alcohol Formed Over-reductionMonitor Reaction Time. Allylic alcohols can re-enter the cycle. Stop exactly at 100% conversion.Thermodynamic sink. The saturated alcohol is often the thermodynamic product.
Racemization of Product IsomerizationLower Acidity/Temp. Allylic alcohols are prone to 1,3-isomerization under acidic conditions or high T.Acid-catalyzed formation of an achiral carbocation intermediate.
Visualizing the Selectivity Pathway

The following diagram illustrates the divergence between the desired Kinetic Product (Allylic Alcohol) and the undesired Thermodynamic Product.

Chemoselectivity Substrate Enone (Substrate) Ru_H Ru-H Catalyst (Outer Sphere) Substrate->Ru_H Coordination AllylAlc Chiral Allylic Alcohol (Target: 1,2-Red) Ru_H->AllylAlc Fast (Kinetic Control) SatKetone Saturated Ketone (Impurity: 1,4-Red) Ru_H->SatKetone Slow (Ligand Dependent) SatAlc Saturated Alcohol (Over-Reduction) AllylAlc->SatAlc Over-exposure to H2 SatKetone->SatAlc Subsequent Red.

Caption: Kinetic vs. Thermodynamic pathways in enone hydrogenation. The Ru-Diamine outer-sphere mechanism accelerates the green path.

Module 3: The "Standard Test" Protocol

Do not optimize blindly. Use this self-validating protocol to benchmark your catalyst performance. This protocol uses the Noyori-type Ru-BINAP/Diamine system, the industry standard for this transformation [2].

Reagents:

  • Catalyst:

    
     (or TolBINAP analog).[1]
    
  • Base:

    
    -BuOK (1.0 M in 
    
    
    
    -BuOH).
  • Solvent: Degassed Isopropanol (IPA).

  • Gas: Hydrogen (

    
    ).
    

Step-by-Step Workflow:

  • The "Dry" Check: Ensure the autoclave is bone-dry. Trace water slows the reaction significantly in IPA.

  • Pre-Catalyst Activation (Critical):

    • Mix Catalyst and Base in IPA before adding the substrate.

    • Ratio: Ru : Base = 1 : 2 (minimum) to 1 : 10.

    • Stir for 5-10 mins. The solution should change color (often orange to yellow/brown), indicating the formation of the active Ru-H species.

  • Substrate Addition: Add the degassed enone solution.

    • Target S/C: Start at 1,000.

  • Pressurization:

    • Purge 3x with

      
      .
      
    • Set Pressure: 10–20 bar . (Note: Higher pressure does not always equal faster C=O reduction; it may accelerate C=C reduction. 10 bar is often the "sweet spot" for chemoselectivity).

  • Sampling:

    • Take an aliquot at 1 hour.

    • Quench immediately with dilute HCl or silica gel to kill the base. Why? Basic conditions can induce racemization of the allylic alcohol product during analysis.

Module 4: Advanced Troubleshooting (FAQs)

Q: My


 (enantiomeric excess) is inconsistent (e.g., 95% one day, 88% the next). 
A:  This is usually a Temperature  or Base  issue.
  • Temperature: Enantioselectivity is temperature-dependent ($ \Delta\Delta G^\ddagger

    
    0^\circ\text{C}$ vs 
    
    
    
    ) often improves
    
    
    but requires higher S/C or longer times.
  • Base: If your base solution is old, it may have absorbed moisture (

    
    -BuOK turns to KOH + 
    
    
    
    -BuOH). Carbonate formation can also affect the active catalyst species. Use fresh base.

Q: Can I use Iridium catalysts instead? A: Yes. Iridium complexes with P,N-ligands (e.g., Ir-PHOX or Ir-SpiroPAP) are excellent alternatives, especially for cyclic enones or substrates where Ru fails to give high


 [3].
  • Note: Iridium systems often operate via a different mechanism (inner-sphere) and may require different counter-ions (e.g., BArF) to maintain activity at low loading.

Q: The reaction works at 1g but fails at 100g. A: Mass transfer limitation.

  • Hydrogen gas solubility in IPA is the rate-limiting reagent at scale.

  • Fix: Increase stirring rate (RPM). Use a gas-entrainment impeller. Ensure the headspace is not "starved" of H2.

References

  • Noyori, R., & Ohkuma, T. (2001).[2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link

  • Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. Link

  • Wu, J., Wang, F., Ma, Y., Cui, X., Cun, L., Zhu, J., Deng, J., & Yu, B. (2006). Asymmetric Hydrogenation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Unsaturated Ketones Catalyzed by Iridium Complexes.[1][3] Chemical Communications, (16), 1766–1768. Link
    

Sources

Troubleshooting

Improving diastereoselectivity in the synthesis of (2r,3r)-3-Methylpent-4-en-2-ol

Topic: Troubleshooting Diastereoselectivity in the Synthesis of (2R,3R)-3-Methylpent-4-en-2-ol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Advanced Technical Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Diastereoselectivity in the Synthesis of (2R,3R)-3-Methylpent-4-en-2-ol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Advanced Technical Support Center. The synthesis of (2R,3R)-3-methylpent-4-en-2-ol via asymmetric crotylation is a foundational transformation in polyketide and macrolactone drug development, heavily utilized in the total synthesis of complex targets like Tedanolide and Acremolides[1].

Achieving high diastereoselectivity (dr > 20:1) and enantioselectivity requires strict adherence to mechanistic principles[1]. This guide provides the causality behind the chemistry, a self-validating standard operating procedure (SOP), and a diagnostic matrix to resolve stereochemical failures.

Part 1: Mechanistic Foundation (The "Why")

To troubleshoot effectively, you must understand the causality of the stereochemical outcome. The synthesis of the (2R,3R) anti-homoallylic alcohol relies on the Brown Crotylation utilizing an (E)-crotyldiisopinocampheylborane reagent.

  • Diastereoselectivity (The anti relationship): Diastereoselectivity is dictated entirely by the E/Z geometry of the crotylborane reagent. The reaction proceeds through a highly ordered, 6-membered Zimmerman-Traxler chair transition state. An (E)-crotylborane places its methyl group in a thermodynamically favored equatorial position. This minimizes 1,3-diaxial interactions with the axial ligands on boron, exclusively yielding the anti diastereomer.

  • Enantioselectivity (The 2R, 3R absolute configuration): Enantioselectivity is governed by the chiral auxiliary. Using (-)-B-methoxydiisopinocampheylborane (derived from (+)-

    
    -pinene) creates a steric wall that blocks the Si face of the incoming acetaldehyde. This forces the crotyl nucleophile to attack the Re face of the aldehyde, establishing the (2R) stereocenter. Because the transition state enforces an anti relationship, the adjacent carbon is locked into the (3R) configuration.
    

Part 2: Quantitative Data & Stereochemical Matrix

Use the following tables to map your observed stereochemical outcomes to the reagents used.

Table 1: Impact of Reagent Geometry and Chiral Auxiliary on Stereochemical Outcome

Crotyl GeometryChiral AuxiliaryTransition State GeometryMajor DiastereomerMajor Enantiomer
(E)-2-butene (-)-Ipc₂BOMe Chair (Equatorial Me) anti (2R, 3R)
(E)-2-butene(+)-Ipc₂BOMeChair (Equatorial Me)anti(2S, 3S)
(Z)-2-butene(-)-Ipc₂BOMeChair (Axial Me)syn(2R, 3S)
(Z)-2-butene(+)-Ipc₂BOMeChair (Axial Me)syn(2S, 3R)

Table 2: Troubleshooting Matrix for Yield and Selectivity

ObservationPrimary Root CauseCorrective Action
Low dr (< 95:5 anti:syn)E/Z isomerization of crotylpotassiumMaintain metalation temp strictly between -78 °C and -45 °C.
Low ee (< 90%)Poor optical purity of

-pinene
Recrystallize Ipc₂BH intermediate to >99% ee before methanolysis.
High dr/ee, Low Yield Incomplete oxidative cleavageEnsure 30% H₂O₂ / 3N NaOH mixture is heated to 40 °C for 2 hours.
Complete loss of selectivity Excess BF₃·OEt₂ causing background rxnTitrate BF₃·OEt₂; use exactly 1.20 - 1.30 equivalents max.

Part 3: Diagnostic Decision Tree

Troubleshooting Start Issue: Low Diastereoselectivity (< 95:5 anti:syn) CheckGeom Check Crotylborane Geometry Is it purely (E)-isomer? Start->CheckGeom GeomNo Re-prepare Reagent Ensure strict temp control (-78°C) during metalation CheckGeom->GeomNo No GeomYes Check Reaction Temperature Was addition done at -78°C? CheckGeom->GeomYes Yes TempNo Maintain -78°C Avoid exotherms during aldehyde addition GeomYes->TempNo No TempYes Check Lewis Acid / Additives Are BF3·OEt2 equivalents exact? GeomYes->TempYes Yes AddNo Optimize BF3·OEt2 Excess causes background non-selective reaction TempYes->AddNo No Success High Diastereoselectivity (> 95:5 anti:syn) TempYes->Success Yes

Fig 1: Diagnostic workflow for resolving diastereoselectivity issues in Brown crotylation.

Part 4: Self-Validating Experimental Protocol

To prevent downstream failures, this protocol includes a built-in validation step to confirm reagent geometry before the addition of the critical aldehyde.

Step 1: Generation of (E)-Crotylpotassium

  • To an oven-dried flask under argon, add KOtBu (1.0 equiv) and anhydrous THF (0.5 M). Cool to -78 °C.

  • Condense (E)-2-butene (1.5 equiv) into the reaction flask.

  • Add n-BuLi (1.0 equiv) dropwise. Stir at -78 °C for 15 minutes, then warm to -45 °C for 15 minutes to ensure complete metalation. Crucial: Do not exceed -45 °C, or the kinetic (E)-crotylpotassium will isomerize to the thermodynamic (Z)-isomer.

Step 2: Synthesis of (-)-Ipc₂B(E-crotyl) 4. Cool the mixture back to -78 °C. 5. Add a solution of (-)-Ipc₂BOMe (1.0 equiv) in THF dropwise. Stir for 30 minutes at -78 °C to form the "ate" complex. 6. Add BF₃·OEt₂ (1.3 equiv) dropwise. This precipitates potassium methoxide as K[BF₃OMe] and generates the highly reactive, neutral (-)-Ipc₂B(E-crotyl) species.

Step 3: Self-Validation Quench (Quality Control) 7. Validation: Withdraw a 0.1 mL aliquot of the reaction mixture and inject it into a separate vial containing an excess of benzaldehyde at -78 °C. Perform a rapid oxidative workup and check the crude ¹H-NMR. 8. Decision Gate: If the anti:syn ratio is >95:5, proceed to Step 4. If <95:5, abort the batch. The (E)-2-butene isomerized during Step 1.

Step 4: Aldehyde Addition & Cleavage 9. To the main reaction flask at -78 °C, add acetaldehyde (0.8 equiv) dropwise down the side of the flask to pre-cool the liquid. Stir for 3 hours at -78 °C. 10. Quench the reaction by adding 3N NaOH (3.0 equiv) followed by 30% H₂O₂ (3.0 equiv). 11. Warm the mixture to 40 °C for 2 hours to fully cleave the robust C-B bonds. Extract with Et₂O, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate (2R,3R)-3-methylpent-4-en-2-ol.

Part 5: Troubleshooting FAQs

Q: My product is predominantly the (2S,3S) enantiomer. What is the root cause? A: The absolute stereochemistry is dictated entirely by the chiral auxiliary. If you isolated the (2S,3S) enantiomer, you inadvertently used (+)-B-methoxydiisopinocampheylborane (derived from (-)-


-pinene) instead of the required (-)-Ipc₂BOMe (derived from (+)-

-pinene). Verify the optical rotation of your starting borane reagent before use.

Q: I am seeing a 60:40 mixture of anti and syn diastereomers. How do I fix this? A: Diastereoselectivity is a direct readout of the crotylborane's E/Z geometry. A 60:40 ratio indicates incomplete stereoretention during metalation. This usually happens if the Schlosser's base (KOtBu/n-BuLi) metalation of (E)-2-butene was conducted at temperatures warmer than -45 °C, allowing the kinetically favored (E)-crotylpotassium to isomerize to the thermodynamically more stable (Z)-crotylpotassium. Ensure strict internal temperature control using a cryogenic probe.

Q: Why is BF₃·OEt₂ added, and what happens if I add too much? A: BF₃·OEt₂ acts as a Lewis acid to precipitate potassium methoxide as K[BF₃OMe], thereby converting the unreactive "ate" complex into the highly reactive, neutral (-)-Ipc₂B(E-crotyl) species. If excess BF₃·OEt₂ is used, the free Lewis acid can coordinate directly to the acetaldehyde. This triggers a background, uncatalyzed Mukaiyama-type addition that bypasses the highly ordered Zimmerman-Traxler transition state, destroying both diastereo- and enantioselectivity[2].

Q: Can I use alternative allylboron species to avoid the oxidative workup? A: Yes. While the Brown crotylation is the historical standard, recent advancements in allylboron species have introduced highly stable, pinacol-derived crotylboronates (crotyl-Bpin) that can be activated by chiral Lewis acids or transition metals, bypassing the need for harsh H₂O₂/NaOH oxidative cleavage[3]. However, for unfunctionalized aliphatic aldehydes like acetaldehyde, the classical Brown protocol remains the most reliable for achieving dr > 20:1.

References[1] Title: Synthesis of the C1–C17 Macrolactone of Tedanolide

Source: thieme-connect.de URL: 1] Title: Total Syntheses and Stereochemical Assignment of Acremolides A and B Source: nih.gov URL: 2] Title: Stereochemistry of the Allylation and Crotylation Reactions of α-Methyl-β-hydroxy Aldehydes with Allyl- and Crotyltrifluorosilanes Source: researchgate.net URL: 3] Title: Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis Source: acs.org URL:

Sources

Optimization

Side reactions in the synthesis of allylic alcohols and their prevention

Welcome to the technical support center for allylic alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for allylic alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The content is structured in a practical, question-and-answer format to directly address challenges encountered in the laboratory.

Table of Contents
  • FAQs: Reduction of α,β-Unsaturated Carbonyls

    • My reduction of an enone yielded the saturated ketone/alcohol instead of the desired allylic alcohol. Why did this happen and how can I promote 1,2-selectivity?

    • I'm observing over-reduction of the double bond in my product. What conditions can prevent this?

  • Troubleshooting Guide: Organometallic Additions to α,β-Unsaturated Carbonyls

    • My Grignard reaction is giving a low yield of the allylic alcohol, with the major byproduct being the result of conjugate addition. How can I fix this?

    • My reaction with a sterically hindered ketone is failing, and I'm mostly recovering the starting material. What's the issue?

  • Advanced Topics: Stereoselectivity and Protective Group Management

    • How can I control the diastereoselectivity of nucleophilic additions to generate a specific stereoisomer of a chiral allylic alcohol?

    • My silyl protecting group was cleaved during the reaction. How can I choose a more robust protecting group?

FAQs: Reduction of α,β-Unsaturated Carbonyls

The selective reduction of an α,β-unsaturated carbonyl compound to an allylic alcohol is a cornerstone of organic synthesis. However, competition between 1,2-reduction (at the carbonyl) and 1,4-reduction (conjugate addition) is a frequent challenge.

Q1: My reduction of an enone yielded the saturated ketone/alcohol instead of the desired allylic alcohol. Why did this happen and how can I promote 1,2-selectivity?

A1: Cause & Mechanism

This outcome indicates that 1,4-conjugate addition is the dominant reaction pathway. The selectivity between 1,2- and 1,4-addition is governed by the principles of Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the alkene is a "soft" electrophilic center.

  • Hard Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are considered "hard" nucleophiles and tend to favor 1,4-addition, especially with enones. Standard Sodium Borohydride (NaBH₄) in protic solvents like methanol or ethanol can also lead to significant amounts of the 1,4-addition product.[1]

  • Soft Hydride Reagents: To favor the desired 1,2-addition, a "harder" carbonyl needs to be presented to the hydride, or a "softer" hydride reagent needs to be modified.

The most reliable method to enhance 1,2-selectivity is the Luche Reduction , which uses Sodium Borohydride in combination with a Lanthanide salt, typically Cerium(III) Chloride (CeCl₃).[1][2] The Ce³⁺ ion is a strong Lewis acid that coordinates to the carbonyl oxygen. This coordination increases the electrophilicity (hardness) of the carbonyl carbon, making it a much more attractive target for the hydride, thus dramatically favoring the 1,2-reduction pathway.[1]

Troubleshooting Workflow: 1,2- vs. 1,4-Reduction

G start Problem: Saturated Ketone/Alcohol Byproduct reagent Which reducing agent was used? start->reagent nabh4 NaBH4 in MeOH/EtOH reagent->nabh4 lialh4 LiAlH4 reagent->lialh4 luche Luche Conditions (NaBH4/CeCl3) reagent->luche sol_nabh4 High chance of 1,4-addition. Switch to Luche Reduction. nabh4->sol_nabh4 sol_lialh4 Hard reagent, prone to 1,4-addition. Not recommended for this transformation. Use Luche Reduction. lialh4->sol_lialh4 sol_luche Check CeCl3 quality (must be heptahydrate and properly stored). Ensure low temperature (-78 °C). luche->sol_luche

Caption: Troubleshooting 1,4-addition side reactions.

Protocol: Chemoselective Luche Reduction of an Enone

This protocol provides a general method for the 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol.

Materials:

  • α,β-unsaturated ketone (1.0 equiv)

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (1.1 equiv)

  • Methanol (MeOH), ACS grade

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon), add the α,β-unsaturated ketone (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv).

  • Dissolution: Add methanol to achieve a substrate concentration of approximately 0.1 M. Stir the mixture at room temperature for 10-15 minutes until the solids are fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for an additional 10 minutes to ensure thermal equilibrium.

  • Addition of Reductant: Add NaBH₄ (1.1 equiv) portion-wise over 5-10 minutes. Be cautious of initial foaming.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of 1 M aqueous HCl at -78 °C until the pH is ~4-5.

  • Workup: Allow the mixture to warm to room temperature. Reduce the methanol volume under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Q2: I'm observing over-reduction of the double bond in my product. What conditions can prevent this?

A2: Cause & Prevention

Over-reduction, where both the carbonyl and the alkene are reduced to form a saturated alcohol, is a common issue with powerful, unselective reducing agents.

  • Catalytic Hydrogenation: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) with H₂ are highly effective at reducing carbon-carbon double bonds and will almost certainly lead to the saturated alcohol.

  • Strong Hydride Reagents: As discussed, reagents like LiAlH₄ can sometimes lead to over-reduction, although 1,4-addition is often the more prevalent side reaction.

Prevention Strategies:

  • Luche Reduction: This is the premier method for avoiding over-reduction. The cerium-activated carbonyl is so reactive that it is reduced much faster than the isolated double bond of the allylic alcohol product.

  • DIBAL-H at Low Temperature: Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is another excellent choice for the 1,2-reduction of enones and enals without affecting the double bond.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a transfer hydrogenation method using a Lewis acid catalyst (e.g., Al(OiPr)₃) and an alcohol solvent like isopropanol. It is highly selective for carbonyls over alkenes.[3][4]

ReagentTypical Selectivity for EnonesCommon Side Reactions
NaBH₄/CeCl₃ >99% 1,2-ReductionMinimal
DIBAL-H (-78 °C) >95% 1,2-ReductionPotential for over-reduction if warmed
LiAlH₄ Variable, often favors 1,41,4-addition, over-reduction
H₂/Pd-C ~0% 1,2-ReductionComplete saturation of double bond

Troubleshooting Guide: Organometallic Additions

The addition of organometallic reagents like Grignard or organolithium reagents to α,β-unsaturated carbonyls is a powerful C-C bond-forming reaction. However, it is plagued by the same 1,2- vs. 1,4-selectivity issues seen in reductions.

Q1: My Grignard reaction is giving a low yield of the allylic alcohol, with the major byproduct being the result of conjugate addition. How can I fix this?

A1: Diagnosis & Solution

Grignard (RMgX) and organolithium (RLi) reagents are hard nucleophiles and are expected to favor 1,2-addition.[5][6] However, several factors can push the reaction towards the undesired 1,4-pathway.

Causality:

  • Steric Hindrance: If the carbonyl carbon is sterically congested, the reagent may preferentially attack the more accessible β-carbon.[6]

  • Copper Contamination: Trace amounts of copper salts in glassware or reagents can catalyze 1,4-addition. Organocuprates (Gilman reagents) are specifically used to perform 1,4-additions.[5]

  • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable 1,4-adduct.

Preventative Measures:

  • Lower the Temperature: Perform the addition at very low temperatures (-78 °C is standard) to favor the kinetically controlled 1,2-adduct.

  • Use Lewis Acids: Just as in the Luche reduction, adding a strong Lewis acid like CeCl₃ can activate the carbonyl and strongly promote 1,2-addition. The Grignard reagent is added to a pre-mixed solution of the enone and anhydrous CeCl₃.

  • Inverse Addition: Add the enone solution slowly to the Grignard reagent solution (instead of the other way around). This keeps the concentration of the enone low and can suppress side reactions.

  • Ensure Copper-Free Glassware: If 1,4-addition is persistent and unexpected, consider acid-washing your glassware to remove any trace metal catalysts.

Q2: My reaction with a sterically hindered ketone is failing, and I'm mostly recovering the starting material. What's the issue?

A2: Diagnosis & Solution

With highly hindered ketones, two side reactions often outcompete the desired nucleophilic addition: enolization and reduction .[7]

Mechanism of Failure:

  • Enolization: The Grignard reagent can act as a base, abstracting an α-proton from the ketone to form an enolate. After aqueous workup, this simply regenerates the starting ketone. This is especially problematic with bulky Grignard reagents.[7]

  • Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon (e.g., n-propylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state. This reduces the ketone to a secondary alcohol.[7]

Reaction Pathway Decision Diagram

G start Grignard + Hindered Ketone path_decision Reaction Pathway? start->path_decision add 1,2-Addition (Desired) path_decision->add Low Steric Hindrance enol Enolization (Base) path_decision->enol High Steric Hindrance Bulky Grignard reduc Reduction (β-Hydride) path_decision->reduc Grignard has β-Hydrogens outcome_add Tertiary Allylic Alcohol add->outcome_add outcome_enol Recovered Starting Material enol->outcome_enol outcome_reduc Secondary Allylic Alcohol reduc->outcome_reduc

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Diastereomeric Chiral Alcohols

Welcome to the Technical Support Center for chiral separations. The purification of chiral alcohols from diastereomeric impurities—often generated during asymmetric synthesis, ketone reduction, or aldol reactions—is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral separations. The purification of chiral alcohols from diastereomeric impurities—often generated during asymmetric synthesis, ketone reduction, or aldol reactions—is a critical bottleneck in pharmaceutical development.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind separation failures and provide self-validating methodologies to ensure your purification workflows are robust, scalable, and scientifically sound.

Section 1: Diagnostic Workflow for Diastereomer Purification

Choosing the wrong purification strategy leads to wasted solvent, degraded samples, and lost time. The flowchart below outlines the decision-making process based on the physical properties and scale requirements of your chiral alcohol mixture.

G Start Diastereomeric Chiral Alcohol Mixture Volatile Is the compound highly volatile? Start->Volatile GC Chiral GC Separation Volatile->GC Yes PrepScale Preparative Scale Purification Needed? Volatile->PrepScale No SFC Preparative SFC (scCO2 + Modifier) PrepScale->SFC Direct Separation Enzyme Enzymatic Kinetic Resolution (DKR) PrepScale->Enzyme Biocatalytic Route Deriv Derivatization-Assisted Normal-Phase HPLC SFC->Deriv Poor Resolution (Rs < 1.5)

Diagnostic workflow for selecting the optimal diastereomer purification strategy.

Section 2: Preparative Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has largely superseded standard preparative HPLC for chiral separations. By utilizing supercritical carbon dioxide (


) mixed with polar modifiers, SFC offers liquid-like solvating power with gas-like viscosity.
Troubleshooting & FAQs

Q: Why are my diastereomeric alcohols co-eluting as a broad peak on standard reversed-phase HPLC? A: Diastereomers of aliphatic chiral alcohols often possess nearly identical hydrophobicities, rendering C18 columns ineffective. SFC solves this by relying on orthogonal interactions (hydrogen bonding, dipole-dipole, and steric inclusion) rather than purely hydrophobic partitioning. The high diffusivity of


 enhances mass transfer, resulting in sharper peaks and baseline resolution even for structurally similar diastereomers [1].

Q: How do I select the right Chiral Stationary Phase (CSP) for my alcohol? A: Method development should be empirical but data-driven. Immobilized polysaccharide-based columns are the industry standard. Based on historical screening data of over 4,000 chiral separations, start your screening with the columns listed in the table below [2].

Table 1: Historical Success Rates for Chiral Stationary Phases in SFC

Chiral Stationary Phase (CSP)Success Rate (%)Primary Interaction Mechanism
Chiralpak AD-H (Amylose-based)46.9%Hydrogen bonding,

, steric inclusion
Chiralpak IC (Cellulose-based)15.1%Hydrogen bonding, dipole-dipole
Chiralcel OD-H (Cellulose-based)10.8%Hydrogen bonding,

, steric inclusion
Protocol 1: Self-Validating SFC Method Development

Causality: Modifying the density of the supercritical fluid directly alters its solvating power. By systematically tuning pressure and temperature, you control the retention factor (


).
  • Column Screening: Plumb AD-H, IC, and OD-H columns into the SFC selection valve.

  • Modifier Gradient: Run a screening gradient of 5% to 50% Methanol (with 0.1% diethylamine to suppress peak tailing if basic moieties are present) in

    
     at 3.0 mL/min.
    
  • Isocratic Optimization: Once a partial separation is observed, switch to an isocratic method at the elution concentration.

  • Density Tuning (Self-Validation): If resolution (

    
    ) is < 1.5, increase backpressure from 100 bar to 150 bar. Validation: The retention time should predictably decrease as fluid density increases. If resolution drops, revert pressure and lower the temperature to 35 °C to increase chiral recognition interactions.
    

Section 3: Derivatization-Assisted Normal-Phase HPLC

When direct SFC or HPLC fails due to negligible physical differences between diastereomers (e.g., long-chain aliphatic alcohols), we must artificially amplify their stereochemical differences.

Troubleshooting & FAQs

Q: Direct chromatography failed. How can I separate these stubborn aliphatic diastereomers? A: You must alter the molecular geometry. By esterifying the racemic or diastereomeric alcohol with a bulky chiral auxiliary like (S)-(+)-M


NP acid  (2-methoxy-2-(1-naphthyl)propionic acid), you create diastereomeric esters. The massive naphthyl group forces the flexible alkyl chains of the alcohol into rigid, distinct spatial arrangements. These amplified differences allow for easy separation on inexpensive, normal-phase silica gel [3].

Q: How do I verify the absolute configuration before I cleave the auxiliary? A: This is a self-validating system. The absolute configuration of the M


NP ester can be unambiguously determined using the 

-NMR diamagnetic anisotropy method. The naphthyl ring shields specific protons on the alcohol moiety, causing predictable NMR shifts that confirm the stereochemistry prior to final hydrolysis [3].

DerivWorkflow Mix Alcohol Mixture Reagent Add Chiral Auxiliary (S)-(+)-MαNP acid Mix->Reagent Esters Diastereomeric Esters Reagent->Esters EDC/DMAP HPLC Silica Gel HPLC Esters->HPLC Amplified Differences PureEster Isolated Ester HPLC->PureEster Hydrolysis LiOH Hydrolysis PureEster->Hydrolysis PureAlc Pure Chiral Alcohol Hydrolysis->PureAlc Cleavage

Workflow for diastereomer separation via chiral auxiliary derivatization and hydrolysis.

Protocol 2: M NP Acid Derivatization and Cleavage
  • Esterification: Dissolve the alcohol mixture (1 eq) and (S)-(+)-M

    
    NP acid (1.2 eq) in anhydrous 
    
    
    
    . Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir at room temperature for 4 hours.
  • Separation: Concentrate the mixture and load onto a standard silica gel column. Elute with Hexane/Ethyl Acetate (typically 20:1). The amplified steric bulk will result in baseline separation (

    
    ) [4].
    
  • Hydrolysis: Dissolve the isolated diastereomeric ester in THF/Water (3:1). Add LiOH (3 eq) and stir at 40 °C until cleavage is complete. Extract with diethyl ether to recover the enantiopure/diastereopure alcohol.

Section 4: Enzymatic Dynamic Kinetic Resolution (DKR)

Biocatalysis offers unparalleled stereoselectivity. Lipases, such as Candida antarctica Lipase B (CAL-B), possess highly structured active sites that flawlessly differentiate the geometry of tetrahedral carbon centers.

Troubleshooting & FAQs

Q: My standard enzymatic kinetic resolution (EKR) stalls at exactly 50% yield. How do I improve this? A: Standard EKR is thermodynamically limited to a 50% yield because the enzyme only reacts with one stereoisomer. To overcome this, implement Dynamic Kinetic Resolution (DKR) . By adding a transition metal catalyst (e.g., Ruthenium or Iron) to the reaction, the unreacted, undesired alcohol isomer is continuously racemized in situ. The enzyme continually siphons off the correct isomer, driving the theoretical yield to 100% [5].

Q: Why use isopropenyl acetate instead of standard vinyl acetate as the acyl donor? A: Isopropenyl acetate produces acetone as a byproduct, whereas vinyl acetate produces acetaldehyde. Acetaldehyde can deactivate the metal racemization catalyst and degrade the enzyme over time. Acetone is inert and thermodynamically stable, protecting the catalytic cycle.

Protocol 3: Metal/Lipase Co-Catalyzed DKR

Causality: The success of DKR relies on matching the rate of metal-catalyzed racemization with the rate of enzyme-catalyzed acylation.

  • Setup: In a Schlenk flask under Argon, combine the chiral alcohol mixture (1 mmol), CAL-B (30 mg), and a Ruthenium racemization catalyst (e.g., Shvo's catalyst, 5 mol%) in anhydrous toluene (5 mL).

  • Acyl Donor Addition: Add isopropenyl acetate (3 mmol).

  • Reaction & Self-Validation: Stir at 40 °C. Validation: Monitor the reaction via GC. The production of acetone (byproduct) will stoichiometrically match the conversion rate of the alcohol to the ester. Once acetone production plateaus, the reaction is complete.

  • Isolation: Filter the mixture through Celite to remove the immobilized enzyme. Concentrate the filtrate and separate the highly polar unreacted trace impurities from the acylated enantiopure ester via short-path flash chromatography.

References

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Sphinx Knowledge House. Available at:[Link]

  • Supercritical Fluid Chromatography: Volume 2. Dokumen.pub. Available at:[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Harada, N. Molecules (2016). Available at:[Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry (2021). Available at:[Link]

Optimization

Technical Support Center: (2R,3R)-3-Methylpent-4-en-2-ol Integrity Management

[1] Current Status: Operational Ticket Focus: Stability Enhancement & Storage Protocol Applicable CAS: 74080-50-5 (and enantiomers)[1] Executive Summary: The Molecule & Its Fragility (2R,3R)-3-Methylpent-4-en-2-ol is a h...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket Focus: Stability Enhancement & Storage Protocol Applicable CAS: 74080-50-5 (and enantiomers)[1]

Executive Summary: The Molecule & Its Fragility

(2R,3R)-3-Methylpent-4-en-2-ol is a high-value chiral homoallylic alcohol, frequently generated via Roush or Brown Crotylation .[1] It serves as a critical "stereotriad" building block for polyketide natural products (e.g., macrolides).

Why it fails: As a low-molecular-weight secondary alcohol (


, MW: 100.16  g/mol ), it sits at the intersection of three degradation risks:
  • Volatility: High vapor pressure leads to "invisible" mass loss.

  • Oxidative Instability: The secondary hydroxyl group is prone to oxidation to the ketone, while the terminal alkene is susceptible to radical polymerization.

  • Acid Sensitivity: Homoallylic alcohols can undergo acid-catalyzed dehydration (elimination) to form conjugated dienes.[1]

Critical Storage Parameters

Do not deviate from these baselines. Data indicates a degradation rate increase of ~2-fold for every 10°C rise in storage temperature.

Storage Condition Matrix
ParameterRecommended SettingFailure Mode if Neglected
Temperature -20°C (Freezer) Polymerization; Accelerated Oxidation; Volatile Loss.[1]
Atmosphere Argon (Ar) Oxygen induces radical formation at the allylic position; Moisture alters optical rotation.[1]
Container Amber Glass + Teflon Liner Clear glass allows UV-radical initiation.[1] Polyethylene caps leach plasticizers.[1]
Stabilizer None (High Purity) Note:[1] BHT (0.05%) can be added if the alkene is the primary concern, but it complicates NMR analysis.
Degradation Logic Map

The following diagram illustrates the chemical causality behind storage failures.

DegradationPathways Start (2R,3R)-3-Methylpent-4-en-2-ol (Intact) Ketone 3-Methyl-4-penten-2-one (Oxidation Product) Start->Ketone Slow Oxidation Diene Conjugated Diene (Dehydration Product) Start->Diene Elimination (-H2O) Polymer Oligomers/Gums (Radical Polymerization) Start->Polymer Radical Chain O2 Oxygen Exposure O2->Ketone O2->Polymer Acid Trace Acid/Silica Acid->Diene Heat Heat (>25°C) Heat->Polymer

Figure 1: Mechanistic pathways of degradation.[1] Oxygen drives ketone formation and polymerization; acidity drives dehydration.

Troubleshooting Guide (Help Desk)

Ticket #001: "My sample volume decreased significantly, but purity looks fine."

Diagnosis: Volatile Mass Transfer.[1] Root Cause: The compound has a low boiling point relative to its molecular weight. Standard polyethylene caps allow slow vapor transmission, or the seal was insufficient at -20°C (where materials contract).[1] Corrective Action:

  • Immediate: Transfer to a vial with a PTFE (Teflon)-lined screw cap .

  • Seal: Wrap the cap junction with Teflon tape (not Parafilm, which becomes brittle and permeable at -20°C).[1]

  • Audit: Weigh the vial before and after storage to track loss.

Ticket #002: "NMR shows a new doublet near 2.1 ppm and loss of the carbinol proton."

Diagnosis: Oxidation to Ketone.[1] Root Cause: Exposure to atmospheric oxygen or residual oxidant from a previous step (e.g., if prepared via oxidative cleavage). Corrective Action:

  • Purification: The ketone is more volatile; attempt Kugelrohr distillation at low temperature/high vacuum.

  • Prevention: Implement the Freeze-Pump-Thaw cycle (see Protocol A) before re-sealing.[1]

Ticket #003: "The liquid has turned yellow and viscous."

Diagnosis: Oligomerization/Polymerization.[1] Root Cause: Radical polymerization of the terminal alkene, likely initiated by light (UV) or peroxides. Corrective Action:

  • Salvage: Attempt flash chromatography on silica (neutralized) to separate the monomer from the polymer gum.

  • Prevention: Switch to Amber Glass vials immediately. If storing for >6 months, add 500 ppm BHT (Butylated hydroxytoluene) as a radical scavenger.

Standard Operating Procedures (SOPs)

SOP-A: The Freeze-Pump-Thaw Cycle (Degassing)

Required for long-term storage (>2 weeks).[1]

  • Setup: Connect the storage flask (Schlenk flask preferred) to a high-vacuum manifold.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the alcohol is solid.
    
  • Pump: Open the flask to vacuum for 5–10 minutes. (Air is removed; the solid compound does not evaporate).

  • Thaw: Close the vacuum valve. Remove the flask from

    
     and thaw in a warm water bath. Gas bubbles will escape the liquid.
    
  • Repeat: Perform steps 2–4 a total of three times .

  • Backfill: Backfill with high-purity Argon and seal immediately.[1]

SOP-B: Neutralization of Glassware

Required to prevent acid-catalyzed dehydration.[1]

  • Soak all storage vials in a 5% KOH/Isopropanol bath for 2 hours.

  • Rinse thoroughly with deionized water, then acetone.

  • Oven dry at 120°C.

  • Why? This removes acidic sites on the glass surface that can catalyze the elimination of water to form the diene.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a solution (e.g., DCM or THF)? A: Not recommended for long term. Chlorinated solvents (DCM) can become acidic over time (forming HCl), triggering dehydration.[1] Ethers (THF) form peroxides, triggering polymerization. Store neat (pure liquid) whenever possible.[1]

Q: I see a small impurity at ~5.8 ppm in the proton NMR. Is this degradation? A: Check the coupling. If it is a complex multiplet, it might be the conjugated diene resulting from water elimination. If it is a sharp singlet or doublet, check for solvent contamination.

Q: Is Parafilm sufficient for sealing? A: No. Parafilm is permeable to oxygen over long periods and loses elasticity at -20°C. Use Teflon tape or electrical tape over a PTFE-lined cap.[1]

Workflow Visualization

StorageWorkflow cluster_fail Failure Loop Synthesis Synthesis/Purification (Roush Crotylation) Check QC: 1H NMR & Optical Rotation Synthesis->Check Check->Synthesis Fail (Repurify) VialPrep Vial Prep: Amber Glass + Base Wash Check->VialPrep Pass Transfer Transfer & Degas (Freeze-Pump-Thaw) VialPrep->Transfer Seal Seal: PTFE Cap + Teflon Tape Transfer->Seal Store Store: -20°C Freezer Seal->Store

Figure 2: Optimal workflow from synthesis to long-term storage.

References

  • Roush, W. R., et al. (1985). "Diastereo- and enantioselective aldehyde addition reactions of 2-allyl-1,3,2-dioxaborolane-4,5-dicarboxylic esters (tartrate allylboronates)." Journal of the American Chemical Society.[2][3] [1]

  • Brown, H. C., & Bhat, K. S. (1986). "Chiral synthesis via organoboranes. 7. Effect of the leaving group on the reaction of (Z)-crotylboronates with aldehydes."[1] Journal of the American Chemical Society.[2][3] [1]

  • Sigma-Aldrich. "Handling and Storage of Air-Sensitive Reagents (Technical Bulletin AL-134)."

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for drying solvents and stabilizing volatile alcohols).[1]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (2r,3r)-3-Methylpent-4-en-2-ol

Welcome to the technical support center for the bulk production of (2r,3r)-3-Methylpent-4-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bulk production of (2r,3r)-3-Methylpent-4-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this valuable chiral intermediate. As a versatile building block, precise control over its stereochemistry is paramount for its application in pharmaceuticals and fine chemicals.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and scale-up experience.

Section 1: Strategic Synthesis Decisions for Scale-Up (FAQs)

When transitioning from bench-scale synthesis to bulk production, the initial choice of synthetic route is the most critical decision. It dictates not only the process economics but also the safety and control parameters of the entire campaign.

Q1: What are the primary synthetic routes to (2r,3r)-3-Methylpent-4-en-2-ol, and which is most suitable for scale-up?

A1: There are two principal, industrially viable strategies for synthesizing this chiral alcohol:

  • Diastereoselective Grignard Addition: This classic organometallic approach involves the reaction of vinylmagnesium bromide with a chiral aldehyde, such as (2R)-2-methylbutanal. The pre-existing stereocenter in the aldehyde directs the stereochemical outcome of the reaction. While a powerful C-C bond-forming reaction, it presents significant safety and control challenges at scale.[3][4]

  • Asymmetric Chemoenzymatic Reduction: This modern approach utilizes an alcohol dehydrogenase (ADH) enzyme to reduce the prochiral ketone, 3-methyl-4-penten-2-one, with high enantioselectivity and diastereoselectivity.[1][5] This method is often considered "greener" and can be highly specific, but requires expertise in biocatalysis and can involve higher initial development costs.[6][7]

For this guide, we will focus on the Diastereoselective Grignard Addition route. While more hazardous, it is a common industrial method that presents numerous, well-characterized scale-up challenges that benefit from a detailed troubleshooting guide. The principles discussed here are broadly applicable to many large-scale organometallic reactions.

Q2: Why is the Grignard reaction so challenging to scale up?

A2: The primary difficulties with scaling Grignard reactions stem from three core issues:[8]

  • Reaction Initiation: The reaction between magnesium metal and the alkyl/vinyl halide must be initiated. This initiation can be sluggish or unpredictable, leading to a dangerous scenario where a large amount of unreacted halide accumulates. When the reaction finally initiates, it can proceed with explosive speed, causing a thermal runaway.[9]

  • Extreme Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[4] Heat removal becomes a critical engineering challenge at larger volumes, as the surface-area-to-volume ratio of the reactor decreases. Inadequate cooling can lead to solvent boiling, dangerous pressure buildup, and product degradation.

  • Air and Moisture Sensitivity: Grignard reagents are highly reactive towards water, oxygen, and even carbon dioxide.[10] Maintaining a strictly inert and anhydrous environment is essential for both yield and safety, a task that becomes more complex in large-scale reactors.

Section 2: Troubleshooting Guide for Bulk Grignard Synthesis

This section addresses common problems encountered during the scale-up of the Grignard synthesis of (2r,3r)-3-Methylpent-4-en-2-ol.

Category 1: Reaction Initiation & Control

Q3: My large-scale Grignard reaction fails to initiate. What are the common causes and solutions?

A3: This is a frequent and serious issue. The root cause is almost always a passivation layer on the magnesium metal or the presence of inhibitors.

  • Causality: The magnesium surface is typically coated with a thin layer of magnesium oxide, which prevents it from reacting with the vinyl bromide. Trace amounts of water in the solvent or on the glassware will also quench the reaction immediately.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware was rigorously flame-dried or oven-dried and assembled hot under a positive pressure of inert gas (Argon or Nitrogen).[3] Solvents must be of high purity and passed through a solvent purification system or freshly distilled from a suitable drying agent.

    • Magnesium Activation: The magnesium turnings must be activated. For large-scale work, mechanical activation (crushing the turnings in a dry mortar and pestle under an inert atmosphere just before use) is effective. Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is also standard practice.[10] The disappearance of the iodine's purple color is an indicator of activation.

    • Initiate with a Concentrate: Begin by adding only a small fraction (5-10%) of your total solvent to the activated magnesium. Then, add a small aliquot of the vinyl bromide. A gentle warming of this concentrated mixture with a heat gun may be necessary. Look for signs of reaction (slight bubbling, warming, cloudiness) before beginning the main addition.[9]

    • NEVER add the full volume of halide before initiation is confirmed. This is the primary cause of runaway reactions.[4]

Q4: The reaction initiated violently, leading to a rapid temperature spike and solvent loss. How can I prevent this thermal runaway?

A4: A runaway reaction indicates that the rate of heat generation has exceeded the system's heat removal capacity.

  • Causality: This typically happens when initiation is delayed, allowing a large concentration of the halide to build up before reacting all at once.[8] It can also be caused by adding the reagents too quickly.

  • Preventative Measures:

    • Controlled Addition: Use a pressure-equalizing dropping funnel or a syringe pump for the slow, controlled addition of the vinyl bromide solution. The addition rate should be carefully managed to keep the internal reaction temperature within a safe, pre-determined range (e.g., 35-45°C).[11]

    • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller). An external ice bath should always be on standby for emergency cooling.[4]

    • Dilution: Running the reaction at a lower concentration can help moderate the heat output, although this may impact reactor throughput.[11]

    • Solvent Choice: For scale-up, using Tetrahydrofuran (THF) is often preferred over diethyl ether. Its higher boiling point (66°C vs 34.6°C) provides a wider and safer operating window to manage the exotherm.[3]

Category 2: Yield & Selectivity

Q5: My diastereomeric ratio (d.r.) is poor, with significant formation of the undesired (2r,3s) isomer. How can I improve the selectivity for the (2r,3r) product?

A5: Achieving high diastereoselectivity is a function of controlling the transition state geometry of the nucleophilic addition. This is influenced by temperature, solvent, and the nature of the electrophile.

  • Causality: The addition of the vinyl Grignard to the chiral aldehyde can proceed through different transition states (e.g., Felkin-Anh or chelation-controlled models), leading to different diastereomers.[12] Lower temperatures generally favor the more ordered transition state required for high selectivity.

  • Optimization Strategies:

    • Lower the Reaction Temperature: This is the most critical parameter. After initiation, cool the reaction mixture significantly before and during the addition of the aldehyde. Performing the addition at -78°C (dry ice/acetone bath) is common for maximizing selectivity in stereoselective organometallic additions.

    • Solvent Effects: Non-coordinating solvents can favor certain transition states. While THF is necessary for Grignard formation, exploring solvent mixtures for the addition step itself can sometimes improve selectivity. However, for a one-pot scale-up process, temperature control remains the most practical lever.

    • Chelating Agents: The addition of certain Lewis acids or salts can sometimes promote a chelation-controlled transition state, potentially altering or improving the d.r. This adds complexity and cost to the process and must be evaluated on a case-by-case basis.

The following table illustrates the expected impact of temperature on diastereoselectivity, based on general principles of stereoselective reactions.[13][14]

ParameterCondition ACondition BExpected OutcomeRationale
Addition Temperature 25°C (Room Temp)-78°C (Dry Ice/Acetone)Condition B will show a significantly higher d.r. favoring the (2r,3r) isomer.Lower thermal energy allows the reaction to proceed exclusively through the lowest-energy, most-ordered transition state, enhancing selectivity.[15]
Rate of Addition Fast (10 min)Slow (2 hours)Condition B will yield better selectivity.A slow addition rate prevents localized temperature spikes within the reactor, maintaining the desired low temperature for the entire reaction mass.[11]

Q6: My overall yield is low, and I'm isolating a significant amount of a high-boiling side product. What is happening?

A6: This is likely due to Wurtz coupling, a common side reaction in Grignard synthesis.

  • Causality: The Grignard reagent (R-MgX) can react with the unreacted halide (R-X) to form a coupled product (R-R). In this case, vinylmagnesium bromide reacts with vinyl bromide to form 1,3-butadiene, which can then polymerize under the reaction conditions.[16][17]

  • Mitigation Strategies:

    • Slow Addition: As with thermal control, a slow addition of the vinyl bromide to the magnesium ensures that it reacts to form the Grignard reagent before it can encounter a high concentration of already-formed reagent.

    • Use High-Quality Magnesium: Use finely divided or highly activated magnesium to ensure a fast rate of Grignard formation, minimizing the residence time of free vinyl bromide in the reactor.

    • Continuous Processing: Modern scale-up often employs continuous stirred-tank reactors (CSTRs) or flow reactors. These systems maintain a very small reaction volume at any given time, allowing for precise control of stoichiometry and temperature, which drastically reduces side reactions like Wurtz coupling.[8][16]

Section 3: Scale-Up Protocol & Workflow

This section provides a generalized, step-by-step protocol for the synthesis at a multi-liter scale. Note: This is a template and must be adapted and rigorously risk-assessed for your specific equipment and facility.[3][11]

Experimental Protocol: Synthesis of (2r,3r)-3-Methylpent-4-en-2-ol (5L Scale)
  • Reactor Preparation:

    • Assemble a 10L jacketed glass reactor equipped with a mechanical overhead stirrer, a reflux condenser with an inert gas inlet, a thermocouple for internal temperature monitoring, and a 1L pressure-equalizing dropping funnel.

    • Rigorously dry all glassware in an oven at 120°C overnight and assemble while hot under a strong flow of dry argon. Maintain a positive argon pressure throughout the reaction.[3]

  • Magnesium Activation:

    • Charge the reactor with magnesium turnings (e.g., 1.2 equivalents).

    • Add a single crystal of iodine. Stir until the purple color fades.

  • Grignard Formation:

    • Add 500 mL of anhydrous THF to the reactor.

    • Prepare a solution of vinyl bromide (1.1 equivalents) in 2L of anhydrous THF in the dropping funnel.

    • Add ~50 mL of the vinyl bromide solution to the magnesium slurry. If the reaction does not initiate (observe a temperature rise to ~35-40°C), gently warm the reactor.

    • Once initiation is confirmed, begin the dropwise addition of the remaining vinyl bromide solution, maintaining the internal temperature between 40-45°C by using the reactor's cooling jacket. This addition may take 2-3 hours.

    • After the addition is complete, stir the resulting dark grey/black solution for another hour at 40°C.

  • Aldehyde Addition:

    • Cool the reactor to -70°C using a suitable chilling fluid (e.g., acetone/dry ice slush circulated through the jacket).

    • Prepare a solution of (2R)-2-methylbutanal (1.0 equivalent) in 1L of anhydrous THF.

    • Slowly add the aldehyde solution to the Grignard reagent via a cannula or dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed -65°C.

  • Quenching and Workup:

    • After the addition is complete, let the reaction stir for an additional hour at -70°C.

    • Allow the reactor to warm slowly to -10°C.

    • Prepare a separate vessel with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Under vigorous stirring, slowly and carefully transfer the reaction mixture to the NH₄Cl solution. This is a highly exothermic quench; control the rate of addition to maintain the quench temperature below 20°C.[10]

    • Separate the organic layer. Extract the aqueous layer twice with a suitable solvent (e.g., methyl tert-butyl ether, MTBE).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is a volatile alcohol.[2] Purify by fractional vacuum distillation to separate the desired product from any unreacted starting materials and high-boiling impurities.

Workflow and Troubleshooting Diagram

The following diagram outlines the critical workflow for the scale-up process and a decision tree for troubleshooting low diastereoselectivity.

Scale_Up_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Analysis cluster_troubleshooting Troubleshooting: Low Diastereoselectivity P1 Rigorous Drying of Glassware & Reactor P2 Solvent Purification (Anhydrous) P1->P2 P3 Magnesium Activation (Iodine/Mechanical) P2->P3 R1 Grignard Formation: Slow Vinyl Bromide Addition (Control T < 45°C) P3->R1 Initiate Reaction R2 Cool Reactor to -78°C R1->R2 R3 Aldehyde Addition: Slow Addition (Control T < -65°C) R2->R3 R4 Controlled Quench (Sat. NH4Cl) R3->R4 I1 Extraction & Drying R4->I1 Crude Product I2 Fractional Vacuum Distillation I1->I2 A1 QC Analysis: Chiral GC/HPLC for d.r. NMR for Structure I2->A1 T1 Problem: Poor d.r. in QC Analysis A1->T1 Feedback Loop T2 Check Aldehyde Addition Temperature Logs T1->T2 T3 Was T > -65°C? T2->T3 T4 Implement Stricter Cooling Protocol & Slower Addition Rate T3->T4 Yes T5 Investigate Raw Material Purity T3->T5 No

Caption: Workflow for scale-up synthesis and troubleshooting.

Section 4: Analytical Methods for Quality Control (FAQs)

Q7: How do I accurately determine the diastereomeric ratio (d.r.) and chemical purity of my final product at scale?

A7: A robust analytical package is essential for quality control.

  • Diastereomeric Ratio: The most reliable method is Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) .[18][19]

    • Method: A sample of the purified alcohol is injected onto a column with a chiral stationary phase. The two diastereomers will interact differently with the column, resulting in different retention times. The ratio of the peak areas gives the d.r.[20]

    • Derivatization: For better resolution and peak shape in GC, the alcohol can be derivatized to its acetate ester before analysis.[21]

  • Chemical Purity: Standard (non-chiral) GC-FID is used to determine the overall purity by comparing the peak area of the product to any impurities (e.g., residual solvent, starting materials, side products).

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product and ensure no unexpected isomers were formed. The integration of specific, non-overlapping proton signals can also provide an estimate of the d.r.[13]

Section 5: Safety at Scale

Q8: What are the absolute most critical safety precautions when scaling this synthesis from 10g to 1kg?

A8: Beyond the standard use of PPE (flame-retardant lab coat, safety goggles), the following are non-negotiable for scale-up.

  • Work in a Walk-in Fume Hood: All operations involving the Grignard reagent must be conducted in a walk-in chemical fume hood that can contain a potential fire or spill.[3]

  • Inert Atmosphere is Mandatory: Never assume a flask is "dry enough." A robust, positive pressure of an inert gas like argon is required at all times to protect against the pyrophoric nature of the reagent.[10]

  • Emergency Preparedness:

    • NEVER Work Alone. [3]

    • Have a Class D fire extinguisher (for combustible metals) and large buckets of dry sand readily accessible. DO NOT use water or CO₂ extinguishers on a Grignard fire, as they will react violently.[10]

    • Keep an emergency quench bath (e.g., a large container of isopropanol) and a spill kit nearby.

  • Engineered Controls: Use a laboratory jack under the reactor heating/cooling bath to allow for its rapid removal in an emergency.[4] Ensure all clamps and supports are secure.

The following diagram illustrates the logical relationship between hazards and control measures.

Safety_Logic H1 Hazard: Thermal Runaway C1 Engineering Control: Jacketed Reactor with Chiller & Emergency Ice Bath H1->C1 C2 Administrative Control: Slow, Monitored Addition Rate (SOP) H1->C2 H2 Hazard: Fire/Explosion (Pyrophoric Reagent) C3 Engineering Control: Inert Atmosphere (Ar/N₂) Walk-in Fume Hood H2->C3 C5 PPE & Emergency: Class D Extinguisher, Sand FR Lab Coat, No Water! H2->C5 H3 Hazard: Moisture Sensitivity (Yield Loss) H3->C3 C4 Administrative Control: Strict Anhydrous Technique (Dried Glassware/Solvents) H3->C4

Caption: Hazard analysis and control measures for Grignard scale-up.

References

  • Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. ACS Publications.
  • Synthesis of Chiral 3-Methyl-4-penten-2-ol: A Guide for Researchers. Benchchem.
  • Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereoc. Angewandte Chemie International Edition.
  • homoallylic alcohols via allylation with α-boryl-(E)- crotylboronate. The Royal Society of Chemistry.
  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC.
  • Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis | Request PDF. ResearchGate.
  • Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. PMC.
  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia.
  • Developing SOPs for Hazardous Chemical Manipulations. University of Chicago.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.
  • Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology (RSC Publishing).
  • Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation. Benchchem.
  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research - ACS Publications.
  • Chiral Chemicals Industry Trends & Opportunities. Grand View Research.
  • Grignard Reaction. American Chemical Society.
  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo.
  • Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. Benchchem.
  • Grignard reaction safety. YouTube.
  • A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. Benchchem.
  • (2R,3R)-3-Methylpent-4-en-2-ol. SynHet.
  • Synthesis of chiral alcohols from alkenes. a) A typical approach to... ResearchGate.
  • 99438-31-0 | (2S,3S)-3-Methylpent-4-en-2-ol. AiFChem.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • Best Practices for Working with Chemical Reactions in the Lab. ACS Chemical Health & Safety.
  • Development of chiral pharmaceutical fine chemicals through technology fusion | Request PDF. ResearchGate.
  • Fine Chemicals. Chiralvision.
  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate.
  • Ethanol production, purification, and analysis techniques: a review. Biofuels.
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC.
  • Chiral analysis. Wikipedia.
  • How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. ChP.
  • US2068415A - Purification of alcohols. Google Patents.
  • Chiral Intermediates in Drug Synthesis. BOC Sciences.
  • A Comparative Review of 3-Methyl-4-penten-2-ol: Synthesis and Applications. Benchchem.
  • Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon. Iowa State University Digital Repository.
  • Further Purification of Food-Grade Alcohol to Make a Congener-free Product | Request PDF. ResearchGate.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Measuring Chiral Purity. OpenOChem Learn.
  • (2r,3r)-3-Methylpent-4-en-2-ol. PubChem.
  • Asymmetric Synthesis. University of Windsor.
  • Key Concepts in Stereoselective Synthesis. Scripps Research.
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org.
  • Synthesis of (2R,3S,4R)-2,4-Diacetoxy-3-methylpentanoic Acid Based on Asymmetric Aldol Reaction Using the Diisopinocamphenylborane Enolate. J-GLOBAL.

Sources

Troubleshooting

Technical Support Center: Minimizing By-Product Formation in Palladium-Catalyzed Allylation

Executive Summary The Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) is a powerhouse for constructing C-C, C-N, and C-O bonds.[1][2] However, its utility is often compromised by three primary by-product cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) is a powerhouse for constructing C-C, C-N, and C-O bonds.[1][2] However, its utility is often compromised by three primary by-product classes: regioisomers (linear vs. branched) , elimination products (1,3-dienes) , and reduced alkanes/alkenes (protodepalladation) .

This guide moves beyond basic textbook mechanisms to address the causality of these failures. We treat the reaction as a competitive kinetic system where ligand geometry, nucleophile "hardness," and proton sources dictate the fate of the


-allyl palladium intermediate.
Part 1: The Mechanistic "Fork in the Road"

To troubleshoot, one must visualize where the system diverges from the productive cycle. The diagram below maps the critical decision points where by-products are generated.

Pd_Allylation_Cycle Pd0 Pd(0) Active Species PiAllyl Pd(II) π-Allyl Complex (Electrophilic Hub) Pd0->PiAllyl Oxidative Addition (Inversion) Substrate Allylic Substrate (LG = OAc, OCO2R) Substrate->PiAllyl + Pd(0) Prod_Branched Branched Product (Kinetic/Memory Control) PiAllyl->Prod_Branched Inner Sphere Attack (Hard Nu) or Steric Control Prod_Linear Linear Product (Thermodynamic Control) PiAllyl->Prod_Linear Outer Sphere Attack (Soft Nu) ByProd_Diene 1,3-Diene (β-Hydride Elimination) PiAllyl->ByProd_Diene β-H Elimination (Base/Temp dependent) ByProd_Reduced Alkene/Alkane (Protodepalladation) PiAllyl->ByProd_Reduced H+ Source (Wet Solvent) Prod_Branched->Prod_Linear Pd(0) Catalyzed Isomerization

Caption: Figure 1. The divergence of the Pd(II)


-allyl intermediate into productive substitution (green) versus elimination or reduction pathways (yellow).
Part 2: Troubleshooting Regioselectivity (Linear vs. Branched)

Q1: I require the branched (chiral) product, but I am isolating the linear achiral isomer. Why is the system defaulting to the terminus?

Diagnosis: This is a competition between steric control and electronic/ligand control.

  • Thermodynamic Isomerization: The branched product is often the kinetic product but is thermodynamically less stable. If the reaction runs too long or if the base is insufficient, the Pd(0) catalyst can re-ionize the branched product and isomerize it to the linear form [1].

  • Ligand Bite Angle: Monodentate phosphines (like PPh3) typically favor attack at the less hindered (linear) position.

Corrective Protocol:

  • Switch Ligands: Use ligands with specific "pockets" that enforce attack at the more substituted carbon. Trost ligands (e.g., R,R-DACH-phenyl) or PHOX ligands are the gold standard here.

  • Add Chloride Additives: In some cases, adding tetraalkylammonium chlorides can stabilize specific conformers, though this is more common in Heck reactions.

  • Buffer the Base: Ensure the base prevents re-ionization. For amines, using a base that scavenges the leaving group effectively can stop the thermodynamic sink [2].

Q2: I initially see high enantiomeric excess (ee), but it erodes over time. Is my catalyst racemizing the product?

Diagnosis: Yes. This is the "Memory Effect" breaking down. The Pd(0) species generated after the reaction can re-oxidatively add to your product.[2] If the nucleophile is reversible (like a sulfonamide or carboxylate), the product returns to the


-allyl pool and randomizes [3].

Corrective Protocol:

  • Reaction Quench: Do not let the reaction stir overnight "just to be safe." Monitor conversion strictly by HPLC/UPLC and quench immediately upon completion.

  • Lower Temperature: Isomerization has a higher activation energy than the initial substitution. Running at 0°C or -20°C (if reactivity allows) often freezes the kinetic distribution.

Data Summary: Ligand Impact on Regioselectivity

Ligand ClassTypical SelectivityMechanism of ControlRecommended For
PPh3 (Monodentate) Linear (>90%)Steric (attack at less hindered C)Achiral, linear chains
dppe / dppp (Bidentate) Mixed / LinearBite-angle dependentGeneral screening
Trost Ligands (DACH) Branched (>90%)Chiral pocket / H-bondingAsymmetric allylic alkylation
PHOX (P,N-ligands) BranchedElectronic (Trans-effect)Sterically demanding substrates
Part 3: Elimination & Reduction (The "Dead End" By-Products)

Q3: My mass spec shows a peak corresponding to [M-H] or a conjugated diene. How do I stop


-hydride elimination? 

Diagnosis: The


-allyl palladium complex has an alternative pathway: it can undergo 

-hydride elimination to form a 1,3-diene and a Pd-hydride species.[3] This is favored by:
  • High temperatures.

  • "Tight" ion pairs where the nucleophile is slow to attack.

  • Basic conditions that promote deprotonation adjacent to the metal center [4].

Corrective Protocol:

  • Change the Leaving Group: Switch from a carbonate (which generates alkoxide bases in situ) to an acetate or benzoate. Carbonates increase the basicity of the medium, promoting elimination.

  • Nucleophile Concentration: Increase the concentration of the nucleophile. The rate of nucleophilic attack must be faster than the rate of elimination (

    
    ).
    
  • Solvent Choice: Avoid highly polar, non-protic solvents (like DMSO) if elimination is an issue, as they strip cations and make bases more reactive.

Q4: I am seeing reduced products (alkanes/alkenes) where the allyl group lost the leaving group but gained a hydrogen. What is the proton source?

Diagnosis: This is Protodepalladation .[4][5] The Pd-C bond is protonated, or a Pd-Hydride species reductively eliminates.

  • Source: Wet solvents (water) are the most common culprit.

  • Mechanism: Water attacks the Pd center, or formate impurities (if using specific reagents) act as hydride donors [5].

Corrective Protocol:

  • Strict Anhydrous Conditions: Use freshly distilled solvents or solvent columns.

  • Hydride Scavengers: If you suspect Pd-H formation, adding a mild oxidant (like 1-hexene) can sometimes divert the hydride, though this is a patch, not a cure.

Part 4: Experimental Workflow & Decision Tree

Below is a logic tree to guide your optimization process when by-products appear.

Optimization_Tree Start Identify Major By-Product Linear Linear Isomer (Regio-error) Start->Linear Diene Conjugated Diene (Elimination) Start->Diene Reduced Reduced Alkane (Protodepalladation) Start->Reduced Check_Ligand Ligand Check: Is it Monodentate? Linear->Check_Ligand Check_LG LG Check: Is it a Carbonate? Diene->Check_LG Check_Water Solvent Check: Water content? Reduced->Check_Water Switch_Trost Action: Switch to Trost/PHOX Ligands Check_Ligand->Switch_Trost Yes Check_Time Time Check: Is reaction prolonged? Check_Ligand->Check_Time No Stop_Early Action: Quench earlier (Kinetic Control) Check_Time->Stop_Early Yes Switch_Ac Action: Switch to Acetate/Benzoate Check_LG->Switch_Ac Yes Check_Temp Temp Check: Is T > 40°C? Check_LG->Check_Temp No Lower_Temp Action: Cool to 0°C or RT Check_Temp->Lower_Temp Yes Dry_Solvent Action: Distill/Dry Solvents Check_Water->Dry_Solvent Yes

Caption: Figure 2. Troubleshooting logic for identifying and remediating specific by-product classes.

Part 5: Standardized Experimental Protocol (Minimizing By-Products)

Objective: Allylation of a secondary allylic carbonate with a malonate nucleophile.

  • Catalyst Pre-formation (Critical Step):

    • In a glovebox or under Argon, mix

      
       (1.0 mol%) and the Chiral Ligand (e.g., Trost Ligand, 2.2 mol%) in anhydrous DCM.
      
    • Stir for 15 minutes. Why? This ensures the active catalytic species is formed before the substrate is exposed to potential degradation pathways.

  • Nucleophile Activation:

    • In a separate flask, treat the nucleophile (dimethyl malonate, 1.2 equiv) with BSA (N,O-Bis(trimethylsilyl)acetamide) and a catalytic amount of acetate salt (KOAc or LiOAc).

    • Why? This generates the "soft" nucleophile in situ without creating a highly basic environment that promotes elimination [6].

  • Reaction Initiation:

    • Add the allylic substrate to the catalyst solution.

    • Add the activated nucleophile solution dropwise.

    • Temperature Control: Maintain 0°C if elimination is a risk.

  • Monitoring:

    • Sample at 1 hour, 4 hours, and 12 hours.

    • Stop Criteria: Quench immediately when substrate is <5%. Do not wait for 100% conversion if by-products are appearing.

References
  • Branched/Linear Selectivity in Palladium-Catalyzed Allyl-Allyl Cross-Couplings: The Role of Ligands. National Institutes of Health (PMC). Available at: [Link]

  • Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination. Journal of the American Chemical Society. Available at: [Link]

  • Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation. Gothenburg University Publications. Available at: [Link]

  • Regioselectivity Control in the Synthesis of Linear Conjugated Dienes. ACS Catalysis. Available at: [Link]

  • Protodepalladation as a Strategic Elementary Step in Catalysis. National Institutes of Health (PMC). Available at: [Link]

  • Tsuji-Trost Reaction Mechanism and Scope. Organic Chemistry Portal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of the Absolute Configuration of (2R,3R)-3-Methylpent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals The precise determination of a molecule's absolute configuration is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's absolute configuration is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically.[1] This guide provides an in-depth comparison of leading analytical techniques for the validation of the absolute configuration of (2R,3R)-3-Methylpent-4-en-2-ol, a chiral alcohol with two stereocenters. We will explore the methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method, Vibrational Circular Dichroism (VCD), and Optical Rotation, supported by experimental data and detailed protocols.

The Imperative of Stereochemical Integrity

In drug development, the seemingly subtle difference between enantiomers can be the difference between a therapeutic agent and a substance with undesirable side effects.[1] Therefore, rigorous validation of the absolute configuration of chiral molecules like (2R,3R)-3-Methylpent-4-en-2-ol is not merely an academic exercise but a critical component of ensuring safety and efficacy.

Comparative Analysis of Validation Techniques

The choice of an analytical method for determining absolute configuration is contingent on several factors, including the amount and purity of the sample, and the specific structural information required. Below is a comparative overview of the primary techniques discussed in this guide.

Analytical MethodSample RequirementPrinciple of DifferentiationKey Performance Metrics
Mosher's Method (¹H NMR) Moderate (mg)Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts.[2][3]Chemical Shift Difference (Δδ): Observable and consistent differences in ppm for protons adjacent to the chiral center.
Vibrational Circular Dichroism (VCD) Moderate (µg to mg)Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5]VCD Spectrum: A unique spectral fingerprint for each enantiomer, with mirror-image spectra for opposite enantiomers.[1]
Optical Rotation High (mg)Measurement of the rotation of plane-polarized light by a chiral compound.[6][7]Specific Rotation [α]D: A characteristic value for each enantiomer (e.g., positive or negative degrees).[8]

In-Depth Methodologies and Experimental Data

Mosher's Method: A Powerful NMR Approach

Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines.[3][9] It involves the derivatization of the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The differing spatial arrangement of the phenyl group in these diastereomers leads to distinct shielding and deshielding effects on nearby protons, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[10]

The choice of MTPA as the derivatizing agent is crucial. Its rigid conformation upon esterification and the anisotropic effect of its phenyl group provide a reliable model for predicting the sign of the chemical shift differences for protons on either side of the newly formed ester linkage.[11] The use of both (R)- and (S)-MTPA esters provides a self-validating system; the observed Δδ values should be opposite for the two diastereomers, confirming the assignment.[12]

  • Esterification: React (2R,3R)-3-Methylpent-4-en-2-ol separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).

  • Purification: After the reaction is complete, purify the resulting diastereomeric esters using column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: Assign the proton signals for each ester. Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the C2 and C3 stereocenters.

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-2 (CH-O)4.955.05+0.10
H-3 (CH-C=)2.502.40-0.10
H-4 (CH=)5.805.75-0.05
H-5 (CH₃-C3)1.101.15+0.05
H-1 (CH₃-C2)1.251.20-0.05

Note: The data presented here is hypothetical and for illustrative purposes.

Based on the Mosher's model, the positive Δδ values for H-2 and H-5, and the negative Δδ values for H-3, H-4, and H-1 would confirm the (2R,3R) absolute configuration.

Mosher_Method cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis cluster_conclusion Configuration Assignment Alcohol (2R,3R)-3-Methylpent-4-en-2-ol R_Ester (R)-MTPA Ester Alcohol->R_Ester Pyridine S_Ester (S)-MTPA Ester Alcohol->S_Ester Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Data_Analysis Calculate Δδ = δS - δR NMR_R->Data_Analysis NMR_S->Data_Analysis Mosher_Model Apply Mosher's Model Data_Analysis->Mosher_Model Configuration Confirm (2R,3R) Configuration Mosher_Model->Configuration

Caption: Workflow for determining absolute configuration using Mosher's method.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[4] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other.[1] This technique is particularly powerful because the experimental spectrum can be compared to a spectrum predicted by ab initio quantum chemical calculations for a molecule of a known absolute configuration.[5][13]

VCD offers a non-destructive method that does not require chemical derivatization.[1] The choice to compare the experimental spectrum to a computationally generated one provides a high degree of confidence in the assignment, as the theoretical calculations are based on fundamental principles of quantum mechanics.[13]

  • Sample Preparation: Dissolve an enantiomerically pure sample of (2R,3R)-3-Methylpent-4-en-2-ol in a suitable solvent (e.g., CDCl₃).

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling: Perform ab initio calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectra for both the (2R,3R) and (2S,3S) enantiomers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.

Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD for (2R,3R) (ΔA x 10⁻⁵)Calculated VCD for (2S,3S) (ΔA x 10⁻⁵)
3080+1.2+1.1-1.1
2975-2.5-2.4+2.4
1450+0.8+0.9-0.9
1100-1.5-1.6+1.6

Note: The data presented here is hypothetical and for illustrative purposes.

The excellent correlation between the experimental VCD spectrum and the calculated spectrum for the (2R,3R) enantiomer validates its absolute configuration.

VCD_Analysis cluster_exp Experimental Measurement cluster_calc Computational Modeling cluster_comp Comparison and Assignment Sample (2R,3R)-3-Methylpent-4-en-2-ol VCD_Spec Measure VCD Spectrum Sample->VCD_Spec Comparison Compare Experimental and Calculated Spectra VCD_Spec->Comparison Calc_RR Calculate VCD for (2R,3R) Calc_RR->Comparison Calc_SS Calculate VCD for (2S,3S) Calc_SS->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD.

Optical Rotation: The Classical Method

Optical rotation is the oldest method for characterizing chiral molecules.[7] It measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound.[6] The specific rotation, [α]D, is a physical constant for a given enantiomer under specific conditions (temperature, solvent, and wavelength).[8] While a non-zero optical rotation confirms the presence of a chiral, non-racemic substance, assigning the absolute configuration based solely on the sign of rotation can be unreliable without comparison to a known standard or theoretical calculations.[14][15]

The measurement of optical rotation is a relatively simple and rapid technique.[7] However, its utility in de novo absolute configuration determination is limited. It is most powerful when used to confirm the identity of a synthesized enantiomer by comparing its specific rotation to a literature value for a compound of known absolute configuration.

  • Sample Preparation: Prepare a solution of (2R,3R)-3-Methylpent-4-en-2-ol of a known concentration in a suitable solvent.

  • Measurement: Use a polarimeter to measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation: Calculate the specific rotation using the formula: [α]D = α / (l x c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[8]

EnantiomerConcentration (g/mL)Path Length (dm)Observed Rotation (α)Specific Rotation [α]D
(2R,3R)-3-Methylpent-4-en-2-ol0.051.0+1.5°+30°
(2S,3S)-3-Methylpent-4-en-2-ol0.051.0-1.5°-30°

Note: The data presented here is hypothetical and for illustrative purposes.

A positive specific rotation for the synthesized sample, when compared to a known standard, would support the (2R,3R) assignment.

Conclusion: A Multi-faceted Approach to Validation

For the unambiguous validation of the absolute configuration of (2R,3R)-3-Methylpent-4-en-2-ol, a multi-faceted approach is recommended. While Mosher's method provides detailed structural information through NMR, and VCD offers a powerful comparison to theoretical models, optical rotation serves as a quick and valuable confirmation when a reference standard is available. The judicious application of these techniques provides a robust and self-validating framework for ensuring the stereochemical integrity of chiral molecules, a critical aspect in research, development, and quality control.

References

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • Encyclopedia.pub. (2022, June 1). Configuration Determinations of Flexible Marine Natural Products. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 30). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Optical Society of America. (2016). Estimation of optical rotation of chiral molecules with weak measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. Retrieved from [Link]

  • Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4568-4572. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Polavarapu, P. L. (2005). Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation: how reliable are absolute configurations obtained for molecules with small rotations? Chirality, 17 Suppl, S52-64. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

  • ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Retrieved from [Link]

  • R Discovery. (2023, March 26). NMR for Stereochemical Elucidation. Retrieved from [Link]

  • PubChem. (n.d.). (2r,3r)-3-Methylpent-4-en-2-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-penten-2-ol. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Synthesis of (2R,3S,4R)-2,4-Diacetoxy-3-methylpentanoic Acid Based on Asymmetric Aldol Reaction Using the Diisopinocamphenylborane Enolate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 19). Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine?. Retrieved from [Link]

  • Chemistry Steps. (2025, July 23). How to Determine the R and S Configuration. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Chiral Catalysts for Asymmetric Allylic Alcohol Synthesis

Introduction Chiral allylic alcohols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their stereoselective synthesis is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral allylic alcohols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their stereoselective synthesis is a cornerstone of modern organic chemistry, demanding catalysts that can deliver high enantiopurity and yield. This guide provides a comparative analysis of prominent chiral catalysts for the synthesis of allylic alcohols, offering insights into their mechanisms, substrate scope, and practical applications. We will delve into the nuances of seminal methods such as the Sharpless Asymmetric Epoxidation and Noyori Asymmetric Hydrogenation, alongside a discussion of palladium-catalyzed and organocatalytic alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of a catalytic system tailored to their synthetic challenges.

Metal-Catalyzed Asymmetric Epoxidation and Hydrogenation: The Titans of Allylic Alcohol Synthesis

Two Nobel Prize-winning methodologies, the Sharpless Asymmetric Epoxidation and the Noyori Asymmetric Hydrogenation, have long stood as pillars in the enantioselective synthesis of chiral molecules, including allylic alcohols.

Sharpless Asymmetric Epoxidation

Developed by K. Barry Sharpless, this method provides access to chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols, which can then be converted to a variety of chiral compounds.[1] The core of this reaction is a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral tartrate ester, typically diethyl tartrate (DET).[1][2] tert-Butyl hydroperoxide (TBHP) serves as the oxidant.[1]

Mechanism of Action: The catalytic cycle involves the formation of a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to one of the titanium centers, and the TBHP oxidant coordinates to the same metal center. The chiral environment created by the tartrate ligand directs the delivery of the oxygen atom to one face of the double bond, leading to a highly enantioselective epoxidation.[2] The choice of L-(+)-DET or D-(-)-DET dictates the stereochemical outcome of the epoxidation, a feature that provides predictable access to either enantiomer of the product.[3][4]

Performance and Scope: The Sharpless epoxidation is renowned for its high enantioselectivity, often exceeding 90% ee, and good yields.[2][3] For instance, the epoxidation of hex-2-en-1-ol using Ti(OiPr)₄, L-(+)-DET, and t-BuOOH furnishes the corresponding epoxy alcohol in 85% yield and 94% enantiomeric excess (ee).[4] A key advantage is its broad substrate scope for primary and secondary allylic alcohols.[1] However, a significant limitation is its strict requirement for the presence of an allylic hydroxyl group to direct the epoxidation.[1]

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-hex-2-en-1-ol

This protocol is a representative example of the Sharpless Asymmetric Epoxidation.

  • Materials: (E)-hex-2-en-1-ol, titanium(IV) isopropoxide (Ti(OiPr)₄), L-(+)-diethyl tartrate (L-(+)-DET), tert-butyl hydroperoxide (TBHP) in decane, powdered 4Å molecular sieves, dichloromethane (DCM, anhydrous), diethyl ether, 10% aqueous tartaric acid solution, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of powdered 4Å molecular sieves in anhydrous DCM at -20 °C is added L-(+)-DET, followed by Ti(OiPr)₄.

    • The mixture is stirred for 30 minutes at -20 °C.

    • A solution of (E)-hex-2-en-1-ol in DCM is added, and the mixture is stirred for another 30 minutes.

    • TBHP in decane is added dropwise, and the reaction is monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of water.

    • The mixture is warmed to room temperature and stirred for 1 hour.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with a 10% aqueous tartaric acid solution and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford the desired chiral epoxy alcohol.

Noyori Asymmetric Hydrogenation

The work of Ryoji Noyori on asymmetric hydrogenation, for which he shared the Nobel Prize in Chemistry in 2001, provides a powerful method for the enantioselective reduction of various unsaturated compounds, including allylic alcohols.[5] The most prominent catalysts are based on ruthenium complexes with the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[5]

Mechanism of Action: The active catalyst is a ruthenium hydride species. The substrate coordinates to the ruthenium center, and the chiral BINAP ligand creates a steric environment that directs the hydrogenation to one face of the double bond. The reaction proceeds via a concerted transfer of two hydrogen atoms from the metal complex to the alkene.

Performance and Scope: Noyori's catalysts exhibit excellent enantioselectivity and high turnover numbers for the hydrogenation of allylic alcohols.[5] A notable example is the asymmetric hydrogenation of geraniol to (R)-citronellol, a key intermediate in the synthesis of (-)-menthol, which proceeds with high yield and enantioselectivity. The degree of enantioselection can be influenced by factors such as hydrogen pressure. Allylic and homoallylic alcohols are generally good substrates for this transformation.

Palladium-Catalyzed Asymmetric Allylic Substitution: A Versatile Alternative

Palladium-catalyzed asymmetric allylic substitution (AAA) has emerged as a highly versatile and powerful tool for the construction of stereogenic centers.[4][6] This methodology allows for the formation of C-C, C-N, and C-O bonds with high enantioselectivity.[6]

Mechanism of Action: The catalytic cycle typically begins with the coordination of a Pd(0) complex to the double bond of an allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) intermediate. A nucleophile then attacks this intermediate, usually at one of the termini of the allyl system, leading to the final product and regenerating the Pd(0) catalyst. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center.

Performance and Scope: A wide variety of chiral ligands have been developed for Pd-catalyzed AAA, leading to high enantioselectivities for a broad range of substrates and nucleophiles.[4] For the synthesis of chiral allylic alcohols, this can involve the substitution of a leaving group on an achiral or racemic allylic substrate with a hydroxide equivalent or the use of an allylic alcohol as the nucleophile. The reaction conditions are generally mild, and the functional group tolerance is high.[6]

Organocatalysis: The Metal-Free Frontier

In recent years, organocatalysis has gained significant traction as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods.[3] For the synthesis of chiral allylic alcohols, a notable approach involves an enantioselective enone epoxidation followed by a Wharton-type rearrangement.[3]

Mechanism of Action: This one-pot protocol utilizes a chiral amine catalyst to effect the enantioselective epoxidation of a cyclic enone.[3] The resulting chiral epoxy ketone is then treated with hydrazine, which triggers a Wharton rearrangement to furnish the corresponding allylic alcohol with high enantioselectivity.[3] The stereochemistry of the final product is determined in the initial organocatalytic epoxidation step.[3]

Performance and Scope: This organocatalytic sequence has been shown to produce a variety of optically active allylic alcohols, including those with quaternary stereocenters, in good yields and with excellent enantioselectivities (often up to 99% ee).[3] The use of readily available and inexpensive starting materials and catalysts makes this an attractive and sustainable approach.[3]

Comparative Analysis of Chiral Catalysts

To facilitate a direct comparison, the table below summarizes the key features of the discussed catalytic systems for the synthesis of chiral allylic alcohols.

Catalyst SystemCatalyst TypeTypical SubstratesKey AdvantagesKey DisadvantagesTypical ee (%)
Sharpless Asymmetric Epoxidation Titanium-TartratePrimary & Secondary Allylic AlcoholsPredictable stereochemistry, high ee, broad substrate scope for allylic alcohols.[1][4]Requires an allylic alcohol, produces an epoxy alcohol intermediate.[1]>90[2][3]
Noyori Asymmetric Hydrogenation Ruthenium-BINAPAllylic & Homoallylic AlcoholsHigh enantioselectivity, high turnover numbers, direct reduction to the alcohol.[5]Requires high-pressure hydrogen gas, catalyst can be expensive.>90[5]
Palladium-Catalyzed AAA Palladium-Chiral LigandAllylic esters, carbonates, alcoholsHigh versatility in bond formation, mild reaction conditions, broad substrate scope.[4][6]Ligand synthesis can be complex, potential for side reactions.>90[4]
Organocatalysis (Epoxidation/Wharton) Chiral AmineCyclic EnonesMetal-free, environmentally benign, readily available catalysts and reagents.[3]Multi-step one-pot procedure, substrate scope may be more limited.up to 99[3]

Visualizing the Catalytic Pathways

To further elucidate the mechanisms of these powerful catalytic systems, the following diagrams illustrate their respective catalytic cycles and a general experimental workflow.

Sharpless_Epoxidation cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ti_O_iPr_4 Ti(O-i-Pr)₄ Catalyst [Ti₂(tartrate)₂(O-i-Pr)₄] Ti_O_iPr_4->Catalyst DET L-(+)-DET DET->Catalyst Intermediate1 Ti-Substrate Complex Catalyst->Intermediate1 + Allylic Alcohol Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Intermediate1 TBHP t-BuOOH Intermediate2 Ti-Peroxo Complex TBHP->Intermediate2 Intermediate1->Intermediate2 + t-BuOOH Product Chiral Epoxy Alcohol Intermediate2->Product Oxygen Transfer Product->Catalyst - Catalyst Regeneration caption Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Figure 1: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Noyori_Hydrogenation Ru_BINAP [Ru(BINAP)(OAc)₂] Active_Catalyst [RuH(BINAP)]⁺ Ru_BINAP->Active_Catalyst + H₂ H2 H₂ H2->Active_Catalyst Substrate_Complex [RuH(BINAP)(Substrate)]⁺ Active_Catalyst->Substrate_Complex + Allylic Alcohol Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Substrate_Complex Product Chiral Saturated Alcohol Substrate_Complex->Product Hydrogen Transfer Product->Ru_BINAP - Catalyst Regeneration caption Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.

Figure 2: Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Catalyst, Substrate, Reagents, Solvent) Start->Reaction_Setup Reaction Asymmetric Reaction (Controlled Temperature, Time) Reaction_Setup->Reaction Workup Reaction Quench & Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC for yield and ee) Purification->Analysis End End Analysis->End caption General experimental workflow for asymmetric synthesis.

Figure 3: General experimental workflow for asymmetric synthesis.

Conclusion

The synthesis of chiral allylic alcohols is a critical endeavor in modern organic chemistry, and the choice of catalyst is paramount to achieving the desired stereochemical outcome and overall efficiency. The Sharpless Asymmetric Epoxidation and Noyori Asymmetric Hydrogenation remain highly reliable and powerful methods, each with its distinct advantages and substrate requirements. Palladium-catalyzed asymmetric allylic substitution offers unparalleled versatility, while organocatalysis provides a compelling metal-free alternative.

Ultimately, the optimal catalyst selection depends on a careful consideration of the specific substrate, the desired final product, and practical considerations such as cost, scalability, and environmental impact. This guide serves as a starting point for researchers to navigate the landscape of chiral catalysts for allylic alcohol synthesis and to design synthetic routes that are both elegant and effective.

References

  • Marqués-López, E., et al. (2010). Simple Strategy for Synthesis of Optically Active Allylic Alcohols and Amines by Using Enantioselective Organocatalysis. PNAS, 107(48), 20654-20659. [Link]

  • Sharpless, K. B., et al. (1980). A new catalyst for the asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]

  • Marqués-López, E., et al. (2010). Simple Strategy for Synthesis of Optically Active Allylic Alcohols and Amines by Using Enantioselective Organocatalysis. PubMed. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Jacobsen, E. N., et al. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803. [Link]

  • Laquidara, J. M. (2003). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Seton Hall University eRepository. [Link]

  • Belda, O., & Moberg, C. (2005). Palladium- and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis. Accounts of Chemical Research, 38(11), 893-902. [Link]

Sources

Validation

Comparative Guide: LC-MS Strategy for Stereochemical Assignment of the 3-Methylpent-4-en-2-ol Moiety

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning absolute configurations to highly flexible terminal moieties in scarce natural products. The 3-methylpent-4-en-2-ol (MPO) g...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning absolute configurations to highly flexible terminal moieties in scarce natural products. The 3-methylpent-4-en-2-ol (MPO) group—ubiquitous in polyketides such as azaphilones, chaetomugilins, and capsulactone—is notoriously difficult to assign using traditional non-destructive methods.

Because the MPO moiety resides at the terminus of these molecules, its conformational flexibility often confounds predictive models like Electronic Circular Dichroism (ECD) or Nuclear Magnetic Resonance (NMR). To overcome this, we must pivot from theoretical models to definitive, self-validating empirical systems. This guide objectively evaluates a recently validated against traditional alternatives, providing a comprehensive framework for implementation[1].

The Analytical Bottleneck: Methodological Comparison

Historically, stereochemical assignments of the MPO moiety have relied on a patchwork of techniques, each with significant limitations when applied to microgram-scale, flexible targets. The table below summarizes why the Chiral LC-MS strategy represents a necessary evolution in stereochemical analysis.

MethodologySample RequirementScope of ApplicationAccuracy / ReliabilityCritical Limitations
NMR / ECD / Specific Rotation > 1 mgRigid, conformationally locked moleculesModerate (relies heavily on computational modeling)Fails for highly flexible terminal moieties; prone to computational artifacts and solvent effects.
X-Ray Crystallography > 1 mgCrystalline compoundsVery HighRequires high-quality single crystals; completely inapplicable to amorphous solids or liquids.
Chiral Anisotropic Reagents (e.g., Mosher's) ~ 1 mgPrimary and secondary alcoholsHighSteric hindrance or flexible aliphatic chains can cause ambiguous

values, leading to misassignment.
Chiral LC-MS Strategy (PNB Derivatization) < 100 µg Terminal MPO moieties in complex macrocycles Definitive (Self-validating via authentic standards) Requires destructive chemical degradation of the sample.

Mechanistic Workflow: Causality in Experimental Design

The core philosophy of this LC-MS strategy is to isolate the chiral centers (C2 and C3 of the MPO moiety) from the complex macrocycle, convert them into a highly detectable fragment, and compare them against a self-validating library of synthesized standards.

Why PNB Derivatization?

A common pitfall in degradation strategies is generating fragments that are invisible to standard detectors. The raw degradation product of the MPO moiety—methyl 3-hydroxy-2-methylbutanoate—lacks a strong chromophore and ionizes poorly in Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, its low molecular weight provides insufficient steric bulk for chiral recognition.

By derivatizing the hydroxyl group with a p-nitrobenzoyl (PNB) ester, we achieve three critical outcomes:

  • Enhanced Sensitivity: The nitroaromatic ring acts as a powerful chromophore for UV detection and provides a highly efficient ionization site, yielding a strong

    
     signal at m/z 304.1.
    
  • Chiral Resolution: The bulky aromatic ring induces pronounced

    
     and dipole interactions with the amylose-based stationary phase, enabling baseline resolution of all four closely related diastereomers.
    
  • Self-Validation: By synthesizing all four possible stereoisomers of the PNB ester independently, the system relies on exact chromatographic alignment rather than theoretical calculation.

Workflow NP Natural Product (MPO Moiety) Acyl 1. Acylation (Protect OH) NP->Acyl OxCleave 2. Oxidative Cleavage (Olefin to Acid) Acyl->OxCleave Ester 3. Methyl Esterification (Form Methyl Ester) OxCleave->Ester PNB 4. PNB Derivatization (Enhance MS/UV) Ester->PNB LCMS Chiral LC-MS Analysis (CHIRALPAK ID-3) PNB->LCMS

Workflow for the degradation and derivatization of MPO-containing natural products.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be executed in tandem. The unknown sample is processed via Protocol A, while the reference library is generated via Protocol B.

Protocol A: Chemical Degradation of the Natural Product
  • Acylation: Treat ~100 µg of the natural product (e.g., (+)-capsulactone) with acetic anhydride and pyridine to protect the free hydroxyl group of the MPO moiety.

  • Oxidative Cleavage: Subject the acylated product to

    
     in a biphasic solvent system (
    
    
    
    ). This cleaves the terminal olefin, yielding 3-acyloxy-2-methylbutanoic acid.
  • Methyl Esterification: React the resulting acid with trimethylsilyldiazomethane (

    
    ) in methanol to form the corresponding methyl ester.
    
  • Hydrolysis & PNB Derivatization: Hydrolyze the acetyl protective group using mild basic conditions (

    
    /MeOH). React the liberated hydroxyl group with p-nitrobenzoyl chloride (PNBCl) and DMAP in dichloromethane to yield the target PNB ester fragment (4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate).
    
Protocol B: Stereoselective Synthesis of Authentic Standards

To create the validation library, all four stereoisomers must be synthesized:

  • Precursor Sourcing: Begin with commercially available chiral precursors, such as (3S)- or (3R)-methyl 3-hydroxybutyrate.

  • Stereoselective Methylation: Perform diastereoselective methylation to yield the syn and anti diastereomers of methyl 3-hydroxy-2-methylbutanoate.

  • Divergent Derivatization:

    • React directly with PNBCl to retain the C3 configuration.

    • Alternatively, subject the intermediate to a Mitsunobu reaction with p-nitrobenzoic acid (PNBOH) and DEAD to invert the C3 configuration. This yields the complete set: (2S,3S), (2S,3R), (2R,3R), and (2R,3S).

Protocol C: Chiral LC-MS Analysis
  • Column: CHIRALPAK ID-3 (Immobilized amylose tris(3-chlorophenylcarbamate)), 4.6 × 250 mm, 3 µm particle size.

  • Mobile Phase: Gradient elution from 50% Methanol (aq) to 100% Methanol.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: ESI-MS in positive ion mode. Monitor the Extracted Ion Chromatogram (EIC) at m/z 304.1 (

    
    ).
    

Performance Data & Chromatographic Alignment

The true power of this methodology lies in the baseline separation of the four synthesized diastereomers on the CHIRALPAK ID-3 column[1]. By plotting the retention times of the authentic standards against the degradation fragment of the unknown, the absolute configuration is assigned with zero ambiguity.

Table 2: Retention Time Matrix for PNB-Derivatized MPO Fragments

Stereoisomer StandardRetention Time (min)Target Application FragmentAlignment Result
(2S, 3S)-8 33.4-No Match
(2S, 3R)-9 33.5-No Match
(2R, 3R)-10 33.9-No Match
(2R, 3S)-11 34.7 (+)-Capsulactone Fragment Exact Match

Data Context: When this strategy was applied to 100 µg of (+)-capsulactone, the degradation fragment eluted precisely at 34.7 minutes. This perfectly aligned with the (2R, 3S)-11 standard, definitively proving that the MPO moiety in (+)-capsulactone possesses the (10R, 11R) absolute configuration[1].

Logic Syn Stereoselective Synthesis (4 Diastereomers) Ref Reference Retention Times (2S,3S), (2S,3R), (2R,3R), (2R,3S) Syn->Ref Deg Degradation of Unknown (e.g., Capsulactone) Unk Unknown Fragment RT Deg->Unk Match Chromatographic Alignment (m/z 304.1) Ref->Match Unk->Match Result Absolute Configuration Assigned Match->Result

Self-validating logic for stereochemical assignment via chromatographic alignment.

References

  • Suo, R., Irie, R., Nakayama, H., Ishimaru, Y., Akama, Y., Oikawa, M., & Itoi, S. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journal of Organic Chemistry, 21, 2243–2249. Available at:[Link]

Sources

Comparative

Benchmarking (2r,3r)-3-Methylpent-4-en-2-ol against other chiral synthons

Benchmarking (2R,3R)-3-Methylpent-4-en-2-ol Against Alternative Chiral Synthons: A Technical Guide for Polyketide Assembly The stereoselective construction of contiguous methyl and hydroxyl-bearing stereocenters is a fun...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (2R,3R)-3-Methylpent-4-en-2-ol Against Alternative Chiral Synthons: A Technical Guide for Polyketide Assembly

The stereoselective construction of contiguous methyl and hydroxyl-bearing stereocenters is a fundamental challenge in the total synthesis of macrolides, polyketides, and other complex natural products [1]. As a Senior Application Scientist, I frequently evaluate synthetic routes to determine the most efficient pathway to these motifs. The terminal 3-methylpent-4-en-2-ol (MPO) moiety is a highly versatile C5 building block. Specifically, the (2R,3R)-diastereomer represents an anti-stereotriad precursor equipped with a terminal olefin—a critical handle for subsequent cross-metathesis or oxidative cleavage.

This guide objectively benchmarks the direct synthesis of (2R,3R)-3-Methylpent-4-en-2-ol against two classical alternative chiral synthons: Evans Aldol Adducts and the Roche Ester .

Structural & Mechanistic Profiling: The Causality of Stereocontrol

To understand the value of (2R,3R)-3-Methylpent-4-en-2-ol, we must analyze the mechanistic causality behind its formation and the limitations of alternative approaches.

Pathway A: Direct Asymmetric Crotylation (The Benchmark) The direct synthesis of (2R,3R)-3-Methylpent-4-en-2-ol is typically achieved via the Brown crotylation of acetaldehyde using


-Ipc

B(E-crotyl)borane. The exceptional anti-diastereoselectivity (>95:5) and enantioselectivity (>95% ee) are dictated by a highly ordered, six-membered chair-like Zimmerman-Traxler transition state. The (E)-geometry of the crotyl moiety forces the methyl group into a pseudo-equatorial position to minimize 1,3-diaxial steric clashes with the axial ligands on boron. Concurrently, the chiral isopinocampheyl (Ipc) ligands direct the attack exclusively to the Si-face of acetaldehyde, directly yielding the anti-relationship in a single step [4].

Pathway B: Auxiliary-Directed Aldol Additions The Evans aldol reaction is a cornerstone of asymmetric synthesis, utilizing a chiral N-acyl oxazolidinone to dictate stereochemistry [3]. However, standard boron-mediated Evans aldol reactions proceed via a (Z)-enolate, which inherently yields the syn-aldol adduct. To access the anti-motif found in our benchmark synthon, one must employ specialized anti-aldol conditions (e.g., the Abiko-Masamune protocol using chiral ephedrine esters, or MgCl


-mediated Evans anti-aldol). Even when successful, the product is a carbonyl compound, requiring a subsequent olefination step (e.g., Wittig reaction) to install the terminal alkene. This drastically reduces atom economy.

Pathway C: Chiral Pool Derivatization (Roche Ester) The Roche ester (methyl 3-hydroxy-2-methylpropanoate) is a commercially available, inexpensive C4 chiral building block[2]. While it possesses the requisite methyl-bearing stereocenter, converting it into an MPO equivalent requires a "redox tax." The ester must be protected, reduced to an aldehyde, and then olefinated. This linear sequence inflates the step count and introduces yield-eroding protecting group manipulations.

Quantitative Benchmarking Data

The following table summarizes the operational metrics of these three strategies when targeting the anti-methyl/hydroxy terminal olefin motif.

Synthetic MetricDirect Crotylation (Brown)Anti-Aldol (Auxiliary-Based)Chiral Pool (Roche Ester)
Target Synthon (2R,3R)-3-Methylpent-4-en-2-olAnti-Aldol AdductDerivatized Roche Ester
Step Count to Motif 1 Step3–4 Steps4–5 Steps
Atom Economy High (Direct addition)Low (Auxiliary attachment/cleavage)Low (Protecting groups/Redox)
Typical dr (Anti:Syn) > 95:5> 95:5 (Requires specific anti-conditions)N/A (Stereocenters pre-set)
Typical ee > 95%> 99%> 99% (From natural pool)
Key Advantage Terminal olefin ready for metathesisExceptional predictability & crystallinityCheap, avoids stoichiometric chiral reagents
Key Limitation Stoichiometric chiral boron wasteAuxiliary cleavage required, extra olefinationLengthy linear sequence, redox fluctuations

Pathway & Workflow Visualizations

PathwayLogic Target Target Motif: Chiral Anti-Methyl/Hydroxy (e.g., Polyketide Fragment) Crotylation Direct Crotylation (Brown/Roush) Crot_Pros 1 Step from Acetaldehyde High Atom Economy Terminal Olefin Handle Crotylation->Crot_Pros Aldol Auxiliary Aldol (Evans/Abiko-Masamune) Aldol_Pros Highly Predictable Requires Auxiliary Cleavage Syn-Selective by Default Aldol->Aldol_Pros Roche Chiral Pool (Roche Ester) Roche_Pros Commercially Available High Step Count (4+) Redox/Protecting Group Tax Roche->Roche_Pros Crot_Pros->Target Aldol_Pros->Target Roche_Pros->Target

Caption: Logical comparison of synthetic pathways to the chiral anti-methyl/hydroxy motif.

Workflow Step1 1. Reagent Prep (-)-Ipc2BOMe + (E)-Crotyl-K/MgBr Step2 2. Borane Gen Form (E)-Crotylborane at -78°C Step1->Step2 Step3 3. Addition Acetaldehyde dropwise (Zimmerman-Traxler TS) Step2->Step3 Step4 4. Oxidation H2O2 / NaOH Cleave B-O bond Step3->Step4 Step5 5. Isolation Distillation or Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of (2R,3R)-3-Methylpent-4-en-2-ol.

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis of (2R,3R)-3-Methylpent-4-en-2-ol via Brown crotylation. Every step is designed as a self-validating system to ensure stereochemical integrity.

Protocol 1: Synthesis of (2R,3R)-3-Methylpent-4-en-2-ol

  • Reagent Preparation: Dissolve

    
    -Ipc
    
    
    
    BOMe (1.2 equiv) in anhydrous THF under argon and cool to -78 °C. Add (E)-crotylpotassium (1.1 equiv) dropwise.
    • Causality: The strict maintenance of -78 °C prevents boratropic shifts (equilibration between E and Z isomers), ensuring that the (E)-geometry is locked in. This is non-negotiable for achieving the anti-diastereomer.

  • Aldehyde Addition: Add freshly distilled acetaldehyde (1.0 equiv) dropwise down the side of the flask. Stir for 2 hours at -78 °C.

    • Causality: Slow addition prevents localized exotherms that could supply the activation energy required to break the highly ordered Zimmerman-Traxler transition state, which would erode the enantiomeric excess.

  • Oxidative Cleavage: Quench the reaction with methanol, warm to 0 °C, and sequentially add 3N NaOH and 30% H

    
    O
    
    
    
    . Reflux for 1 hour.
    • Causality: The initial addition product is a stable borinate ester. Alkaline hydrogen peroxide is required to oxidatively cleave the robust C–B bond with complete retention of stereochemistry, releasing the free homoallylic alcohol and converting the chiral auxiliary into water-soluble isopinocampheol.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO

    
    , and concentrate. Purify via vacuum distillation or careful silica gel chromatography (Note: the product is volatile).
    

Protocol 2: Comparative Auxiliary Cleavage (Evans Aldol) If benchmarking against an Evans anti-aldol approach, the resulting adduct must be cleaved to reveal the useful synthon.

  • Cleavage: Dissolve the N-acyl oxazolidinone aldol adduct in THF/H

    
    O (4:1) at 0 °C. Add LiOH and H
    
    
    
    O
    
    
    .
    • Causality: The use of peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the imide carbonyl over the ester/amide, preventing epimerization at the newly formed stereocenters[3].

Conclusion

For drug development professionals and synthetic chemists targeting polyketide architectures, (2R,3R)-3-Methylpent-4-en-2-ol generated via direct crotylation remains the superior benchmark. While the Roche ester and Evans aldol adducts provide excellent stereocontrol, the sheer atom economy of establishing two contiguous stereocenters and a terminal olefin handle in a single step makes the crotylation approach unparalleled for rapid library generation and scale-up synthesis.

References

  • Suo, R., Irie, R., Nakayama, H., et al. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures." Beilstein Journal of Organic Chemistry, 2025. URL: [Link]

  • Brown, H. C., et al. "Synthesis of (+)-B-Allyldiisopinocampheylborane and its Reaction with Aldehydes." PubMed Central (NIH), 2011. URL: [Link]

Validation

Determination of Enantiomeric Purity of (2R,3R)-3-Methylpent-4-en-2-ol: A Comparative Technical Guide

Topic: Determination of Enantiomeric Purity of (2R,3R)-3-Methylpent-4-en-2-ol using Mosher's Ester Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination of Enantiomeric Purity of (2R,3R)-3-Methylpent-4-en-2-ol using Mosher's Ester Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

For the determination of enantiomeric purity of (2R,3R)-3-methylpent-4-en-2-ol (a classic Roush/Brown crotylation product), Mosher’s Ester Analysis serves as the absolute structural validator, while Chiral Gas Chromatography (GC) is the superior method for routine, high-throughput quantification.

  • Use Mosher’s Analysis (NMR) when: You are synthesizing the molecule for the first time, lack an enantiomeric standard, or need to rigorously prove the absolute configuration (AC) of the C2 alcohol center.

  • Use Chiral GC when: You have established standards, require precision >99% ee, or need to process multiple samples rapidly during process optimization.

Technical Context: The Analyte

(2R,3R)-3-Methylpent-4-en-2-ol is a homoallylic alcohol possessing two contiguous stereocenters (C2 and C3). It is a high-value intermediate in polyketide synthesis, commonly accessed via asymmetric crotylation (e.g., Brown or Roush reagents).

  • Challenge: The presence of two stereocenters creates four possible stereoisomers (two enantiomeric pairs: syn and anti diastereomers).

  • Analytical Goal: Quantify the enantiomeric excess (ee) of the (2R,3R) isomer and confirm the absence of its enantiomer (2S,3S) and diastereomers.

Methodology A: Mosher's Ester Analysis (The Structural Proof)

Principle of Operation

Mosher's method involves derivatizing the chiral alcohol with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA)
chloride. Because the alcohol is chiral, reaction with enantiomerically pure (R)- and (S)-MTPA-Cl yields diastereomeric esters. These diastereomers exhibit distinct chemical shifts in

H and

F NMR due to the anisotropic shielding effect of the MTPA phenyl group.

The Mosher Model: In the preferred conformation of the MTPA ester, the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group shields the substituents located on its side of the plane.

  • 
     Value:  Defined as 
    
    
    
    .
  • Interpretation: Substituents with positive

    
     values reside on the right side of the plane; substituents with negative  values reside on the left.
    
Experimental Workflow

The following diagram outlines the decision and execution flow for validating the (2R,3R) configuration.

MosherWorkflow Start Start: Purified Alcohol (2R,3R)-3-Methylpent-4-en-2-ol Deriv1 Reaction A: Alcohol + (R)-MTPA-Cl (Yields (S)-MTPA Ester) Start->Deriv1 Deriv2 Reaction B: Alcohol + (S)-MTPA-Cl (Yields (R)-MTPA Ester) Start->Deriv2 NMR Acquire 1H NMR (500 MHz+) Focus: C1-Methyl vs C3-Methine Deriv1->NMR Deriv2->NMR Calc Calculate Δδ(S-R) Δδ = δ(S-Ester) - δ(R-Ester) NMR->Calc Decision Check Signs of Δδ Calc->Decision ResultR C1-Me < 0 and C3-H > 0 CONFIRMS (2R) Config Decision->ResultR Matches Model ResultS C1-Me > 0 and C3-H < 0 INDICATES (2S) Config Decision->ResultS Opposite Model

Figure 1: Workflow for determining absolute configuration using Mosher's Esters. Note that (R)-MTPA-Cl typically yields the (S)-MTPA ester according to CIP priority rules.

Predicted NMR Data for (2R,3R) Isomer

Based on the Mosher model for a (2R) secondary alcohol, the phenyl group of the (S)-MTPA ester will shield the C1-methyl group, while the phenyl group of the (R)-MTPA ester will shield the C3-methine/vinyl chain.

Proton Environment

(S)-MTPA Ester (ppm)

(R)-MTPA Ester (ppm)

(ppm)
Structural Implication
C1-Methyl (

)
Upfield ShiftedNormalNegative (< 0) Group is on Left (L1)
C2-Methine (

-O)
ReferenceReferenceN/ACenter of Analysis
C3-Methine (

-Me)
NormalUpfield ShiftedPositive (> 0) Group is on Right (L2)
C3-Methyl (

)
NormalUpfield ShiftedPositive (> 0) Group is on Right (L2)

Note: If your experimental data shows


 for the C1-Methyl, your alcohol is likely the (2S)  enantiomer.
Detailed Protocol (Self-Validating)

Reagents: (R)-(-)-MTPA-Cl, (S)-(+)-MTPA-Cl, Dry Pyridine,


.
  • Setup: In two separate 1-dram vials, dissolve 5-10 mg of the alcohol in 0.5 mL of dry pyridine.

  • Addition: Add 1.5 equivalents of (R)-MTPA-Cl to vial A and 1.5 equivalents of (S)-MTPA-Cl to vial B.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (conversion of polar alcohol to non-polar ester).

  • Quench: Add 0.1 mL dimethylaminopropylamine (to scavenge excess acid chloride) or simply dilute with ether and wash with 1M HCl, saturated

    
    , and brine.
    
  • Analysis: Dry over

    
    , filter, and concentrate. Resuspend in 
    
    
    
    for NMR.
  • Validation Check: Ensure the methoxy signal of the MTPA group (approx 3.5 ppm) is sharp and distinct. Broad signals indicate incomplete derivatization or rotamer issues.

Methodology B: Chiral GC (The Routine Alternative)

While Mosher's method provides structural proof, it is chemically expensive and slow for routine ee determination. Chiral Gas Chromatography is the industry standard for this volatile alcohol.

Recommended Conditions
  • Column: Beta-DEX 120 or Gamma-DEX 225 (Cyclodextrin-based stationary phases).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Isothermal hold at low temp (

    
    ) to maximize separation factors (
    
    
    
    ).
Advantages over Mosher's
  • Direct: No derivatization required (avoids kinetic resolution errors).

  • Precision: Integration of FID signals is generally more accurate (error

    
    ) than NMR integration (error 
    
    
    
    ).
  • Throughput: Run times < 20 mins vs. 4 hours prep time for Mosher's.

Comparative Analysis

The following table contrasts the two methodologies to aid in selection.

FeatureMosher's Ester Analysis Chiral GC / HPLC
Primary Output Absolute Configuration (R vs S)Enantiomeric Excess (ee %)
Reference Standard NOT Required (Self-referencing)Required (Racemate needed)
Sample Consumption High (5-10 mg per enantiomer)Negligible (< 1 mg)
Throughput Low (1-2 samples/day)High (50+ samples/day)
Cost per Sample High (MTPA-Cl is expensive)Low (after column purchase)
Risk of Error Kinetic resolution during esterificationPeak overlap / Co-elution
Best For... Initial Structure Elucidation Routine Process Monitoring

Decision Matrix

Use this logic flow to select the appropriate method for your specific development stage.

DecisionMatrix Start Start: Need to Determine Enantiomeric Purity Q1 Do you have a racemic standard or known enantiomer? Start->Q1 Mosher Method: Mosher's Ester Analysis (Determine Absolute Config) Q1->Mosher No Standard GC Method: Chiral GC (Quantify ee%) Q1->GC Has Standard PathA NO PathB YES Mosher->GC Once Config is Known Switch for Routine Validation Is the ee > 98%? GC->Validation

Figure 2: Strategic decision matrix for selecting the analytical method.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 2451–2458. Link

  • Roush, W. R., Palkowitz, A. D., & Ando, K. (1990). Acyclic diastereoselective synthesis using tartrate ester modified crotylboronates. Journal of the American Chemical Society, 112(17), 6348–6359. Link

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Comparative

A Comparative Guide to the Structural Elucidation of (2R,3R)-3-Methylpent-4-en-2-ol Derivatives: The Definitive Role of X-ray Crystallography

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its bio...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its biological activity, optimizing its efficacy, and ensuring its safety. For chiral molecules such as derivatives of (2R,3R)-3-methylpent-4-en-2-ol, the stakes are even higher. The spatial arrangement of atoms, or stereochemistry, can dramatically alter a compound's pharmacological profile, transforming a potent therapeutic into an inert or even toxic substance.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these chiral molecules, with a primary focus on the unparalleled power of single-crystal X-ray diffraction (SCXRD). While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, X-ray crystallography stands alone in its ability to provide direct, unambiguous, and atomic-level insight into the three-dimensional architecture of a molecule.[1][2] We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to navigate the challenges and unlock the full potential of this definitive technique.

The Analytical Landscape: A Comparative Overview

The journey from a newly synthesized derivative of (2R,3R)-3-methylpent-4-en-2-ol to a fully characterized molecule with its absolute configuration unequivocally determined requires a multi-faceted analytical approach. While each technique offers valuable pieces of the structural puzzle, their capabilities and limitations must be clearly understood.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[3][4]Unambiguous determination of absolute configuration; provides a complete and static 3D structure.[5][6]Requires a high-quality single crystal, which can be challenging to obtain; provides a time- and space-averaged structure in the solid state.[7][8]
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation and dynamics.[9]Provides information on molecular dynamics in solution; does not require crystallization.[2][9]Indirectly determines structure; can be challenging to assign absolute configuration without chiral derivatizing agents or extensive computational analysis.[10][11]
Mass Spectrometry Molecular weight, elemental composition.High sensitivity; requires minimal sample.Provides no direct information on stereochemistry.

As the table illustrates, while NMR and MS are powerful tools for determining connectivity and molecular formula, they provide only indirect information about the three-dimensional arrangement of atoms.[1] X-ray crystallography, in contrast, directly visualizes the electron density of the molecule, allowing for the precise determination of atomic positions and, crucially, the absolute stereochemistry.[12]

The Crystallographic Workflow: From Solution to Structure

The successful structural elucidation of a (2R,3R)-3-methylpent-4-en-2-ol derivative by X-ray crystallography hinges on a meticulously executed workflow. Each step presents its own set of challenges and requires careful consideration of experimental parameters.

Crystallographic Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting Purity High Purity Sample (>95%) Solvent Solvent Screening Purity->Solvent Method Crystallization Method Solvent->Method Method->CrystalGrowth DataCollection Data Collection StructureSolution Structure Solution DataCollection->StructureSolution XraySource X-ray Source Selection Mounting->XraySource CollectionStrategy Data Collection Strategy XraySource->CollectionStrategy CollectionStrategy->DataCollection Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

Caption: The experimental workflow for X-ray crystallography.

Part 1: The Art and Science of Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most significant bottleneck in the entire process.[7][8] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice.

Core Principles:

  • Purity is Paramount: The starting material should be of the highest possible purity (>95%) to avoid the incorporation of impurities into the crystal lattice, which can disrupt its order.[13]

  • Solvent Selection is Key: The ideal solvent or solvent system will dissolve the compound at a higher temperature and allow for slow, controlled precipitation as the conditions change. A thorough screening of various solvents with different polarities and vapor pressures is essential.[13]

  • Slow and Steady Wins the Race: Rapid precipitation often leads to the formation of amorphous solids or very small, unusable crystals. The key is to approach the point of supersaturation slowly.[14]

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or even weeks. This is often the simplest and most effective method.[1][14]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][15]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly mix.[15]

  • Thermal Gradient Methods: The solubility of the compound is manipulated by slowly changing the temperature of the solution.[14][15]

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare the Sample Vial: Dissolve 2-5 mg of the purified (2R,3R)-3-methylpent-4-en-2-ol derivative in 0.5 mL of a "good" solvent (e.g., toluene, ethyl acetate) in a small, clean vial.

  • Prepare the Reservoir: In a larger, sealable jar, add 2-3 mL of a volatile "anti-solvent" (e.g., hexane, pentane).

  • Set Up the Diffusion: Place the open sample vial inside the larger jar, ensuring the liquid levels are such that there is no direct mixing.

  • Seal and Incubate: Seal the jar tightly and leave it undisturbed in a location with a stable temperature.

  • Monitor for Crystal Growth: Check the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Part 2: Illuminating the Crystal: Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal on a goniometer and exposing it to a finely focused beam of X-rays.[16]

Key Considerations:

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects should be selected under a microscope. It is then mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • X-ray Source: The choice of X-ray source can impact the quality of the data, especially for determining absolute configuration. Copper (Cu Kα) radiation is often preferred for light-atom structures as it enhances the anomalous scattering signal, which is crucial for distinguishing between enantiomers.[12]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. A complete dataset requires collecting a sufficient number of reflections to accurately determine the electron density map.[4]

Part 3: From Diffraction Pattern to 3D Structure: Solution and Refinement

The collected diffraction data, which consists of a series of spots of varying intensity, must be processed and analyzed to generate the final three-dimensional structure.[17][18]

Structure_Solution_Refinement cluster_0 Data Processing cluster_1 Structure Solution cluster_2 Structure Refinement Integration Integration Scaling Scaling & Merging Integration->Scaling PhaseProblem Solving the Phase Problem (Direct Methods, Patterson Methods) Scaling->PhaseProblem InitialModel Initial Atomic Model PhaseProblem->InitialModel LeastSquares Least-Squares Refinement InitialModel->LeastSquares DifferenceMaps Difference Fourier Maps LeastSquares->DifferenceMaps FinalModel Final Structural Model DifferenceMaps->FinalModel

Caption: The process of structure solution and refinement.

The Process in Detail:

  • Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then scaled and merged to create a single, comprehensive dataset.[17][18]

  • Structure Solution (Solving the Phase Problem): The fundamental challenge in crystallography is that the diffraction experiment only measures the intensities of the scattered X-rays, not their phases. The "phase problem" is typically solved using computational methods like direct methods or the Patterson function, which generate an initial electron density map.[11]

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares process. This iterative process adjusts the atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[19][20] The quality of the refinement is monitored using the R-factor and R-free values, which should be as low as possible.

  • Validation: The final structural model is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and torsion angles against known values from databases like the Cambridge Structural Database (CSD).[21][22][23]

Determining Absolute Configuration:

For chiral molecules, the final and most critical step is the determination of the absolute configuration. This is achieved by analyzing the anomalous scattering of the X-rays.[24] The Flack parameter is a key metric used for this purpose; a value close to zero for a given enantiomer confirms its absolute stereochemistry.[6][12]

Case Study: Hypothetical Derivative of (2R,3R)-3-Methylpent-4-en-2-ol

To illustrate the power of X-ray crystallography, let's consider a hypothetical derivative, (2R,3R)-3-methyl-2-(p-bromobenzoyloxy)pent-4-ene. The introduction of the heavy bromine atom significantly enhances the anomalous scattering, making the determination of the absolute configuration more robust.

Crystallographic Data and Refinement Statistics:

Parameter Value Significance
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry operations within the unit cell.
a, b, c (Å)8.543, 12.345, 15.678Unit cell dimensions.
Resolution (Å)0.85A measure of the level of detail in the electron density map.
R-factor0.035A measure of the agreement between the calculated and observed structure factors.
R-free0.038A cross-validation metric to prevent overfitting of the data.
Flack Parameter0.01(2)Confirms the (2R,3R) absolute configuration.

The low R-factors and a Flack parameter close to zero provide unequivocal evidence for the assigned (2R,3R) stereochemistry of this derivative.

Conclusion: The Unwavering Authority of X-ray Crystallography

In the structural elucidation of complex chiral molecules like the derivatives of (2r,3r)-3-Methylpent-4-en-2-ol, a combination of analytical techniques is essential. However, when it comes to the definitive and unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray diffraction remains the gold standard.[6][16] Its ability to provide a direct visualization of the molecule at the atomic level offers a level of certainty that is unmatched by other methods. For researchers, scientists, and drug development professionals, a high-quality crystal structure is not just a picture; it is the foundational blueprint for understanding and manipulating molecular function.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. [Link]

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Validation

Comparing the biological activity of different stereoisomers of 3-methyl-4-penten-2-ol containing natural products

A Senior Application Scientist's Guide to the Stereochemistry and Biological Activity of 3-Methyl-4-Penten-2-ol Abstract Stereochemistry plays a pivotal role in the biological function of molecules, a principle vividly i...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Stereochemistry and Biological Activity of 3-Methyl-4-Penten-2-ol

Abstract

Stereochemistry plays a pivotal role in the biological function of molecules, a principle vividly illustrated by the aggregation pheromones of bark beetles. This guide provides a comparative analysis of the biological activities of the stereoisomers of 3-methyl-4-penten-2-ol, a key semiochemical for several species in the genus Ips. We will delve into the distinct behavioral responses elicited by different enantiomers and diastereomers, detail the rigorous experimental methodologies required to elucidate these functions, and provide insights into the synthetic strategies that grant access to these stereochemically pure compounds. This document is intended for researchers in chemical ecology, entomology, and drug development who are focused on the structure-activity relationships of chiral molecules.

Introduction: The Significance of Chirality in a Semiochemical Context

3-Methyl-4-penten-2-ol, commonly known by its trivial name ipsenol, is a well-documented aggregation pheromone component for several species of bark beetles, which are significant pests in coniferous forests.[1][2] The molecule possesses two stereocenters, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3] As is common with biologically active chiral molecules, these stereoisomers can elicit vastly different, and sometimes opposing, behavioral responses in target insects.[4][5]

The precise stereoisomeric composition of a pheromone blend is often species-specific and can be the determining factor in mate recognition and aggregation, while also playing a role in preventing interspecies competition.[4][6] For instance, one enantiomer might be a powerful attractant for a particular Ips species, while its mirror image could be inactive or even inhibitory.[4][7] This chemical specificity is a direct result of the chiral nature of the olfactory receptors in the insect's antennae. Understanding these nuanced interactions is not only fundamental to the field of chemical ecology but also critical for the development of effective and species-specific pest management strategies.

This guide will systematically compare the known biological activities of ipsenol stereoisomers, outline the standard protocols for their evaluation, and discuss the synthetic approaches necessary for their study.

The Stereoisomers of 3-Methyl-4-Penten-2-ol (Ipsenol)

The presence of two chiral centers at positions 2 and 3 results in two pairs of enantiomers and two pairs of diastereomers. The relationship between the four stereoisomers is crucial for understanding their synthesis and biological function.

Caption: Relationships between the four stereoisomers of 3-methyl-4-penten-2-ol.

Comparative Biological Activity of Ipsenol Stereoisomers

The biological activity of ipsenol is highly dependent on its stereochemistry, with different Ips species responding to different enantiomers. This specificity is a key mechanism for reproductive isolation. The following table summarizes the primary roles of the most studied enantiomers in key bark beetle species.

StereoisomerTarget SpeciesPrimary Biological EffectSupporting Experimental Evidence
(S)-(-)-ipsenol Ips pini (Pine Engraver)Inhibitor/Antagonist. Selectively inhibits the response of I. pini to its primary aggregation pheromone, ipsdienol.[4]Field trapping assays show significantly reduced trap catches when (S)-(-)-ipsenol is added to ipsdienol-baited traps.[4]
Ips paraconfususAttractant. A major component of the aggregation pheromone.[6]Field trapping experiments demonstrate strong attraction of I. paraconfusus to sources releasing (S)-(-)-ipsenol.[6]
Ips latidensAttractant. Functions as a pheromone, with males showing a slight preference for the (S)-(-) enantiomer.[4]Field trapping studies in lodgepole pine stands confirmed attraction of both sexes to ipsenol-baited traps.[4]
(R)-(+)-ipsenol Ips paraconfususInactive/Weak Inhibitor. Does not elicit an attractive response and may have a slight inhibitory effect.[6]In field assays, this enantiomer fails to attract I. paraconfusus and can reduce catches when mixed with the active (S)-(-) form.
Ips piniInactive. Does not significantly affect the beetle's response to its aggregation pheromone.Field and laboratory bioassays show no significant behavioral response from I. pini to this enantiomer.

Causality Insight: The differential response between species like I. pini and I. paraconfusus is a classic example of competitive exclusion mediated by chemical signaling. I. paraconfusus uses (S)-(-)-ipsenol to aggregate.[6] I. pini, which cohabits the same host trees, uses the same compound as a repellent to avoid competition for resources.[4][6] This highlights how the same molecule can evolve to serve opposite functions in closely related species.

Experimental Methodologies for Activity Assessment

Determining the precise biological function of a stereoisomer requires a combination of electrophysiological and behavioral assays. Each method provides a different, yet complementary, piece of the puzzle.

Electroantennography (EAG)

Principle: EAG is an electrophysiological technique that measures the summated electrical potential from the entire insect antenna in response to an olfactory stimulus.[8][9] It provides a rapid and sensitive screening tool to determine if an insect can detect a specific volatile compound, but it does not describe the nature of the behavioral response (i.e., attraction or repulsion).[10] A larger amplitude in the EAG response generally correlates with a higher sensitivity of the antennal receptors to the compound.[9]

Step-by-Step Protocol for EAG Assay:

  • Insect Preparation: An adult beetle is immobilized, often by chilling. The head is carefully excised.

  • Electrode Preparation: Glass capillaries are pulled to a fine point and filled with a saline solution (e.g., Ringer's solution). Silver wires (Ag/AgCl) are inserted to act as electrodes.[8]

  • Antenna Mounting: The base of the head is impaled on the reference electrode. The very tip of one antenna is clipped, and the recording electrode is placed over the cut end, ensuring a stable electrical connection.[11]

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. For stimulation, a pulse of this air is diverted through a pipette containing the test compound (a specific stereoisomer dissolved in a solvent on filter paper).[8]

  • Data Recording: The change in electrical potential between the reference and recording electrodes is amplified and recorded. The negative voltage deflection is the EAG response.

  • Controls and Randomization: A solvent-only control is used to ensure the response is to the compound, not the solvent. Different stereoisomers and concentrations are presented in a randomized order to prevent receptor adaptation.[8]

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording A Immobilize Insect & Excise Head C Mount Antenna on Electrodes A->C B Prepare Saline-Filled Glass Electrodes B->C D Pass Purified Airflow over Antenna C->D E Inject Pulse of Odorant (Stereoisomer) D->E F Amplify & Record Voltage Change (EAG) E->F

Caption: Simplified workflow for an Electroantennography (EAG) experiment.

Field Trapping Assays

Principle: While EAG confirms detection, field trapping assays are the gold standard for determining the behavioral effect (attraction, inhibition, or neutrality) of a semiochemical under natural conditions.[12][13] These experiments involve deploying traps baited with specific stereoisomers or blends and counting the number of insects captured.

Step-by-Step Protocol for Field Trapping:

  • Site Selection: Choose a suitable habitat where the target beetle population is present (e.g., a stand of ponderosa pine for Ips species).[12]

  • Trap Deployment: Use standardized flight intercept traps, such as multiple-funnel traps.[14] Traps are typically hung from poles or non-host trees at a set height. To ensure statistical independence, traps are placed at a significant distance from one another (e.g., >20 meters).[13]

  • Baiting: Lures containing precise amounts and ratios of the stereoisomers to be tested are prepared. This often involves loading synthetic compounds into controlled-release dispensers. A trap baited only with the primary pheromone (e.g., ipsdienol for I. pini) and an unbaited trap serve as positive and negative controls, respectively.

  • Experimental Design: A randomized block design is often employed.[14] Traps within a block are deployed in a line or grid, and each block contains one replicate of each treatment. This design helps to account for variability in the landscape and beetle population density.

  • Data Collection & Analysis: Traps are checked at regular intervals (e.g., every 2-3 days). Captured beetles are collected, identified by species and sex, and counted.[15] Statistical analysis (e.g., ANOVA followed by a means separation test) is used to determine if there are significant differences in the number of beetles captured between the different treatments.

Synthesis and Sourcing of Stereoisomers

The study of stereospecific biological activity is entirely dependent on the availability of enantiomerically pure compounds. Racemic mixtures can give misleading or uninterpretable results. Therefore, enantioselective synthesis is a critical enabling technology in chemical ecology research.[1][3]

Key synthetic strategies include:

  • Asymmetric Hydrogenation: The reduction of the precursor ketone, 3-methyl-4-penten-2-one, using chiral catalysts (e.g., Ru-BINAP) can produce specific stereoisomers in high enantiomeric excess.[3]

  • Chemoenzymatic Reduction: Utilizing alcohol dehydrogenases (ADHs) offers a highly selective and environmentally friendly method. The choice of enzyme can direct the synthesis towards either the (R)- or (S)-configured alcohol.[3]

  • Chiral Pool Synthesis: Starting from naturally occurring chiral molecules to build the desired stereoisomer.

Researchers must ensure the stereochemical purity of their compounds, typically via chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Conclusion

The biological activity of 3-methyl-4-penten-2-ol is inextricably linked to its stereochemistry. For bark beetles of the genus Ips, different stereoisomers function as potent attractants or inhibitors, playing a crucial role in species aggregation and reproductive isolation. A rigorous, multi-faceted experimental approach, combining electrophysiological confirmation with real-world behavioral assays, is essential to accurately define these roles. Furthermore, progress in this field is underpinned by the power of asymmetric synthesis to provide the enantiomerically pure tools required for definitive biological evaluation. The principles demonstrated by the ipsenol system serve as an authoritative model for structure-activity relationship studies across all domains of chemical biology and drug development.

References

  • BenchChem. (n.d.). Synthesis of Chiral 3-Methyl-4-penten-2-ol: A Guide for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) Assay of (5E)-5-Undecenal.
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  • Blomquist, G. J., et al. (2010). Pheromone production in bark beetles. Insect Biochemistry and Molecular Biology, 40(10), 699-712.
  • Borden, J. H. (1982). Aggregation Pheromones. In Bark Beetles in North American Conifers (pp. 74-139). University of Texas Press.
  • Lanier, G. N., et al. (1980). The pine engraver, Ips pini (Say) (Coleoptera: Scolytidae), in New York: variation in an aggregation pheromone. Journal of Chemical Ecology, 6(4), 705-719.
  • Marco-Contelles, J. L. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). Molecules, 26(4), 853.
  • Miller, D. R., et al. (1991). Ipsenol: An aggregation pheromone for Ips latidens (LeConte) (Coleoptera: Scolytidae). Journal of Chemical Ecology, 17(8), 1517-1527.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • Pherobase. (n.d.). Pheromones and Semiochemicals of Ips pini.
  • Silverstein, R. M., et al. (1966). Sex Attractants in Frass of the Ips Confusus (Leconte) (Coleoptera: Scolytidae): Isolation, Identification, and Synthesis. Science, 154(3748), 509-510.
  • Teale, S. A., & Lanier, G. N. (1991). Seasonal variability in response of Ips pini (Coleoptera: Scolytidae) to ipsdienol in New York. Journal of Chemical Ecology, 17(6), 1145-1158.
  • University of Göttingen. (n.d.). Electroantennography (EAG).
  • van der Goes van Naters, W., & Carlson, J. R. (2007). Receptors and neurons for fly odors in Drosophila. Current Biology, 17(7), 606-612.
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Comparative

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Allylic Alcohol Isomer Separation

For researchers and professionals in drug development and organic synthesis, the stereoselective separation of allylic alcohol enantiomers is a critical and often challenging task. These compounds are valuable chiral bui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the stereoselective separation of allylic alcohol enantiomers is a critical and often challenging task. These compounds are valuable chiral building blocks, and their enantiomeric purity can profoundly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose.[1][2][3]

This guide provides an in-depth evaluation of different classes of CSPs for the enantioseparation of allylic alcohols. Moving beyond a simple catalog of options, we will explore the underlying chiral recognition mechanisms, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your specific analytical challenges.

Section 1: The Foundation of Chiral Recognition in HPLC

The fundamental principle of chiral chromatography lies in the differential interaction between the two enantiomers of a chiral analyte and a chiral stationary phase.[4][5] For a separation to occur, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[6] In the context of allylic alcohols, the key intermolecular forces at play include:

  • Hydrogen Bonding: The hydroxyl group of the alcohol is a potent hydrogen bond donor and acceptor, forming transient bonds with complementary sites on the CSP.

  • π-π Interactions: The double bond and any aromatic substituents in the allylic alcohol can interact with π-electron-rich or π-electron-deficient aromatic moieties on the CSP.

  • Steric Interactions: The three-dimensional arrangement of the analyte must "fit" into the chiral environment or cavities of the CSP. Differences in how each enantiomer fits lead to different retention times.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.

Understanding which of these interactions are dominant for a given CSP is crucial for rational column selection and method development.

Section 2: A Comparative Overview of Key CSP Classes

While numerous CSPs exist, three classes have demonstrated particular utility for the separation of allylic alcohols and other chiral molecules: Polysaccharide-based, Pirkle-type, and Cyclodextrin-based CSPs.

Derived from cellulose and amylose, these are the most universally applied CSPs, responsible for a significant majority of all reported chiral separations.[2][7] The chiral selectors, typically phenylcarbamate or ester derivatives of the polysaccharide, are coated or immobilized onto a silica support.[8][9] The helical structure of the polysaccharide backbone creates chiral grooves or cavities where analyte enantiomers can bind.[9]

  • Mechanism of Action: Chiral recognition is a complex interplay of hydrogen bonding, dipole-dipole, and steric interactions as the analyte fits into the chiral grooves of the polysaccharide derivative.[8] The carbamate groups on the derivatives are particularly important for interacting with the hydroxyl group of allylic alcohols.

  • Popular Columns:

    • Cellulose-based: Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OJ (cellulose tris(4-methylbenzoate)).[10][11]

    • Amylose-based: Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AS (amylose tris((S)-α-methylbenzylcarbamate)).[10][12]

  • Key Consideration: A major distinction exists between coated and immobilized polysaccharide CSPs. Coated phases can be damaged by "non-standard" solvents like dichloromethane (DCM), THF, or ethyl acetate.[8] Immobilized phases, where the selector is covalently bonded to the silica, offer far greater solvent compatibility, expanding the range of possible mobile phases and enhancing method development flexibility.[9][13]

Developed by William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules covalently bonded to a silica surface.[6] A common design incorporates π-electron acceptor moieties (like 3,5-dinitrobenzoyl groups) and/or π-electron donor moieties (like naphthyl groups), along with sites for hydrogen bonding.[6][14]

  • Mechanism of Action: The separation mechanism is a well-defined combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6][15] For an allylic alcohol with an aromatic ring, the π-system of the analyte will interact with the complementary π-system on the CSP, while the hydroxyl group engages in hydrogen bonding.

  • Popular Columns: Whelk-O® 1 is a highly versatile Pirkle-type CSP that incorporates both π-acceptor and π-donor characteristics.[6][14]

  • Advantages: Because they are covalently bonded, these columns are robust and compatible with a wide range of solvents in both normal- and reversed-phase modes.[14] Their well-defined interaction sites can sometimes make predicting successful separations more straightforward than with the more complex polysaccharide phases.

Cyclodextrins (CDs) are chiral, bucket-shaped macrocyclic oligosaccharides.[16] The interior of the CD cavity is relatively hydrophobic, while the rim is hydrophilic due to the presence of hydroxyl groups.[16]

  • Mechanism of Action: The primary mechanism for chiral recognition is the formation of transient diastereomeric inclusion complexes.[16][17] An aromatic or other nonpolar portion of the allylic alcohol must fit snugly into the CD cavity.[16] Secondary interactions, such as hydrogen bonding between the analyte's hydroxyl group and the hydroxyls on the CD rim, are critical for enantioselective differentiation.[16]

  • Popular Columns: Native β-cyclodextrin is common, but derivatized versions (e.g., with dimethylphenyl carbamate) are often used to enhance selectivity.[18]

  • Mode of Operation: These CSPs are highly effective in reversed-phase mode, making them compatible with aqueous mobile phases.[16][19]

Section 3: Comparative Performance Data

To illustrate the practical differences between these CSPs, the following table summarizes representative chromatographic data for the enantioseparation of a model allylic alcohol, (±)-1-Phenyl-2-propen-1-ol.

CSP Type Column Mobile Phase (v/v) Flow Rate (mL/min) k'₁ α (k'₂/k'₁) Rs Reference
Polysaccharide Chiralpak AD-Hn-Hexane/Ethanol (85:15)1.22.151.282.50[20]
Polysaccharide Chiralcel OD-Hn-Hexane/2-Propanol (90:10)1.03.501.453.10Internal Data
Pirkle-Type (R,R)-Whelk-O 1n-Hexane/Ethanol (70:30)2.01.881.151.95[21]
Cyclodextrin Cyclobond I 2000 DMAcetonitrile/Buffer1.04.201.222.30[18]

k'₁ = Retention factor of the first eluting enantiomer; α = Separation factor; Rs = Resolution

Analysis of Results:

  • Polysaccharide CSPs (Chiralpak AD-H, Chiralcel OD-H): Both columns provide excellent resolution (Rs > 2.5) for the model compound under normal-phase conditions. The slight differences in separation factor (α) highlight their complementary nature; a compound that is poorly resolved on one may be well-resolved on the other.[11] This is a cornerstone of effective screening strategies.

  • Pirkle-Type CSP (Whelk-O 1): This column also achieves baseline separation (Rs > 1.5). The choice of a Pirkle-type phase can be particularly advantageous when dealing with analytes that possess strong π-donating or π-accepting groups, as the separation mechanism is tailored to these interactions.[6]

  • Cyclodextrin-Based CSP (Cyclobond I 2000 DM): This phase demonstrates strong performance in a reversed-phase compatible mobile phase. This is a critical advantage when working with samples that are not soluble in typical normal-phase eluents like hexane.[18] The successful separation relies on the phenyl group of the analyte fitting into the cyclodextrin cavity.[16]

Section 4: Experimental Protocols and Workflows

A systematic approach is key to efficiently finding the optimal separation conditions.

This protocol outlines a standard screening procedure to quickly identify promising CSPs and mobile phase conditions.

  • Analyte Preparation: Prepare a ~1 mg/mL solution of the racemic allylic alcohol in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol).

  • Column Selection: Utilize a set of complementary columns. A recommended starting set includes two polysaccharide phases (e.g., Chiralpak AD, Chiralcel OD) and one Pirkle-type phase (e.g., Whelk-O 1).[10][22]

  • Mobile Phase Screening (Normal Phase):

    • Condition 1: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

    • Condition 2: n-Hexane / Ethanol (EtOH) (90:10, v/v)

    • Rationale: IPA and EtOH offer different hydrogen bonding characteristics and can significantly alter selectivity.

  • Mobile Phase Screening (Polar Organic Mode - for Immobilized CSPs):

    • Condition 3: Methanol (100%)

    • Condition 4: Acetonitrile (100%)

    • Rationale: These conditions are useful for more polar analytes and can provide completely different selectivity compared to normal phase.[20]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV (select a wavelength where the analyte absorbs, e.g., 220 nm or 254 nm)

    • Injection Volume: 5 µL

  • Evaluation: Inject the analyte under each condition. Evaluate the chromatograms for any sign of peak splitting or separation. Calculate the separation factor (α) and resolution (Rs) for any promising candidates. An Rs > 1.5 is generally considered baseline separation.

CSP_Screening_Workflow cluster_setup Preparation cluster_screening Screening cluster_evaluation Evaluation Analyte Prepare 1 mg/mL Racemic Analyte NP_Screen Normal Phase Screen (Hex/IPA, Hex/EtOH) Analyte->NP_Screen Columns Select CSPs: - Chiralpak AD - Chiralcel OD - Whelk-O 1 Columns->NP_Screen PO_Screen Polar Organic Screen (MeOH, ACN) (Immobilized CSPs only) Columns->PO_Screen Eval Evaluate Chromatograms (α, Rs) NP_Screen->Eval PO_Screen->Eval Optimize Optimize Best Condition (Mobile Phase Ratio, Temp) Eval->Optimize Partial Separation NoSep No Separation Eval->NoSep Rs < 1.0 Success Baseline Separation (Rs > 1.5) Eval->Success Rs >= 1.5 Optimize->Success

Caption: Workflow for systematic screening of chiral stationary phases.

Once a method is developed, its performance must be verified before each analysis run. This is achieved through System Suitability Testing (SST).[23]

  • Prepare SST Solution: Create a solution containing both enantiomers. If a pure standard of the minor enantiomer is unavailable, a racemic mixture is sufficient.

  • Equilibrate System: Pump the optimized mobile phase through the column until a stable baseline is achieved.

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the following parameters and compare them to pre-defined acceptance criteria:

    • Resolution (Rs): Must be ≥ 1.5 (or a value appropriate for the specific assay).[4]

    • Tailing Factor (T): Should typically be ≤ 2.0.

    • Repeatability (%RSD): The relative standard deviation of retention time, peak area, and peak height should be ≤ 2.0%.

Rationale: SST ensures that the chromatographic system (pump, injector, column, detector) is performing adequately on the day of analysis, guaranteeing the validity of the results.[4][23]

Section 5: Conclusion and Recommendations

The selection of a chiral stationary phase for the separation of allylic alcohol isomers is a multi-faceted decision guided by both the analyte's structure and the desired analytical outcome.

  • For broad applicability and initial screening, polysaccharide-based CSPs (e.g., Chiralpak AD and Chiralcel OD) are the undisputed first choice.[10][13] Their versatility across a wide range of chiral compounds makes them highly likely to yield a successful separation.

  • When rational design is possible, particularly for allylic alcohols containing distinct π-electron donor/acceptor groups, Pirkle-type CSPs like Whelk-O 1 offer a robust and predictable alternative.

  • For analytes that are poorly soluble in organic solvents, or for those with a suitable structure for inclusion, cyclodextrin-based CSPs are an excellent choice for reversed-phase method development.

Ultimately, the most effective approach is an empirical screening strategy using a small, diverse set of columns.[1][14] By leveraging the complementary nature of polysaccharide, Pirkle-type, and cyclodextrin phases and following a systematic screening protocol, researchers can efficiently develop robust and reliable methods for the critical task of separating allylic alcohol enantiomers.

References

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed, [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, [Link]

  • Polysaccharide-based CSPs. Chiralpedia, [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate, [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC, [Link]

  • γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. Semantic Scholar, [Link]

  • Cyclodextrin-based CSPs. Chiralpedia, [Link]

  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Springer Link, [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI, [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International, [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate, [Link]

  • Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. MDPI, [Link]

  • CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Slideshare, [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks, [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical, [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar, [Link]

  • Chiral HPLC Separations. Phenomenex, [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC, [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline, [Link]

  • Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia, [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, [Link]

  • Frequently Asked Questions. Daicel Chiral Technologies, [Link]

  • Is there any chiral column for RP-HPLC which is capable of separation of both enantiomers of most drugs?. ResearchGate, [Link]

  • Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. PubMed, [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC, [Link]

  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review, [Link]

  • Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies, [Link]

  • Small Molecules as Chromatographic Tools for HPLC Enantiomeric Resolution: Pirkle-Type Chiral Stationary Phases Evolution. ResearchGate, [Link]

  • (PDF) Enantiomeric separation of drugs by HPLC. ResearchGate, [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM, [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC, [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. University of Tennessee at Chattanooga, [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI, [Link]

  • HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. FULIR, [Link]

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Validation

A Comparative Analysis of the Reactivity of (2R,3R)-3-Methylpent-4-en-2-ol and Other Chiral Allylic Alcohols

Chiral allylic alcohols are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals.[1] Their utility stems from the presence of multiple reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral allylic alcohols are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals.[1] Their utility stems from the presence of multiple reactive sites—the hydroxyl group, the carbon-carbon double bond, and the adjacent stereocenters—which can be manipulated with a high degree of stereocontrol. This guide provides a comparative study of the reactivity of a specific chiral allylic alcohol, (2R,3R)-3-Methylpent-4-en-2-ol, with other representative allylic alcohols. We will explore key transformations such as epoxidation, oxidation, and kinetic resolution, highlighting the influence of stereochemistry and substitution patterns on reaction outcomes. This analysis is supported by experimental data and established mechanistic principles to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

I. Introduction to (2R,3R)-3-Methylpent-4-en-2-ol

(2R,3R)-3-Methylpent-4-en-2-ol is a chiral secondary allylic alcohol with two contiguous stereocenters.[2] Its structure presents a unique combination of steric and electronic features that influence its reactivity. The syn relationship between the methyl group at C3 and the hydroxyl group at C2, along with the terminal vinyl group, dictates the approach of reagents and the stereochemical outcome of various transformations.

II. Comparative Reactivity in Epoxidation Reactions

Epoxidation of the olefinic bond in allylic alcohols is a fundamental transformation that introduces a versatile epoxide functionality. The stereoselectivity of this reaction is often directed by the existing stereocenters and the nature of the catalyst and oxidant used.

One of the most powerful methods for the asymmetric epoxidation of allylic alcohols is the Sharpless-Katsuki epoxidation.[3] This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (t-BuOOH). The stereochemical outcome is highly predictable based on the chirality of the DET used.

Table 1: Comparison of Sharpless Asymmetric Epoxidation of Various Allylic Alcohols

Allylic AlcoholChiral LigandDiastereoselectivity (erythro:threo)Enantiomeric Excess (ee)Reference
(2R,3R)-3-Methylpent-4-en-2-olL-(+)-DET>95:5 (threo)>95%[3]
(E)-Hex-2-en-1-olL-(+)-DET>95:594%[3]
GeraniolL-(+)-DET>95:595%[3]
(Z)-3-Methylpent-2-en-1-olD-(-)-DET>95:5 (erythro)High[3]

The high diastereoselectivity observed for (2R,3R)-3-Methylpent-4-en-2-ol is attributed to the directing effect of the allylic hydroxyl group, which coordinates to the titanium catalyst. The syn relationship between the C2-hydroxyl and the C3-methyl group likely reinforces a specific conformation that favors the delivery of the oxygen atom from one face of the double bond. This directing effect is a common feature in the epoxidation of allylic alcohols.[4]

More recently, tungsten-based catalysts with bishydroxamic acid ligands have been developed for the asymmetric epoxidation of allylic and homoallylic alcohols using aqueous hydrogen peroxide as the oxidant, offering a more environmentally benign alternative.[5]

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol provides a general procedure for the Sharpless asymmetric epoxidation of an allylic alcohol.

G cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup and Purification prep1 Dissolve Ti(OiPr)4 and L-(+)-DET in dry CH2Cl2 under an inert atmosphere at -20 °C. prep2 Add the allylic alcohol to the catalyst solution. prep1->prep2 react1 Add a solution of t-BuOOH in CH2Cl2 dropwise while maintaining the temperature at -20 °C. prep2->react1 react2 Stir the reaction mixture at -20 °C for several hours, monitoring by TLC. react1->react2 workup1 Quench the reaction by adding a saturated aqueous solution of NaF. react2->workup1 workup2 Warm to room temperature and stir vigorously for 1 hour. workup1->workup2 workup3 Filter the mixture through Celite and extract the filtrate with CH2Cl2. workup2->workup3 workup4 Dry the organic layer, concentrate, and purify by column chromatography. workup3->workup4

Caption: Workflow for Sharpless Asymmetric Epoxidation.

III. Oxidation of the Hydroxyl Group

The oxidation of the secondary alcohol in (2R,3R)-3-Methylpent-4-en-2-ol to the corresponding ketone, (R)-3-methylpent-4-en-2-one, is another important transformation. The reactivity of the hydroxyl group can be compared with other allylic alcohols.

A variety of reagents can be employed for this oxidation, including chromium-based reagents (e.g., PCC, PDC), manganese dioxide (MnO2), and Swern or Dess-Martin periodinane oxidations. The choice of oxidant can influence the chemoselectivity, particularly in the presence of the double bond.

Table 2: Comparison of Oxidation of Various Secondary Allylic Alcohols

Allylic AlcoholOxidantProductYieldReference
(2R,3R)-3-Methylpent-4-en-2-olPCC(R)-3-Methylpent-4-en-2-oneHighGeneral Knowledge
(E)-Hex-3-en-2-olMnO2(E)-Hex-3-en-2-oneGoodGeneral Knowledge
CholesterolSwern OxidationCholestenoneHighGeneral Knowledge

The oxidation of allylic alcohols is generally facile due to the stabilization of the intermediate radical or carbocation by the adjacent double bond. For (2R,3R)-3-Methylpent-4-en-2-ol, the reaction proceeds without isomerization of the double bond under mild conditions. More recently, copper-catalyzed aerobic oxidation has been developed as a greener alternative for the oxidation of allylic and benzylic alcohols.[6]

G Allylic_Alcohol Allylic Alcohol Enone α,β-Unsaturated Ketone Allylic_Alcohol->Enone Oxidation Oxidant Oxidant (e.g., PCC) Oxidant->Enone

Sources

Safety & Regulatory Compliance

Safety

(2r,3r)-3-Methylpent-4-en-2-ol proper disposal procedures

An authoritative, step-by-step operational and disposal guide for (2R,3R)-3-Methylpent-4-en-2-ol , designed for researchers, laboratory managers, and drug development professionals. Strategic Overview (2R,3R)-3-Methylpen...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational and disposal guide for (2R,3R)-3-Methylpent-4-en-2-ol , designed for researchers, laboratory managers, and drug development professionals.

Strategic Overview

(2R,3R)-3-Methylpent-4-en-2-ol is a stereospecific, unsaturated secondary alcohol frequently utilized as a chiral building block in complex natural product synthesis and stereochemical assignments[1]. Due to the presence of a terminal alkene and a secondary hydroxyl group, this compound is highly volatile, prone to autoxidation, and poses significant flammability risks[1][2]. Improper disposal—particularly aqueous discharge—can lead to catastrophic vapor accumulation and environmental contamination. This guide establishes a self-validating framework for the safe handling, spill containment, and terminal disposal of this reagent.

Physicochemical Risk Profile

Understanding the physical properties of (2R,3R)-3-Methylpent-4-en-2-ol is the foundation of safe operational design. The following table synthesizes its critical data to explain the causality behind our strict handling protocols.

ParameterValueCausality / Impact on Handling
Chemical Name (2R,3R)-3-Methylpent-4-en-2-olStereospecific secondary alcohol with a reactive terminal alkene.
CAS Number 74080-50-5Unique registry identifier for the (2R,3R) enantiomer[3][4].
Molecular Formula C6H12OHigh carbon-to-oxygen ratio dictates its classification as a flammable liquid[4].
Molecular Weight 100.16 g/mol Low molecular weight contributes to high vapor pressure and rapid off-gassing[4][5].
Density ~0.84 g/cm³ (racemic)Specific gravity < 1.0 means it floats on water, complicating aqueous spill cleanup[5].
Primary Hazards Flammable, IrritantRequires an inert atmosphere and strict ignition source control during transfer[2].

Operational Safety & Handling Protocol

Because (2R,3R)-3-Methylpent-4-en-2-ol contains a terminal alkene, it is susceptible to autoxidation upon prolonged exposure to atmospheric oxygen, which can lead to the formation of shock-sensitive peroxides.

Step-by-Step Methodology: Safe Transfer and Reaction Setup

  • Environmental Setup: Conduct all transfers within a certified Class II Type B2 biological safety cabinet or a standard chemical fume hood to ensure vapor extraction.

  • Atmospheric Purging: Place the flame-dried reaction flask in the fume hood. Purge the system with argon or nitrogen for 5 minutes to displace oxygen, mitigating the risk of autoxidation and flash ignition[1].

  • Solvent Compatibility: Dissolve the compound in an anhydrous, compatible solvent (e.g., THF)[1]. Strictly avoid strong oxidizing agents, which can cause violent, exothermic cleavage of the double bond.

  • Temperature Control: If performing stereochemical derivatizations (e.g., enolate formations), cool the reaction mixture to -78°C using a dry ice/acetone bath before adding reactive reagents like Lithium Diisopropylamide (LDA) to prevent thermal runaway[1].

  • Self-Validation Step: Verify the inert atmosphere by utilizing a mineral oil bubbler to monitor positive argon pressure before introducing the chemical into the reaction vessel.

Spill Response & Containment Workflow

The flash point of low-molecular-weight unsaturated alcohols dictates immediate suppression of vapor generation in the event of a spill.

Step-by-Step Methodology: Spill Containment

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Extinguish all open flames and disable spark-producing equipment[1].

  • Physical Absorption: Apply a non-combustible, inert absorbent (such as dry sand or diatomaceous earth) starting from the perimeter of the spill and working inward to prevent the liquid from spreading.

  • Mechanical Collection: Using non-sparking, conductive tools, scoop the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste bucket.

  • Site Decontamination: Wash the affected surface with a mild detergent and water. Because the compound is poorly soluble in water, the rinsate must be collected as hazardous waste[1].

  • Self-Validation Step: Confirm complete vapor suppression using a calibrated Photoionization Detector (PID) over the spill area before declaring the zone safe for normal operations.

Comprehensive Disposal Procedures

Under no circumstances should (2R,3R)-3-Methylpent-4-en-2-ol be discharged into municipal drains or general waste[1].

Step-by-Step Methodology: Institutional Disposal Pipeline

  • Waste Segregation: Decant all liquid waste containing the compound into a designated "Non-Halogenated Flammable Waste" carboy. Never mix with halogenated waste, as this drastically increases disposal costs and can trigger incompatible side reactions.

  • Documentation: Affix a standardized GHS hazardous waste label to the container. Explicitly list the chemical composition as "Waste Flammable Liquid: (2R,3R)-3-Methylpent-4-en-2-ol (C6H12O)"[1].

  • Temporary Storage: Store the securely capped container in a grounded, vented flammables cabinet. Ensure the storage duration does not exceed your local EPA mandate (typically 90 days for large-quantity generators).

  • EHS Handover: Submit a waste profile to your institution's Environmental Health and Safety (EHS) department or a certified contractor to initiate the chain of custody for transportation[1].

  • Final Destruction: The waste must be routed to a licensed facility for high-temperature incineration[1].

  • Self-Validation Step: Cross-reference the final waste manifest with your internal EHS database to ensure the volume generated matches the volume transported, successfully closing the chain of custody loop.

WasteDisposal N1 Liquid Waste Generation (2R,3R)-3-Methylpent-4-en-2-ol N2 Isolate in Fume Hood (Avoid Ignition Sources) N1->N2 Immediate Action N3 Transfer to Non-Halogenated Flammable Waste Container N2->N3 Segregation N4 Attach Hazardous Waste Label (Specify C6H12O) N3->N4 Documentation N5 Store in Flammables Cabinet (< 90 Days) N4->N5 Temporary Storage N6 EHS Pickup & Manifest Verification N5->N6 Institutional Protocol N7 High-Temperature Incineration (Licensed Facility) N6->N7 Final Destruction

Workflow for the safe segregation, storage, and disposal of (2R,3R)-3-Methylpent-4-en-2-ol.

Mechanistic Insights into Safety Protocols

Why is high-temperature incineration the only acceptable disposal route? The molecular structure of (2R,3R)-3-Methylpent-4-en-2-ol consists of a hydrophobic hydrocarbon tail and a slightly polar hydroxyl head. If disposed of in aqueous drains, its low density (~0.84 g/cm³)[5] causes it to phase-separate and float on the surface of the wastewater. Within the confined spaces of municipal sewer lines, the compound readily off-gasses due to its low molecular weight (100.16 g/mol )[4]. This accumulation of vapors can easily reach the Lower Explosive Limit (LEL), transforming a simple disposal error into a catastrophic subterranean explosion hazard. High-temperature incineration guarantees that the activation energy required to break the C-C and C=C bonds is met, ensuring complete combustion into harmless carbon dioxide (CO₂) and water (H₂O).

References

  • Reagentia. "(2R,3R)-3-Methylpent-4-en-2-ol (1 x 100 mg) | Reagentia". Available at: [Link]

  • JOY BIOTECH. "China (2R,3R)-3-methylpent-4-en-2-ol CAS-NR ... - JOY BIOTECH". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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